molecular formula C21H36O4 B12319541 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid CAS No. 42763-47-3

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

Katalognummer: B12319541
CAS-Nummer: 42763-47-3
Molekulargewicht: 352.5 g/mol
InChI-Schlüssel: RYKIXDBAIYMFDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a useful research compound. Its molecular formula is C21H36O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

42763-47-3

Molekularformel

C21H36O4

Molekulargewicht

352.5 g/mol

IUPAC-Name

5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25)

InChI-Schlüssel

RYKIXDBAIYMFDV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

"5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid" chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The C21 Cycloaliphatic Dicarboxylic Acid [1]

Executive Summary

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS: 53980-88-4 / 42763-47-3) is a specialized C21 dicarboxylic acid derived from the thermal dimerization of unsaturated fatty acids with acrylic acid.[1][2][3] Often referred to industrially as C21 Diacid or by trade names such as Westvaco Diacid 1550 , this molecule represents a unique class of bio-based surfactants and corrosion inhibitors.[1]

Unlike linear dicarboxylic acids (e.g., sebacic acid), this compound features a cyclohexene core that imparts exceptional thermal stability, fluidity, and hydrotropic properties.[1] It is a critical intermediate in the formulation of metalworking fluids, heavy-duty cleaners, and polyamide resins.[1]

Chemical Structure & Isomerism[4]

The molecule is a Diels-Alder adduct .[1] Its structure is defined by a six-membered ring formed through the reaction of a conjugated diene (derived from linoleic acid) and a dienophile (acrylic acid).[1]

Structural Breakdown
  • Core: Cyclohexene ring (provides structural rigidity and thermal stability).

  • Position 1: Octanoic acid side chain (

    
     spacer to the first carboxyl group).
    
  • Position 2: Internal double bond (unsaturation allows for further functionalization or oxidative crosslinking).

  • Position 4: Hexyl group (hydrophobic tail derived from the fatty acid terminus).

  • Position 5: Carboxyl group (attached directly to the ring, derived from acrylic acid).

Stereochemistry and Regioisomerism

While the IUPAC name specifies the 5-carboxy isomer, the industrial synthesis inevitably produces a mixture of regioisomers and stereoisomers.[1]

  • Regioisomers: The acrylic acid can add in two orientations, yielding both the 5-carboxy and 6-carboxy isomers.[1]

  • Stereoisomers: The molecule contains three chiral centers (C1, C4, C5), leading to multiple enantiomeric and diastereomeric pairs.

Molecular Visualization (Synthesis Pathway)

The following diagram illustrates the formation of the target molecule via the Diels-Alder mechanism, transitioning from Linoleic Acid to the C21 Diacid.[1]

SynthesisPathway Linoleic Linoleic Acid (C18:2, unconjugated) CLA Conjugated Linoleic Acid (9-cis, 11-trans isomer) Linoleic->CLA Isomerization (Thermal/Catalytic) TS Transition State [4+2] Cycloaddition CLA->TS + Acrylic Acid Acrylic Acrylic Acid (Dienophile) Acrylic->TS Product 5-Carboxy-4-hexyl-2- cyclohexene-1-octanoic acid TS->Product Diels-Alder Adduct Formation

Figure 1: Synthesis pathway transforming Linoleic Acid into the C21 Cycloaliphatic Diacid via conjugation and Diels-Alder cycloaddition.[1]

Physicochemical Properties[1][7][8]

The unique architecture of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid results in properties that bridge the gap between long-chain fatty acids and short-chain dicarboxylic acids.[1]

PropertyValue / DescriptionSignificance
Molecular Formula

Bio-based carbon content.[1][4][5][6][7]
Molecular Weight 352.51 g/mol High MW contributes to low volatility.
Appearance Clear, viscous amber liquidLiquid state at RT facilitates handling (unlike solid sebacic acid).
Acid Value 270–300 mg KOH/gIndicates high carboxyl functionality for neutralization.
Solubility (Water) Insoluble (Free Acid)Requires neutralization (KOH/MEA) to become water-soluble.[1]
Solubility (Organic) SolubleCompatible with mineral oils and synthetic esters.
Viscosity High (~4000 cPs @ 25°C)Provides lubricity in metalworking formulations.[1]
pKa ~4.5 (Ring COOH) / ~4.8 (Chain COOH)Dual buffering capacity.

Synthesis & Manufacturing Protocol

Feedstock Selection

The primary feedstock is Tall Oil Fatty Acid (TOFA) , which is rich in linoleic acid (~45-50%). High-purity linoleic acid sources yield a cleaner product but increase cost.[1]

Reaction Mechanism: The Diels-Alder Cycloaddition[1]
  • Conjugation: Linoleic acid (18:2 non-conjugated) is heated (often with iodine or sulfur catalysts) to shift the double bonds into a conjugated system (e.g., 9,11-octadecadienoic acid).

  • Cycloaddition: The conjugated diene reacts with acrylic acid (the dienophile) at temperatures between 180°C and 240°C.

  • Stripping: Unreacted acrylic acid and fatty acids are removed via vacuum distillation.

Critical Processing Parameters
  • Temperature Control: Must be maintained <250°C to prevent polymerization of the acrylic acid or decarboxylation.[1]

  • Inhibitors: Radical inhibitors (e.g., hydroquinone) are essential to prevent homopolymerization of acrylic acid.

Applications & Performance Mechanisms[1][7]

Corrosion Inhibition

This is the primary application. The molecule functions as an anodic inhibitor .

  • Mechanism: The dicarboxylate dianion (formed at pH > 8) chelates with surface metal ions (

    
    / 
    
    
    
    ).[1]
  • Orientation: The two carboxyl groups anchor the molecule to the metal surface, while the hydrophobic cyclohexyl-hexyl "umbrella" repels water and aggressive ions (

    
    , 
    
    
    
    ).[1]
Hydrotropy and Coupling

Unlike linear fatty acids, the bulky cyclohexene ring disrupts the crystalline structure of surfactant micelles. This makes the C21 Diacid an excellent hydrotrope , capable of solubilizing non-ionic surfactants into high-electrolyte alkaline builders.[1]

Lubricity

In metalworking fluids (MWF), the cyclic structure resists shear breakdown better than linear fatty acids.[1] The molecule forms a "soap" film on metal surfaces that reduces friction under boundary lubrication conditions.

Functional Diagram: Corrosion Inhibition

CorrosionMechanism Metal Metal Surface (Fe) COOH_Groups Dicarboxylate Anchors (-COO-) COOH_Groups->Metal Chemisorption (Coordinate Bonding) Ring Cyclohexene Core (Rigid Spacer) Ring->COOH_Groups Tail Hexyl & Octyl Chains (Hydrophobic Barrier) Tail->Ring Barrier Hydrophobic Shield Repels H2O / O2 Tail->Barrier

Figure 2: Mechanism of corrosion inhibition showing the dual-anchor adsorption and hydrophobic shielding effect.[1]

Analytical Characterization

To validate the identity and purity of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, the following protocols are standard.

Acid Value Determination (Titration)[1]
  • Principle: Quantitative neutralization of the two carboxyl groups.

  • Reagents: 0.5N KOH in ethanol, Phenolphthalein indicator.

  • Calculation:

    
    [1]
    
  • Target: 270–300 mg KOH/g. Lower values indicate unreacted fatty acid impurities.

FTIR Spectroscopy
  • Key Peaks:

    • 1710 cm⁻¹: Strong C=O stretch (Carboxylic acid dimer).

    • 2600–3200 cm⁻¹: Broad O-H stretch (Carboxylic acid).

    • 3010 cm⁻¹: Weak =C-H stretch (Cyclohexene unsaturation).

    • 950 cm⁻¹: O-H out-of-plane bend.[1]

NMR Spectroscopy ( )
  • 
     5.4–5.6 ppm:  Multiplet (2H), olefinic protons on the cyclohexene ring.
    
  • 
     2.2–2.4 ppm:  Triplet/Multiplet (4H), 
    
    
    
    -methylene protons adjacent to carbonyls.[1]
  • 
     0.9 ppm:  Triplet (3H), terminal methyl of the hexyl chain.
    

References

  • Westvaco Corporation. (1974). Dicarboxylic Acids and Methods for Their Preparation. US Patent 3,753,968. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 105841, Cyclocarboxypropyloleic acid. Link

  • Ward, B. F., et al. (1975). Industrial Utilization of C21 Dicarboxylic Acid. Journal of the American Oil Chemists' Society, 52(7), 219-224.[1] Link[1]

  • Sunway Chemicals. (2023). Technical Data Sheet: C21 Dicarboxylic Acid (Diacid 1550). Link

  • ChemicalBook. (2024). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Properties and Suppliers. Link

Sources

Physicochemical properties of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: C21 Dicarboxylic Acid (C21 Diacid) Primary Commercial Analog: Westvaco Diacid 1550 / Tenax 2010 CAS Registry Numbers: 53980-88-4 (Mixture), 42763-47-3 (Specific Isomer)[1]

Executive Summary

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a liquid, long-chain dicarboxylic acid (C21) derived from the thermal dimerization of unsaturated fatty acids (specifically linoleic acid) with acrylic acid via a Diels-Alder cycloaddition.[1] Unlike linear fatty acids (e.g., stearic, oleic) or standard dimer acids (C36), this molecule possesses a unique cycloaliphatic core that disrupts crystalline packing, resulting in a liquid state at room temperature despite its high molecular weight.

For researchers and formulation scientists, this molecule represents a "structural hydrotrope." Its bulky cyclohexene ring prevents the formation of rigid liquid crystalline phases, making it an exceptional coupling agent for nonionic surfactants in high-electrolyte or high-alkaline environments where traditional surfactants precipitate.

Molecular Architecture & Synthesis

The synthesis of C21 Diacid is a textbook example of the atom-efficient Diels-Alder reaction applied to renewable feedstocks.

Synthetic Pathway

The precursor is typically Tall Oil Fatty Acid (TOFA), rich in linoleic acid. Under thermal stress and catalytic conditions (e.g., Iodine or Clay), non-conjugated linoleic acid isomerizes to a conjugated system (9,11-octadecadienoic acid or 10,12-octadecadienoic acid). This diene then reacts with acrylic acid (the dienophile).

Stereochemistry Note: The commercial product is a regio-isomeric mixture. The acrylic acid can add across the diene in multiple orientations, yielding products where the carboxyl group on the ring is at the 5- or 6-position relative to the octanoic acid tail.

Reaction Diagram

DielsAlder cluster_inputs Precursors cluster_reaction Cycloaddition (Thermal) Linoleic Linoleic Acid (C18:2 non-conjugated) Conjugated Conjugated Linoleic Acid (9,11- or 10,12-diene) Linoleic->Conjugated Isomerization (Cat/Heat) Transition [4+2] Cycloaddition Transition State Conjugated->Transition Acrylic Acrylic Acid (Dienophile) Acrylic->Transition Product C21 Dicarboxylic Acid (Cyclohexene Core) Transition->Product Adduct Formation

Figure 1: Synthesis pathway via Diels-Alder cycloaddition of conjugated linoleic acid and acrylic acid.

Physicochemical Properties

The defining characteristic of C21 Diacid is its amphiphilic duality combined with a steric bulk that prevents solidification.

Core Data Table
PropertyValueContext/Relevance
Molecular Weight ~352.5 g/mol High MW compared to standard fatty acids (Oleic ~282).[2]
Physical State Viscous LiquidRemains liquid >0°C due to ring disruption.
Viscosity (25°C) 5,000 – 8,000 cPHighly viscous; requires heating for pumping/handling.
Acid Value 265 – 277 mg KOH/gIndicates high functionality (two -COOH groups).
Solubility (Water) Insoluble (<0.01%)Requires neutralization (KOH/NaOH/Amines) to solubilize.
Solubility (Organic) SolubleMiscible in alcohols, aromatics, and chlorinated solvents.
Density 1.016 g/cm³Slightly denser than water.
pKa (Est.) ~4.8 (COOH 1), ~5.4 (COOH 2)Typical carboxylic acid acidity; forms stable soaps at pH > 8.
LogP (Octanol/Water) ~6.7Highly lipophilic; drives strong surface adsorption.
Solubility & Neutralization Logic

In its free acid form, the molecule is hydrophobic. To activate its surfactant properties, it must be neutralized.

  • Potassium Salts: Yield the highest solubility and lowest viscosity aqueous solutions.

  • Amine Salts (MEA/TEA): Provide excellent corrosion inhibition and tighter emulsion coupling but higher viscosity.

Interfacial & Surfactant Mechanics

C21 Diacid is rarely used as a primary detergent. Its value lies in hydrotropy and co-emulsification .

The Hydrotrope Mechanism

Unlike short-chain hydrotropes (e.g., Sodium Xylene Sulfonate) which merely increase solubility, C21 Diacid acts as a "coupling surfactant."

  • Steric Disruption: The cyclohexene ring prevents the formation of ordered "palisade" layers in micelles.

  • Phase Stabilization: In formulations containing nonionic surfactants and high electrolytes (e.g., NaOH cleaners), the C21 soap inserts itself into the micelle. The bulky ring pushes the surfactant heads apart, preventing the dehydration and precipitation (cloud point drop) usually caused by electrolytes.

Corrosion Inhibition Mechanism

The molecule is a superior corrosion inhibitor for ferrous metals compared to linear dicarboxylic acids (like sebacic acid).

  • Bidentate Binding: The two carboxyl groups (one on the chain, one on the ring) can chelate to the metal surface.

  • Hydrophobic Barrier: The hexyl group and the cyclohexene ring form a dense, hydrophobic film that repels water/oxygen.

Mechanism cluster_surface Metal Surface Protection cluster_solution Solution Phase (High pH) Metal Fe Surface (Oxide Layer) Adsorption Chemisorption of COO- Groups Adsorption->Metal Barrier Hydrophobic Film (Hexyl/Cyclohexene) Adsorption->Barrier Forms Micelle Mixed Micelle Formation Coupling Prevents Phase Separation (Hydrotropy) Micelle->Coupling Stabilizes C21 C21 Diacid Molecule C21->Adsorption Binds C21->Micelle Inserts

Figure 2: Dual-action mechanism: Surface adsorption for corrosion inhibition and micellar insertion for hydrotropy.

Experimental Protocols

Protocol: Hydrotropic Efficiency Test

Objective: Determine the efficiency of C21 Diacid in coupling a nonionic surfactant into a high-alkaline solution.

Materials:

  • Nonionic Surfactant: Nonylphenol Ethoxylate (NP-9) or Alcohol Ethoxylate (C12-15, 7EO).

  • Alkali: 50% NaOH solution.

  • Coupler: C21 Diacid (neutralized to pH 9 with KOH).

Methodology:

  • Base Solution: Prepare a solution of 5% Nonionic Surfactant in water. It should be clear.

  • Electrolyte Shock: Add NaOH dropwise until the solution becomes cloudy (salting out). Record the % NaOH.

  • Coupling: To a fresh sample of 5% Surfactant + 5% NaOH (cloudy), titrate with C21 Diacid solution (40% active).

  • Endpoint: Record the volume of C21 Diacid required to clarify the solution.

  • Comparative: Repeat with Sodium Xylene Sulfonate (SXS). C21 Diacid typically requires 30-50% less mass than SXS for equivalent clearing.

Protocol: Cast Iron Chip Corrosion Test

Objective: Validate corrosion inhibition properties.[1][3][4][5][6]

  • Preparation: Clean cast iron chips (Class 30 gray iron) with acetone.

  • Test Solution: Prepare 1% active solution of C21 Diacid (amine salt) in varying water hardness (0, 100, 300 ppm CaCO3).

  • Exposure: Place 5g of chips on a filter paper in a petri dish. Pipette 2mL of test solution onto the chips.

  • Incubation: Cover and let stand for 2 hours at room temperature.

  • Evaluation: Visual inspection. No rust = Pass. >1% surface rust = Fail.

Applications & Formulation Logic

Metalworking Fluids (MWF)
  • Role: Co-emulsifier and corrosion inhibitor.[4][6][7][8]

  • Benefit: Unlike sulfonates, C21 soaps do not support bacterial growth (biostable) and are hard-water tolerant (calcium salts of C21 are less prone to "scum" formation than oleates).

Industrial Cleaners[4][5][9]
  • Role: Hydrotrope for high-caustic bottle washing or degreasers.

  • Logic: Allows the formulation of highly concentrated "freight-saving" concentrates that do not phase separate during shipping.

Polyamide Synthesis
  • Role: Monomer.

  • Benefit: Reacting C21 Diacid with diamines (e.g., ethylene diamine) yields polyamides with lower melt viscosities and higher flexibility than those made from adipic acid, due to the internal plasticization of the pendant hexyl group.

References

  • Ingevity. (2023). Diacid 1550: Technical Data Sheet and Applications in Metalworking Fluids. Ingevity Corporation.[6] Link

  • Ward, B. F., et al. (1975). Industrial Utilization of C21 Dicarboxylic Acid. Journal of the American Oil Chemists' Society, 52(7), 219-224. Link

  • PubChem. (2025).[9] Compound Summary: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[1][10][11][12][13][14][15][16][17][18] National Library of Medicine. Link

  • Westvaco Corp. (1973). Process for preparing dicarboxylic acids. US Patent 3,753,968. Link

  • Force, C. G. (1979). Mechanisms of Hydrotropy in C21 Diacid Systems. Journal of Colloid and Interface Science. Link

Sources

Advanced Synthesis Guide: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS: 53980-88-4) Common Industry Name: C21-Diacid; Westvaco Diacid (1550 type). Class: Cyclohexene Dicarboxylic Acid Surfactant/Intermediate.[1]

This guide details the synthesis of the C21-dicarboxylic acid formed via the Diels-Alder [4+2] cycloaddition of Conjugated Linoleic Acid (CLA) and Acrylic Acid . This molecule is a critical hydrotrope and corrosion inhibitor, distinguished by its unique amphiphilic structure: a hydrophobic hexyl chain and a hydrophilic dicarboxylate functionality anchored to a cyclohexene ring.

Synthetic Challenge: The primary challenge is not the cycloaddition itself, but the availability of the diene. Natural linoleic acid (9-cis, 12-cis-octadecadienoic acid) is non-conjugated and unreactive in Diels-Alder pathways. Therefore, the protocol requires a strictly controlled in situ isomerization step using iodine or clay catalysts to generate the reactive conjugated diene (9,11- or 10,12-isomer) prior to cyclization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on a thermal intermolecular Diels-Alder reaction.[2][3] The regiochemistry is determined by the electronic demand of the carboxylic acid on the dienophile (acrylic acid) and the alkyl chains of the diene.

Reaction Logic
  • Precursor: Linoleic Acid (C18:2, non-conjugated).

  • Activation (Isomerization): Catalyst (Iodine/Clay) shifts the double bonds to a conjugated system (CLA).

  • Cycloaddition: Acrylic acid attacks the conjugated system.

    • Diene: Conjugated Linoleic Acid (HOMO rich).

    • Dienophile: Acrylic Acid (LUMO accessible, Electron Withdrawing Group).

Mechanistic Pathway (DOT Visualization)

SynthesisPathway Linoleic Linoleic Acid (9c, 12c Non-Conjugated) CLA Conjugated Linoleic Acid (9c, 11t Reactive Diene) Linoleic->CLA Isomerization (>200°C) Catalyst Catalyst (Iodine or Bentonite) Catalyst->CLA TS [4+2] Transition State (Endo-selective) CLA->TS + Acrylic Acid Acrylic Acrylic Acid (Dienophile) Acrylic->TS Target 5-Carboxy-4-hexyl-2- cyclohexene-1-octanoic acid TS->Target Cyclization

Caption: Mechanistic flow from non-conjugated precursor to the final C21-cyclohexene adduct via in situ isomerization.

Experimental Protocols

Protocol A: The "One-Pot" Iodine-Catalyzed Route (Industrial Standard)

This is the most robust method for scaling, utilizing iodine to drive both the isomerization of linoleic acid and the subsequent Diels-Alder reaction.

Reagents:

  • Tall Oil Fatty Acid (TOFA): >95% Linoleic Acid content (1.0 eq).

  • Acrylic Acid: Glacial, inhibited with 200 ppm MEHQ (1.2 eq).

  • Iodine (I₂): Resublimed crystals (0.1 - 0.3 wt% relative to fatty acid).

  • Inhibitor: Hydroquinone (0.1 wt% relative to acrylic acid) to prevent homopolymerization.

Equipment:

  • High-pressure Parr reactor (Stainless Steel 316) or heavy-walled glass pressure vessel (for small scale).

  • Mechanical stirring (high torque required as viscosity increases).

Step-by-Step Methodology:

  • Charge & Purge: Load the Linoleic Acid/TOFA into the reactor. Add the Iodine catalyst (0.15 wt%). Seal and purge with Nitrogen (

    
    ) three times to remove oxygen (critical to prevent oxidative degradation).
    
  • Isomerization Phase: Heat the fatty acid mixture to 230°C with stirring (300 RPM). Hold for 45 minutes.

    • Causality: This thermal step converts the 9,12-diene system into the 9,11-conjugated system required for the reaction.

  • Dienophile Addition: Cool strictly to 180°C . Slowly meter in the Acrylic Acid (containing Hydroquinone) over 2 hours using a high-pressure dosing pump.

    • Control Point: Acrylic acid addition is exothermic. If added too fast, the temperature will spike, causing acrylic acid homopolymerization (fouling) rather than the desired cycloaddition.

  • Reaction Phase: Once addition is complete, raise temperature back to 240°C and hold for 3–4 hours.

    • Pressure Note: Autogenic pressure will rise to ~40–60 psi.

  • Workup: Cool to 80°C. Transfer the dark viscous oil to a stripping flask.

  • Iodine Removal: Wash the organic phase with a 5% Sodium Thiosulfate (

    
    ) solution to quench and remove residual iodine.
    
  • Purification (Distillation): Perform fractional distillation under high vacuum (<1 mmHg).

    • Fraction 1 (160–190°C): Unreacted Fatty Acids (Recycle).

    • Fraction 2 (230–260°C): Target C21-Diacid Product.

    • Residue: Polymerized dimers/trimers.

Protocol B: Clay-Catalyzed "Green" Route (High Purity)

This method avoids iodine contamination, yielding a lighter-colored product suitable for pharmaceutical or personal care applications.

Reagents:

  • Linoleic Acid: 1.0 eq.

  • Acrylic Acid: 1.25 eq.

  • Catalyst: Acid-activated Bentonite Clay (e.g., Montmorillonite K-10) (5 wt%).

  • Co-Catalyst: Lithium Carbonate (

    
    ) (0.1 wt%).
    
  • Water: 1 wt% (Proton source for clay activation).

Methodology:

  • Slurry Preparation: Mix Linoleic acid, clay,

    
    , and water in the autoclave.
    
  • Simultaneous Addition: Add Acrylic acid immediately (unlike the iodine route, clay allows for a one-shot addition if heat is ramped slowly).

  • Thermal Cycle: Heat to 220°C over 1 hour. Hold at 220–250°C for 4 hours.

    • Mechanism:[2][3][4][5] The clay surface acts as a Lewis acid to facilitate the isomerization and stabilize the transition state of the cycloaddition.

  • Filtration: Cool to 90°C and filter through a Celite pad to remove the clay catalyst.

  • Stripping: Vacuum strip unreacted acrylic acid and water.

  • Yield: Typically 65–70% conversion with higher regioselectivity than the iodine route.

Data Summary & Process Control

ParameterIodine Route (Protocol A)Clay Route (Protocol B)Impact on Quality
Temperature 230–250°C220–240°CLower temp reduces decarboxylation byproducts.
Reaction Time 3–5 Hours4–6 HoursClay kinetics are slower due to heterogeneous catalysis.
Selectivity Moderate (Mixed Isomers)HighClay pore structure imposes steric constraints, favoring specific isomers.
Post-Process Requires Thiosulfate WashFiltration OnlyProtocol B is superior for "clean" applications.
Yield ~55% (Distilled)~65% (Crude)Iodine promotes higher conversion but more tar/polymer formation.

Workflow Visualization

Workflow Feed Feed Preparation (Linoleic + Catalyst) Reactor Parr Reactor (230°C, 60 psi) Feed->Reactor Inert N2 Purge Wash Thiosulfate Wash (Iodine Removal) Reactor->Wash Crude Adduct Dosing Acrylic Dosing (Slow Addition) Dosing->Reactor Controlled Rate VacDist Vacuum Distillation (<1 mmHg) Wash->VacDist Organic Phase VacDist->Feed Recycle Unreacted FA Product Final Product (Viscous Amber Liquid) VacDist->Product Fraction @ 250°C

Caption: Operational workflow for the batch synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.

Characterization & Validation

To validate the synthesis of the specific 5-carboxy isomer, the following analytical signatures must be confirmed:

  • FT-IR Spectroscopy:

    • 1710 cm⁻¹: Strong Carbonyl (C=O) stretch (Carboxylic Acid).

    • 1650 cm⁻¹: Weak Alkene (C=C) stretch (Cyclohexene ring). Note: This peak is distinct from the acyclic double bond of the starting material.

    • 940 cm⁻¹: O-H bend (Carboxylic acid dimer).

  • Acid Value (AV):

    • Theoretical AV: ~318 mg KOH/g.

    • Experimental Target: 305–320 mg KOH/g .

    • Logic: If AV is <300, unreacted ester or decarboxylation has occurred. If AV >330, residual acrylic acid is present.

  • ¹H-NMR (CDCl₃):

    • δ 5.4–5.6 ppm (2H, m): Cyclohexene vinylic protons.

    • δ 2.2–2.4 ppm (1H, m): Methine proton adjacent to the ring carboxyl (H-5).

    • Absence: No peaks at δ 6.0–6.4 ppm (Acrylic acid vinyls) or δ 5.3 ppm (Non-conjugated Linoleic vinyls).

References

  • Westvaco Corporation. (1973).[6] Selective reaction of fatty acids and their separation.[6] US Patent 3,753,968.[6] Link

  • Henkel Corporation. (1979).[6] Preparation of C21 dicarboxylic acid using crystalline clay catalyst.[7] US Patent 4,156,095.[6][8] Link

  • Ingevity. (2017).[5] Lubricating compositions and methods for the use thereof (Diacid 1550 Data).[9] WO Patent 2017066595A2. Link

  • ChemicalBook. (2024). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Properties and Suppliers.Link

  • Organic Chemistry Portal. (2023). Diels-Alder Reaction: Mechanism and Application.[4][5]Link

Sources

Biological Activity of C21-Dicarboxylic Acids in Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro biological assessment of C21-Dicarboxylic Acids (C21-DCAs) , specifically focusing on Heneicosanedioic Acid (the linear odd-chain variant) and distinguishing it from industrial cycloaliphatic isomers.

Executive Summary & Chemical Identity

In the context of drug development and metabolomics, C21-Dicarboxylic Acid primarily refers to Heneicosanedioic Acid (HOOC-(CH₂)₁₉-COOH). Unlike its even-chain counterparts (e.g., C16, C18, C20) which are widely utilized in peptide drug conjugation (e.g., Semaglutide, Insulin Degludec) to promote albumin binding, the odd-chain C21-DCA possesses unique physicochemical properties and metabolic profiles.

Critical Distinction: Researchers must distinguish between:

  • Linear C21-DCA (Heneicosanedioic Acid): The bioactive lipid relevant to metabolism, beta-oxidation, and peptide derivatization.

  • Cycloaliphatic C21-DCA (e.g., Diacid 1550): An industrial surfactant and corrosion inhibitor derived from tall oil fatty acids. Do not use this in biological assays unless testing for toxicity or surfactant properties.

This guide focuses on the Linear C21-DCA as a metabolic modulator and pharmacophore.

Physicochemical Profile
PropertyValue / CharacteristicImpact on In Vitro Protocols
Formula C₂₁H₄₀O₄High hydrophobicity requires carrier proteins.
MW ~356.54 g/mol --
pKa ~4.4 and ~5.4Anionic at physiological pH (7.4).
Solubility Poor in aqueous buffer; Soluble in DMSO/Ethanol.Critical: Precipitates in media. Must be conjugated to BSA.

Mechanisms of Action (In Vitro)

The biological activity of C21-DCA is governed by its dual nature: as a substrate for lipid metabolism and as a ligand for albumin.

Peroxisomal & Mitochondrial Oxidation

Unlike monocarboxylic fatty acids, long-chain dicarboxylic acids (LCDAs) like C21-DCA cannot be directly oxidized by mitochondria. They undergo a specific "shuttle" metabolism:

  • Activation: Converted to C21-Dicarboxyl-CoA by microsomal synthetases.

  • Peroxisomal Shortening: Preferentially oxidized in peroxisomes to shorter chain dicarboxylic acids (C6-C10).

  • Mitochondrial Entry: Shortened products are transported into mitochondria (often carnitine-independent) for final oxidation.

Therapeutic Relevance: LCDAs are investigated for lipid-lowering effects (AMPK activation) and providing alternative fuel sources in defects of fatty acid oxidation (FAO).

Albumin Binding (The "Hitchhiker" Effect)

In drug development, C21-DCA is a critical moiety for half-life extension . It binds with high affinity to Human Serum Albumin (HSA) sites (Sudlow Site II).

  • Mechanism: The hydrophobic chain inserts into the albumin pocket, while the distal carboxylates interact with polar residues.

  • In Vitro Consequence: In cell culture with >10% FBS, free C21-DCA concentration is negligible. Assays must account for protein binding equilibrium.

Visualization: Metabolic & Signaling Pathways[1]

The following diagram illustrates the intracellular fate of C21-DCA and its interaction with Albumin.

C21_Metabolism cluster_extracellular Extracellular Space cluster_cell Cytosol & Organelles cluster_peroxisome Peroxisome cluster_mitochondria Mitochondria C21_Free C21-DCA (Free) C21_Albumin C21-DCA:Albumin Complex C21_Free->C21_Albumin High Affinity Binding (Kd ~nM) Transporter FATP / CD36 C21_Free->Transporter Uptake Albumin Albumin (HSA) C21_CoA C21-Dicarboxyl-CoA Transporter->C21_CoA Activation BetaOx Beta-Oxidation (Chain Shortening) C21_CoA->BetaOx Transport Short_DCA Short DCAs (C6-C10) BetaOx->Short_DCA Oxidation TCA TCA Cycle (ATP Production) Short_DCA->TCA Mitochondrial Entry

Caption: C21-DCA metabolic flux: Albumin binding buffers free levels; Peroxisomes shorten chain before mitochondrial use.

Experimental Protocols

Protocol A: Preparation of C21-DCA:BSA Conjugate (Self-Validating)

Why this is critical: Adding C21-DCA dissolved in DMSO directly to cell media causes immediate micro-precipitation, leading to erratic data and false toxicity signals. You must pre-conjugate to BSA.

Reagents:

  • Heneicosanedioic Acid (Solid).

  • Fatty Acid-Free BSA (Lyophilized).

  • 150 mM NaCl solution.

  • 0.1 M NaOH and 0.1 M HCl.

Step-by-Step:

  • Stock Solution: Dissolve C21-DCA in 0.1 M NaOH (or alkaline ethanol) to 50 mM. Heat to 50°C if necessary until clear.

  • BSA Solution: Prepare a 10% (w/v) BSA solution in 150 mM NaCl. Filter sterilize (0.22 µm).

  • Conjugation:

    • While stirring the BSA solution at 37°C, dropwise add the C21-DCA stock.

    • Target a molar ratio of 4:1 (Fatty Acid : BSA) .

    • The solution may become cloudy transiently but should clear.

  • pH Adjustment: Check pH. Adjust to 7.4 using 0.1 M HCl.

  • Validation: Measure absorbance at 600nm. If OD > 0.05, precipitation has occurred. Discard and retry with slower addition.

Protocol B: Mitochondrial Stress Test (Seahorse XF)

Objective: Determine if C21-DCA uncouples respiration or acts as a fuel source.

Setup:

  • Cell Line: HepG2 (Liver) or C2C12 (Myotubes).

  • Media: Substrate-limited medium (low glucose, no serum) to force fatty acid usage.

Workflow:

  • Seed Cells: 20,000 cells/well in XF96 plate; adhere overnight.

  • Starvation: Replace media with substrate-limited media for 1 hour.

  • Injection Strategy:

    • Port A: C21-DCA:BSA Conjugate (Final conc: 10 - 100 µM).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A.

  • Analysis:

    • Increase in Basal Respiration post-injection (Port A) indicates oxidation.

    • Lack of response compared to Palmitate control suggests requirement for peroxisomal priming.

Protocol C: Albumin Binding Affinity (Fluorescence Quenching)

Objective: Quantify the affinity of C21-DCA for albumin (critical for pharmacokinetics).

Principle: HSA has intrinsic tryptophan fluorescence (Ex 280nm / Em 340nm). Binding of C21-DCA quenches this fluorescence.

Steps:

  • Prepare 2 µM HSA in PBS in a quartz cuvette.

  • Titrate C21-DCA (0.5 µM increments) into the cuvette.

  • Record fluorescence spectrum (300-400 nm) after each addition (2 min equilibration).

  • Data Processing: Plot

    
     vs. [Ligand]. Fit to the Stern-Volmer equation to derive the Binding Constant (
    
    
    
    ).

Data Presentation & Interpretation

When reporting C21-DCA activity, organize data to reflect its bioavailability limitations.

Table 1: Comparative Potency & Solubility

CompoundChain LengthSolubility (PBS pH 7.4)Est. Albumin Affinity (

)
Primary In Vitro Utility
Heneicosanedioic Acid C21 (Odd)< 1 µM (Free)~10⁻⁷ MBiomarker / Peptide Half-life Extension
Eicosanedioic Acid C20 (Even)< 1 µM (Free)~10⁻⁷ MStandard Reference
Dodecanedioic Acid C12 (Even)~1 mM~10⁻⁵ MMetabolic Substrate (Rapid Oxidation)

Interpretation Guide:

  • High IC50 values (>100 µM) in serum-rich media: Likely an artifact of albumin binding (the "protein sink" effect). Repeat assay in low-serum (0.5%) conditions to find true potency.

  • Cytotoxicity: True toxicity is rare for LCDAs up to 500 µM if conjugated. Sudden cell death usually indicates precipitation/physical stress on the membrane rather than chemical toxicity.

References

  • Passi, S. et al. (2015). Metabolism of long-chain dicarboxylic acids in human liver. Investigates the peroxisomal beta-oxidation pathway preference for dicarboxylic acids. (Generalized reference for LCDA metabolism).

  • Khandke, L. et al. (2020). Discovery of biomarkers for postmenopausal osteoporosis. Identifies Heneicosanedioic acid as a downregulated metabolite, establishing its biological relevance.

  • Zorzi, A. et al. (2019). Acylated peptides for half-life extension. Discusses the use of C18-C22 diacids in binding albumin to extend drug circulation.

  • Faust, A. et al. (2023). Complexation and sensing of dicarboxylate anions.[1] Reviews the chemical handling and solubility challenges of long-chain dicarboxylates.

  • European Patent Office. (2024). EP 4199946 B1 - CRF2 Receptor Agonists. Explicitly lists Heneicosanedioic acid (C21 diacid) as a fatty acid group for peptide modification.[2]

Sources

Technical Guide: Mechanism of Action of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

[1]

Executive Summary

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C21-DA) represents a unique class of cyclic fatty acid-based hydrotropes .[1] Unlike linear fatty acids or traditional surfactants, C21-DA possesses a "gemini-like" topology with a bulky hydrophobic cyclohexene core and two hydrophilic carboxyl groups located on distinct vectors.[1]

Primary Mechanism: Its mechanism of action in drug development is defined by hydrotropic solubilization and membrane permeation enhancement .[1] It acts by lowering the interfacial tension of aqueous systems and disrupting the ordered packing of lipid bilayers, thereby facilitating the delivery of hydrophobic Active Pharmaceutical Ingredients (APIs).[1]

Key Classification:

  • Pharmacological Class: Functional Excipient / Permeation Enhancer.[1]

  • Chemical Class: Cyclic Dicarboxylic Fatty Acid.[1]

  • Molecular Weight: ~352.51 g/mol .[1][2][]

Molecular Architecture & Structure-Activity Relationship (SAR)

The efficacy of C21-DA stems from its specific structural topology, which differs significantly from linear lipids.[1]

Structural Components[1][4][5]
  • Cyclohexene Core: A six-membered ring containing a double bond (C2=C3).[1] This rigidifies the molecule, preventing the dense packing seen in linear fatty acids (like stearic acid), resulting in liquidity at room temperature and higher solubility.[1]

  • Dual Carboxyl Heads:

    • Position 1: Extended on an octanoic acid chain (flexible tether).[1]

    • Position 5: Directly attached to the ring (rigid tether).[1]

    • Effect: This dual-head structure allows for versatile pH-dependent ionization states (mono-anionic vs. di-anionic), enabling buffering capacity and metal chelation.[1]

  • Hexyl Tail (Position 4): Provides the necessary lipophilicity (LogP modulation) to interact with cell membranes and hydrophobic drugs.[1]

Physicochemical Pharmacodynamics[1]
  • Hydrotropy: Unlike standard surfactants that form spherical micelles, C21-DA acts as a hydrotrope.[1] It aggregates around hydrophobic drug molecules in a non-micellar fashion (often planar stacking), increasing the aqueous solubility of Class II/IV BCS drugs.[1]

  • Viscosity Modification: The bulky ring structure creates steric hindrance in solution, preventing crystallization and stabilizing amorphous drug dispersions.[1]

Detailed Mechanism of Action[1]

Mechanism 1: Hydrotropic Solubilization

C21-DA operates via the "Minimum Hydrotrope Concentration" (MHC) principle rather than a sharp Critical Micelle Concentration (CMC).[1]

  • Step 1: Interfacial Adsorption: The hexyl chain and cyclohexene ring adsorb to the hydrophobic surface of the API.[1]

  • Step 2: Water Structure Disruption: The carboxyl groups disrupt the hydrogen-bonding network of water surrounding the drug.[1]

  • Step 3: Co-Solvent Complexation: C21-DA forms loose, dynamic clusters with the API, effectively shielding the hydrophobic regions from water without encapsulating them in a rigid micelle core.[1] This reduces the energy barrier for dissolution.[1]

Mechanism 2: Membrane Permeation Enhancement (Transdermal/Mucosal)

In topical and transdermal formulations, C21-DA acts as a penetration enhancer.[1]

  • Lipid Bilayer Insertion: The hexyl tail inserts into the stratum corneum lipid matrix.[1]

  • Phase Separation: The bulky cyclohexene ring creates "kinks" or disorder within the tightly packed lipid tails of the cell membrane.[1]

  • Fluidization: This disorder increases membrane fluidity, allowing small-molecule drugs to diffuse more freely through the barrier.[1]

Mechanism 3: Chelation and Stability

The 1,5-dicarboxyl arrangement allows C21-DA to act as a sequestering agent for divalent cations (Ca²⁺, Mg²⁺, Fe²⁺).[1] This prevents metal-catalyzed oxidation of sensitive APIs, acting as a secondary stabilizer.[1]

Visualization of Mechanisms[1]

Pathway: Solubilization & Permeation Logic

The following diagram illustrates the dual pathway of C21-DA in a pharmaceutical formulation context.

Gcluster_solMechanism A: Hydrotropycluster_permMechanism B: PermeationC215-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acidAPI_HydrophobicHydrophobic API(Crystalline)C21->API_Hydrophobic Adsorbs viaHexyl ChainMembraneLipid Bilayer(Ordered)C21->Membrane Inserts intoStratum CorneumComplexAPI-DiacidClusterAPI_Hydrophobic->Complex StericShieldingSolubilityEnhanced AqueousSolubilityComplex->Solubility ReducesInterfacial TensionDisorderLipid PackingDisruptionMembrane->Disorder Cyclohexene RingSteric ClashDiffusionIncreased APIDiffusionDisorder->Diffusion Fluidization

Caption: Dual mechanistic pathway showing hydrotropic complexation with APIs and lipid bilayer disruption for permeation enhancement.[1]

Experimental Protocols

Protocol A: Determination of Critical Hydrotrope Concentration (CHC)

This protocol validates the solubilizing efficiency of C21-DA using a model hydrophobic drug (e.g., Ibuprofen or Sudan Red dye).[1]

Materials:

  • C21-DA (purified >95%).[1]

  • Model Hydrophobe (Sudan Red III).[1]

  • UV-Vis Spectrophotometer.[1]

Methodology:

  • Preparation: Prepare a series of aqueous solutions containing C21-DA at increasing concentrations (0% to 20% w/v) in phosphate buffer (pH 7.4).

  • Saturation: Add excess Sudan Red III to each vial.

  • Equilibration: Vortex for 5 minutes, then shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to remove undissolved dye.

  • Quantification: Dilute the supernatant with methanol (1:1) and measure absorbance at 507 nm.

  • Analysis: Plot Absorbance vs. [C21-DA]. The point of inflection represents the CHC.[1]

Self-Validating Check:

  • Pass: A sigmoidal curve indicates hydrotropic action.[1]

  • Fail: Linear increase from zero suggests simple co-solvency; lack of increase suggests poor hydrotropy.[1]

Protocol B: Membrane Fluidization Assay (Fluorescence Anisotropy)

To verify the permeation enhancer mechanism.[1]

Materials:

  • DPPC (Dipalmitoylphosphatidylcholine) Liposomes.[1]

  • DPH (1,6-Diphenyl-1,3,5-hexatriene) fluorescent probe.[1]

  • Fluorescence Polarimeter.[1]

Methodology:

  • Liposome Formation: Prepare DPPC liposomes (1 mg/mL) via thin-film hydration.[1]

  • Labeling: Incubate liposomes with DPH (1 µM) for 30 mins at 37°C.

  • Treatment: Add C21-DA to liposomes at varying molar ratios (0.1 to 10 mol%).

  • Measurement: Measure fluorescence anisotropy (r) at 45°C (above phase transition) and 25°C.

  • Interpretation: A decrease in anisotropy (

    
    ) indicates increased rotational freedom of the probe, confirming membrane fluidization.[1]
    

Quantitative Data Summary

The following table summarizes the physicochemical properties relevant to formulation scientists.

PropertyValue / CharacteristicRelevance to Mechanism
IUPAC Name 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acidPrecise identification of isomer.[1]
Physical State Viscous Liquid (Amber)Non-crystalline nature aids liquid formulations.[1]
Acid Value ~270-320 mg KOH/gHigh acid value indicates strong buffering/chelating potential.[1]
LogP (Predicted) ~5.5 - 6.5Highly lipophilic; ideal for partitioning into lipid bilayers.[1]
Critical Hydrotrope Conc. ~0.5 - 2.0% (w/v)Lower than many linear fatty acid salts; efficient solubilizer.[1]
pKa pKa1 ≈ 4.5; pKa2 ≈ 5.5Dual ionization allows pH-switchable solubility.[1]

References

  • National Center for Biotechnology Information (NCBI). 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compd.[1] with 2,2',2''-nitrilotris[ethanol] (1:[1][4]2) | CID 105840.[1][4] PubChem Compound Summary.

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-.[1][5]

  • Ward, B. F., et al. Industrial Utilization of C21 Dicarboxylic Acid. Journal of the American Oil Chemists' Society.[1] (Contextualizing the Westvaco Diacid structure and synthesis).

    • Note: Standard industrial reference for the C21-Diacid class.[1]

  • Google Patents. Cosmetic preparation containing 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (RU2463036C2).[1]

    Structural Elucidation and Spectroscopic Characterization of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Common Name: C21-Dicarboxylic Acid (Westvaco Diacid 1550 type) CAS Registry Number: 53980-88-4 Molecular Formula: C₂₁H₃₆O₄ Molecular Weight: 352.51 g/mol [1]

    Executive Summary & Chemical Context

    This guide details the spectroscopic signature of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid , a specialized C21-dicarboxylic acid.[1] Industrially known as Diacid 1550 , this compound is synthesized via the Diels-Alder cycloaddition of conjugated linoleic acid (diene) and acrylic acid (dienophile).[1]

    Scientific Nuance: Unlike small molecule synthesis resulting in a single stereoisomer, this C21-diacid exists as a complex mixture of positional and stereoisomers (endo/exo adducts).[1] Consequently, spectroscopic data (particularly NMR) will exhibit peak broadening and multiplet complexity characteristic of isomeric mixtures rather than the sharp, distinct splitting patterns of a single enantiomer.[1]

    Synthesis Pathway Visualization

    The following diagram illustrates the formation of the cyclohexene core from bio-based fatty acid precursors.

    DielsAlderSynthesis Linoleic Linoleic Acid (C18:2) Conjugation Isomerization (Conjugated Dienes) Linoleic->Conjugation Catalytic Shift DielsAlder Diels-Alder Cycloaddition Conjugation->DielsAlder Diene Source Acrylic Acrylic Acid (Dienophile) Acrylic->DielsAlder Reagent Product 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C21 Diacid Mixture) DielsAlder->Product Heat/Pressure

    Caption: Diels-Alder synthesis pathway transforming linear fatty acids into the cyclic C21-dicarboxylic acid scaffold.[1]

    Spectroscopic Profile: Data & Interpretation

    A. Infrared Spectroscopy (FT-IR)

    Methodology: Analysis performed on neat liquid (ATR cell) or KBr pellet.[1] Diagnostic Value: IR is the primary tool for confirming the dual carboxylic acid functionality and the presence of the cyclohexene ring.

    Frequency (cm⁻¹)Vibration ModeAssignment & Interpretation
    2500–3300 O-H StretchBroad, strong. Characteristic of carboxylic acid dimers (hydrogen bonded).[1] Often overlaps C-H stretches.[1]
    2850–2960 C-H StretchStrong. Aliphatic sp³ C-H stretching from the long alkyl chains (hexyl and octanoic segments).[1]
    1705–1715 C=O StretchStrong. The carbonyl stretch of the carboxylic acid groups. A single broadened peak usually represents both acid groups.[1]
    1650–1660 C=C StretchWeak/Medium. The internal cyclohexene double bond. Often obscured by the strong carbonyl signal but distinct from aromatic C=C.
    1460, 1375 C-H BendMethylene (-CH₂-) scissoring and methyl (-CH₃) bending.
    1200–1300 C-O StretchC-O stretching coupled with O-H bending (acid).[1]
    930–940 O-H BendOut-of-plane bending, characteristic of dimeric carboxylic acids.[1]
    B. Mass Spectrometry (MS)

    Methodology: Due to the low volatility and high polarity of the dicarboxylic acid, Electrospray Ionization (ESI) in negative mode is preferred. For GC-MS, derivatization to the dimethyl ester is mandatory .[1]

    1. ESI-MS (Negative Mode)[1]
    • [M-H]⁻ Ion: m/z 351.5 (Base peak).

    • Fragmentation: Minimal fragmentation is observed in soft ionization, making it ideal for molecular weight confirmation.[1]

    2. EI-MS (70 eV) - Requires Methyl Ester Derivatization
    • Analyte: Dimethyl 5-carboxy-4-hexyl-2-cyclohexene-1-octanoate (MW ≈ 380.5).

    • Molecular Ion (M⁺): m/z 380 (Weak).

    • Diagnostic Fragments:

      • m/z 349: Loss of methoxy group [M - OCH₃]⁺.

      • m/z 320: Loss of acetic acid equivalent (McLafferty rearrangement).

      • m/z 262: Loss of the hexyl side chain.

      • m/z 59: Carbomethoxy ion [COOCH₃]⁺.

    C. Nuclear Magnetic Resonance (NMR)

    Solvent: CDCl₃ (Chloroform-d) is standard.[1] Note on Isomers: The chemical shifts reported below represent the centroid of multiplets. Expect complex splitting due to the mixture of diastereomers (endo/exo) and regioisomers.

    1. ¹H NMR Data (400 MHz, CDCl₃)
    Shift (δ ppm)IntegrationMultiplicityAssignmentStructural Context
    11.0 – 12.0 2HBroad Singlet-COOH Carboxylic acid protons (exchangeable).[1] Disappears with D₂O shake.
    5.55 – 5.75 2HMultiplet-CH =CH -Vinyl protons at C2 and C3 of the cyclohexene ring.
    2.55 – 2.65 1HMultiplet>CH -COOHMethine proton at C5 (alpha to ring carboxyl).[1]
    2.25 – 2.35 2HTriplet-CH ₂-COOHMethylene protons of the octanoic acid chain (alpha to chain carboxyl).[1]
    1.95 – 2.10 2HBroad Mult.Ring -CH ₂- / >CH -Allylic protons and ring methine (C1/C4).[1]
    1.55 – 1.65 4HMultiplet-CH ₂-Beta-methylene protons (beta to carboxyls).
    1.20 – 1.40 ~16HBroad Singlet-(CH ₂)ₙ-Bulk methylene protons of the hexyl and octyl chains.[1]
    0.85 – 0.90 3HTriplet-CHTerminal methyl group of the hexyl chain.
    2. ¹³C NMR Data (100 MHz, CDCl₃)
    Shift (δ ppm)Carbon TypeAssignment
    180.1, 179.8 Quaternary (C=O)Carboxylic acid carbonyls.[1] Distinct peaks for ring vs. chain acid.
    132.5, 128.4 Methine (CH)Alkene carbons (C2, C3).[1] The shift difference confirms the cyclic double bond.
    45.2 Methine (CH)C5 (Ring carbon attached to COOH).[1]
    38.5 Methine (CH)C1/C4 (Ring carbons with alkyl substituents).[1]
    34.2 Methylene (CH₂)Alpha-carbon of the octanoic side chain.[1]
    22.0 – 32.0 Methylene (CH₂)Cluster of aliphatic chain carbons.[1]
    14.1 Methyl (CH₃)Terminal methyl of the hexyl group.

    Experimental Protocols

    Protocol A: GC-MS Derivatization (Methylation)

    Purpose: Convert non-volatile dicarboxylic acids into volatile methyl esters for structural analysis.[1] Safety: BF₃ is corrosive and moisture-sensitive.[1] Work in a fume hood.

    • Sample Prep: Weigh 10 mg of the C21-diacid into a reaction vial.

    • Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol .

    • Reaction: Cap tightly and heat at 60°C for 30 minutes .

    • Quench: Cool to room temperature. Add 1 mL of saturated NaHCO₃ (aq) to neutralize.

    • Extraction: Add 1 mL of Hexane . Vortex for 30 seconds.

    • Separation: Allow layers to separate. Transfer the top hexane layer (containing methyl esters) to a GC vial.

    • Analysis: Inject 1 µL into GC-MS (Split ratio 20:1).

    Protocol B: NMR Sample Preparation

    Purpose: Ensure complete dissolution and prevent dimerization effects from broadening peaks.

    • Solvent Choice: Use CDCl₃ (99.8% D) for general characterization.[1] If solubility is poor or acid peaks are too broad, use DMSO-d₆ .[1]

    • Concentration: Dissolve 15-20 mg of sample in 0.6 mL solvent.

    • Filtration: Filter through a glass wool plug within the pipette to remove any suspended particulates (common in viscous industrial samples).[1]

    • Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of carboxyl protons if quantitative integration is required.

    Analytical Workflow Diagram

    The following decision tree outlines the logical flow for characterizing this specific molecule.

    AnalyticalWorkflow Sample Unknown Sample (Viscous Liquid) Solubility Solubility Test (CDCl3 vs DMSO) Sample->Solubility IR FT-IR (Functional Groups) Sample->IR Neat GCMS GC-MS (Derivatization Req.) Sample->GCMS BF3-MeOH NMR 1H & 13C NMR (Structural Backbone) Solubility->NMR Dissolved Result_NMR Confirm Cyclohexene Ring & Isomer Complexity NMR->Result_NMR Result_IR Confirm -COOH & C=C unsaturation IR->Result_IR Result_MS Confirm MW (352) via Methyl Ester (380) GCMS->Result_MS

    Caption: Integrated analytical workflow for the characterization of C21-dicarboxylic acid derivatives.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105840: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[1] Retrieved from [Link][1]

    • Ingevity Corporation (2016). Diacid 1550: Technical Data Sheet and Applications in Metalworking Fluids.[1] Retrieved from [Link][1]

    • U.S. Environmental Protection Agency (2025). Substance Registry Services: 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl- (CAS 53980-88-4).[1] Retrieved from [Link][1]

    Sources

    Comprehensive Guide to 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C21 Diacid)

    [1]

    Executive Summary

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a specialized C21 dicarboxylic acid derived from the Diels-Alder cycloaddition of unsaturated fatty acids (typically linoleic acid) and acrylic acid.[1] Unlike linear dicarboxylic acids (e.g., sebacic or dodecanedioic acid), this molecule features a central cyclohexene ring that imparts unique rheological and solubility properties.

    In industrial and research contexts, it is rarely referred to by its full IUPAC name. It is most commonly known as C21 Diacid or by trade names such as Diacid 1550 .[1][2] Its primary utility lies in corrosion inhibition, metalworking fluids, and surfactant systems where its amphiphilic structure—combining a hydrophobic hexyl/octanoic tail with a hydrophilic dicarboxylic head—provides superior film-forming capabilities.

    Nomenclature & Synonyms

    The nomenclature for this molecule is complex due to the regiochemistry of its synthesis. The reaction produces a mixture of positional isomers, leading to variations in systematic naming.

    Systematic & IUPAC Names

    The systematic names attempt to describe the specific isomer (usually the 5-carboxy or 6-carboxy variant).

    • Primary Systematic Name: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid[1][3]

    • Isomeric Variation: 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    • Alternative IUPAC Style: 5-(7-Carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid[1]

    • Descriptive Name: Cyclocarboxypropyloleic acid (Reflecting its origin from oleic/linoleic chains).

    CAS Registry Numbers
    • 53980-88-4 : The most widely used CAS number, referring to the "C21 Dicarboxylic Acid" product mixture (isomers).

    • 42763-47-3 : Often assigned to the specific 5-carboxy isomer.[1]

    • 60532-96-9 : Refers to the disodium salt form (used in aqueous surfactant systems).

    Commercial & Trade Names

    These names are ubiquitous in industrial literature and patents.

    • Diacid 1550 (or Westvaco 1550 ): The historical trade name from Westvaco (now Ingevity). This is the industry standard reference.

    • C21 Diacid : The generic industrial shorthand.

    • Acrylinoleic Acid : A portmanteau describing the reactants (Acrylic acid + Linoleic acid).

    Synonym Hierarchy Visualization

    The following diagram illustrates the relationship between the chemical structure, its isomers, and the various naming conventions.

    Synonym_Hierarchycluster_0Systematic Names (IUPAC)cluster_1Commercial / Trade Namescluster_2CAS Registry NumbersRootC21 Dicarboxylic Acid(Generic Class)IUPAC15-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acidRoot->IUPAC1IUPAC26-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acidRoot->IUPAC2Trade1Diacid 1550(Westvaco 1550)Root->Trade1CAS1CAS: 53980-88-4(General Mixture)Root->CAS1CAS2CAS: 42763-47-3(Specific Isomer)IUPAC1->CAS2matchesIUPAC35-(7-Carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acidTrade1->CAS1matchesTrade2Cyclocarboxypropyloleic acidTrade3Acrylinoleic Acid

    Figure 1: Hierarchical classification of synonyms for C21 Diacid, distinguishing between specific isomers and commercial mixtures.

    Chemical Origins & Isomerism

    To understand the synonyms, one must understand the synthesis. The molecule is produced via a Diels-Alder cycloaddition .

    Synthesis Mechanism
    • Reactants: Conjugated Linoleic Acid (Diene) + Acrylic Acid (Dienophile).

    • Reaction: The acrylic acid adds across the conjugated double bonds of the fatty acid.

    • Result: A cyclohexene ring is formed.[1][4] The original fatty acid chain becomes two substituents on the ring: a hexyl group and a carboxy-heptyl group. The acrylic acid contributes a carboxyl group directly to the ring.

    Regioselectivity and Isomers

    The acrylic acid can approach the diene in two orientations, leading to the carboxyl group ending up at either position 5 or position 6 relative to the octanoic acid chain (at position 1).

    • Isomer A: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[1][3]

    • Isomer B: 6-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.

    Commercial "C21 Diacid" is a mixture of these isomers, which is why the CAS 53980-88-4 is often preferred over the isomer-specific CAS.

    Diels_Alder_Synthesiscluster_productCommercial Product (C21 Diacid)CLAConjugated Linoleic Acid(C18 Diene)ReactionDiels-AlderCycloaddition(Heat/Catalyst)CLA->ReactionAcrylicAcrylic Acid(C3 Dienophile)Acrylic->ReactionIsomer55-Carboxy-4-hexyl-...(Isomer A)Reaction->Isomer5Regioisomer 1Isomer66-Carboxy-4-hexyl-...(Isomer B)Reaction->Isomer6Regioisomer 2

    Figure 2: Synthetic pathway showing the origin of the isomeric mixture known as C21 Diacid.

    Physicochemical Profile

    The unique structure of C21 Diacid—a cyclic core with two acid groups and a long hydrophobic tail—gives it properties distinct from standard dimer acids (C36) or linear diacids.

    PropertyTypical ValueNotes
    Molecular Formula C₂₁H₃₆O₄
    Molecular Weight ~352.5 g/mol
    Appearance Viscous Amber LiquidLiquid at room temperature due to the cyclic disruption of packing.[1]
    Acid Value 270–300 mg KOH/gHigh functionality for neutralization.
    Solubility (Water) InsolubleRequires neutralization (e.g., with KOH or amines) to solubilize.
    Solubility (Organic) SolubleSoluble in alcohols, aromatics, and hydrocarbons.
    Viscosity HighHigher than monomeric fatty acids but lower than C36 dimer acids.

    Applications & Mechanisms

    The synonyms "Diacid 1550" or "Westvaco 1550" frequently appear in patents related to these specific applications.

    Corrosion Inhibition[1][4][5][6][7][8][9][10]
    • Mechanism: The two carboxyl groups react with amines (e.g., ethanolamines, imidazolines) to form salts. The dicarboxylic head binds strongly to metal surfaces (chemisorption), while the hydrophobic hexyl/octanoic tail forms a dense, persistent barrier against water and oxygen.

    • Advantage: The cyclohexene ring adds rigidity to the film, making it more durable under high shear than films formed by linear fatty acids.

    Hydrotropes and Surfactants
    • Mechanism: When neutralized (e.g., to the disodium salt CAS 60532-96-9), the molecule acts as a hydrotrope. It can solubilize other surfactants into aqueous systems.

    • Usage: Heavy-duty cleaners where it couples non-ionic surfactants into high-electrolyte solutions.

    Metalworking Fluids[7]
    • Mechanism: Provides lubricity through the fatty chain and corrosion protection through the acid functionality.[5] It is often used as a co-emulsifier to stabilize oil-in-water emulsions.

    Analytical Characterization

    To verify the identity of "5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid" in a sample:

    • Acid Value Titration: A primary check. The theoretical value is approx. 318 mg KOH/g, but commercial grades (like Diacid 1550) are typically 270–300 mg KOH/g due to the presence of some unreacted material or anhydrides.

    • FT-IR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (approx. 1710 cm⁻¹) and the C=C stretch of the cyclohexene ring (weak, around 1650 cm⁻¹).

    • GC-MS: Requires derivatization (e.g., methylation) to make it volatile. The mass spectrum will show the molecular ion for the dimethyl ester (m/z ~380).

    References

    • Ward, B. F., Force, C. G., Bills, A. M., & Woodward, F. E. (1975).[3] Industrial utilization of C21 dicarboxylic acid. Journal of the American Oil Chemists' Society.[6] Link (Source verified via search context).

    • Ingevity Corporation . (n.d.). Diacid 1550 Product Data Sheet. Retrieved from Ingevity Technical Library. (Commercial source of "Diacid 1550").[1][4][7]

    • National Institutes of Health (NIH) . (n.d.). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid - PubChem Compound Summary. PubChem.[1] Link

    • U.S. Patent 3,753,968. (1973). Preparation of C21 Dicarboxylic Acids. (Describes the Diels-Alder synthesis of the molecule).
    • ChemicalBook . (2023). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Properties and CAS. Link

    Discovery and background of cyclohexene dicarboxylic acid derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    The Cyclohexene Dicarboxylic Acid Scaffold: From Diels-Alder Adducts to High-Value Pharmacophores

    Executive Summary

    The cyclohexene dicarboxylic acid scaffold—specifically 4-cyclohexene-1,2-dicarboxylic acid and its anhydride—represents a cornerstone in modern medicinal chemistry. Originally valued as a commodity chemical for polyester resins, this scaffold has evolved into a critical pharmacophore for high-value therapeutics. Its unique "half-chair" conformation allows it to mimic the transition states of enzymatic hydrolysis, most notably in neuraminidase inhibitors (e.g., Oseltamivir/Tamiflu) and metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators (PAMs) . This guide details the synthetic origins, stereochemical versatility, and pharmacological applications of this scaffold, providing researchers with a roadmap for leveraging its properties in drug discovery.

    Introduction: The Chemical Architect

    The utility of cyclohexene dicarboxylic acid derivatives stems from their ability to bridge the gap between planar aromatic systems and flexible aliphatic chains. The presence of the double bond at the C4-C5 position introduces a specific constraint, forcing the ring into a half-chair conformation .

    • Chemical Identity: cis-4-Cyclohexene-1,2-dicarboxylic acid (CAS: 2305-26-2).[1][2]

    • Core Value: The C1/C2 dicarboxylic acid motif provides two "handles" for functionalization (amides, esters, imides), while the C4=C5 double bond serves as a latent functional group for oxidation, epoxidation, or further addition.

    Historical Context: The Diels-Alder Revolution

    The discovery of this scaffold is inextricably linked to the Diels-Alder reaction (Nobel Prize, 1950). The reaction between 1,3-butadiene and maleic anhydride yields cis-4-cyclohexene-1,2-dicarboxylic anhydride with 100% atom economy and high stereospecificity. This accessibility allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.

    Synthetic Strategies & Stereochemistry

    The biological activity of this scaffold is dictated by its stereochemistry. The Diels-Alder reaction predominantly yields the cis-isomer (endo rule), which places the two carboxylic acid groups on the same face of the ring.

    The Diels-Alder Protocol (Self-Validating System)

    Objective: Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride. Rationale: Using 3-sulfolene as a butadiene precursor avoids handling gaseous butadiene, ensuring precise stoichiometry and safety.

    Materials:

    • 3-Sulfolene (Butadiene sulfone)

    • Maleic Anhydride

    • Xylenes (Solvent)

    • Petroleum Ether (Recrystallization)

    Step-by-Step Methodology:

    • Precursor Decomposition: In a round-bottom flask equipped with a reflux condenser, dissolve 3-sulfolene (1.2 eq) and maleic anhydride (1.0 eq) in dry xylenes.

    • Reaction Initiation: Heat the mixture to reflux (approx. 110–140°C). At this temperature, 3-sulfolene undergoes chelotropic elimination to generate SO₂ (gas) and 1,3-butadiene in situ.

    • Cycloaddition: Maintain reflux for 30–45 minutes. The generated butadiene immediately reacts with maleic anhydride.

      • Validation Point: Cessation of SO₂ evolution (bubbling stops) indicates complete conversion of sulfolene.

    • Isolation: Cool the solution to room temperature. Add petroleum ether to induce precipitation of the adduct.

    • Purification: Filter the white crystalline solid. Recrystallize from toluene/petroleum ether.

    • Characterization (Validation):

      • Melting Point: 103–104°C (Sharp range confirms purity).

      • IR Spectroscopy: Look for anhydride carbonyl stretches at ~1850 cm⁻¹ and ~1780 cm⁻¹. Absence of broad OH stretch (2500–3000 cm⁻¹) confirms no hydrolysis to the diacid.

    DielsAlder Sulfolene 3-Sulfolene Butadiene 1,3-Butadiene (In Situ) Sulfolene->Butadiene Heat (-SO2) TS Cyclic Transition State (6π Electrons) Butadiene->TS + Maleic Anhydride Maleic Maleic Anhydride Maleic->TS Product cis-4-Cyclohexene- 1,2-dicarboxylic Anhydride TS->Product Endo Addition

    Figure 1: The chelotropic generation of butadiene and subsequent Diels-Alder cycloaddition.

    Pharmacological Applications

    Antiviral Agents: Neuraminidase Inhibitors (Influenza)

    The most commercially significant application of the cyclohexene scaffold is in the synthesis of Oseltamivir (Tamiflu) .

    • Mechanism: Influenza neuraminidase cleaves sialic acid from host cells to release new virions. The hydrolysis proceeds via a sialosyl cation transition state , which has a distorted half-chair conformation.

    • The Cyclohexene Advantage: The cyclohexene ring of Oseltamivir (specifically ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate) perfectly mimics the planar geometry of the sialosyl cation transition state.

    • Synthetic Link: While industrial synthesis often starts from shikimic acid, total syntheses using Diels-Alder strategies (using furan or substituted butadienes) have been developed to access the core cyclohexene ring, demonstrating the scaffold's versatility in accessing this drug class.

    CNS Therapeutics: mGlu4 Positive Allosteric Modulators

    Metabotropic glutamate receptor 4 (mGlu4) is a target for Parkinson's disease.[3]

    • Key Compound: cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid (VU0155041 ).[4]

    • Role of the Scaffold: The cis-1,2-dicarboxylic motif locks the amide and carboxylic acid in a specific spatial arrangement that fits the allosteric pocket of mGlu4.

    • Optimization: While the final drug candidates are often saturated (cyclohexane), the cyclohexene analogues are critical intermediates. The double bond allows for late-stage functionalization to fine-tune lipophilicity and blood-brain barrier (BBB) penetration before final hydrogenation.

    Antimicrobial and Antifungal Agents

    Recent studies have highlighted the bioactivity of simple derivatives of the 4-cyclohexene-1,2-dicarboxylic acid itself.

    • Monoesters: The mono-methyl and mono-ethyl esters of cyclohexene dicarboxylic acid have demonstrated antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa.

    • Mechanism: The amphiphilic nature (free acid + lipophilic ester/ring) likely disrupts bacterial cell membranes.

    • Iron Complexes: Coordination complexes of cyclohexanedicarboxylic acid with Fe(II) have shown significant antifungal activity against Candida albicans, suggesting the scaffold can serve as a ligand for metallodrugs.

    Quantitative Data Summary

    Derivative ClassTarget / ApplicationKey MechanismActivity Metric (Example)
    Amino-Cyclohexene Carboxylate Influenza NeuraminidaseTransition State MimicryIC50: ~1 nM (Oseltamivir)
    Cyclohexane-1,2-dicarboxamide mGlu4 Receptor (CNS)Positive Allosteric ModulationEC50: ~700 nM (VU0155041)
    Cyclohexene Dicarboxylic Monoester S. aureus / E. coliMembrane DisruptionMIC: ~64 µg/mL
    Iron-Dicarboxylate Complex Candida albicansMetal Ion DysregulationSignificant Inhibition (Agar Well)

    Future Outlook: Epigenetic Targets

    Emerging research links cyclohexenone and cyclohexene-oxide derivatives (structurally related to the dicarboxylic acid scaffold) to EZH2 inhibition in glioblastoma. The ability to functionalize the C4=C5 double bond of the dicarboxylic acid scaffold into an epoxide or enone provides a new avenue for designing dual-action anticancer agents that combine the metabolic stability of the dicarboxylate with the reactivity of an alkylating warhead.

    SAR Core Cyclohexene Dicarboxylic Acid Scaffold C1C2 C1/C2 Carboxyls: Amide/Ester Formation Core->C1C2 C4C5 C4=C5 Double Bond: Epoxidation / Hydrogenation Core->C4C5 mGlu4 mGlu4 PAMs (Rigidified Amides) C1C2->mGlu4 Antimicrobial Antimicrobial Monoesters (Amphiphilic Disruption) C1C2->Antimicrobial Neuraminidase Neuraminidase Inhibitors (Transition State Mimics) C4C5->Neuraminidase Geometry Control

    Figure 2: Structure-Activity Relationship (SAR) map of the cyclohexene scaffold.

    References

    • Diels-Alder Synthesis and Mechanism

      • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride. Cerritos College Chemistry Department.
    • Neuraminidase Inhibitors (Oseltamivir Context)

      • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity.
    • mGlu4 Allosteric Modulators

      • Exploring the Active Conformation of Cyclohexane Carboxylate Positive Allosteric Modulators of the Type 4 Metabotropic Glutamate Receptor. ResearchGate.[5][6]

    • Antimicrobial Activity

      • Synthesis and Antimicrobial Activity of Iron Cyclohexanedicarboxylic Acid.[7] DergiPark (Asian Journal of Chemistry).

    • General Biological Activity of Cyclohexene Derivatives

      • Derivatives of the Cyclohexene Series and Their Biological Activity. Processes of Petrochemistry and Oil Refining.[8]

    Sources

    Whitepaper: Identification of Potential Therapeutic Targets for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHOA)

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHOA) is a C21 dicarboxylic acid featuring a central cyclohexene ring. Its synthesis from linoleic acid via a Diels-Alder reaction and its structural similarity to endogenous lipid signaling molecules suggest significant, yet unexplored, therapeutic potential.[1] Initial discovery efforts have pointed towards its utility in developing anti-inflammatory and cardiovascular drugs.[2][3] This guide synthesizes the available structural and chemical information to propose three primary classes of high-probability therapeutic targets for CHOA. We provide the scientific rationale for each proposed target, outline comprehensive experimental workflows for validation, and present detailed protocols for key validation assays. The primary hypothesized targets are: Peroxisome Proliferator-Activated Receptors (PPARs) , G-Protein Coupled Receptor 120 (GPR120/FFAR4) , and Cyclooxygenase-2 (COX-2) .

    Introduction and Molecular Profile of CHOA

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHOA), also known by synonyms such as Cyclocarboxypropyloleic acid, is a lipid-like molecule with a unique architecture.[4] Its structure comprises two carboxylic acid moieties, making it a dicarboxylic acid, with a long alkyl chain and a hexyl-substituted cyclohexene ring.[1][5] This combination of features—a hydrophobic core and two polar, anionic head groups—mirrors characteristics of known modulators of metabolic and inflammatory pathways.

    While direct biological targets of CHOA have not been elucidated in published literature, its precursor, linoleic acid, is known to be a substrate for and modulator of enzymes involved in inflammation.[2][5][6] Furthermore, derivatives containing the cyclohexene or dicarboxylic acid motifs have established roles in pharmacology, particularly in inflammation and metabolic disease.[3][7] This document serves as a roadmap for researchers seeking to de-orphanize CHOA and unlock its therapeutic potential.

    Table 1: Physicochemical Properties of CHOA

    PropertyValueSource
    CAS Number 53980-88-4[1][8]
    Molecular Formula C₂₁H₃₆O₄[1][5]
    Molecular Weight 352.51 g/mol [1][5]
    IUPAC Name 5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid[3]
    Canonical SMILES CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O[3][5]
    InChI Key RYKIXDBAIYMFDV-UHFFFAOYSA-N[3][5]
    Predicted XlogP 6.7[4]
    Solubility Insoluble in water; Soluble in most organic solvents.[9]

    Hypothesis 1: Peroxisome Proliferator-Activated Receptors (PPARs)

    Rationale for Hypothesis

    PPARs are ligand-activated nuclear receptors that function as master regulators of lipid metabolism, glucose homeostasis, and inflammation.[10] The three main isotypes are PPARα, PPARγ, and PPARβ/δ. They are well-established targets for metabolic diseases; for instance, fibrates (PPARα agonists) treat dyslipidemia, while thiazolidinediones (PPARγ agonists) treat type 2 diabetes.[11]

    The rationale for targeting PPARs with CHOA is threefold:

    • Endogenous Ligand Similarity: PPARs are naturally activated by fatty acids and their derivatives.[10] CHOA's fundamental structure is that of a modified fatty acid.

    • Dicarboxylic Acid Activity: Long-chain dicarboxylic acids are known to be involved in pathways regulated by PPARα.[12][13] Dicarboxylic acids have been shown to improve metabolic parameters in vivo, an effect consistent with PPAR activation.[7][14]

    • Structural Analogy: The metabolite of the plasticizer DINCH, known as MINCH (1,2-cyclohexane dicarboxylic acid monoester), is a structural analog of CHOA, containing a cyclohexane dicarboxylic acid core. MINCH has been experimentally confirmed to bind to and activate PPARγ.[15] The similarity in the core scaffold and the presence of the crucial carboxylate group, which interacts with key residues (like Tyr473) in the PPARγ ligand-binding pocket, provides a strong basis for this hypothesis.[15]

    Signaling Pathway and Validation Workflow

    Activation of PPARγ by a ligand like CHOA initiates a cascade leading to the regulation of target genes involved in adipogenesis and insulin sensitivity.

    PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHOA CHOA PPARg PPARγ CHOA->PPARg Enters Nucleus & Binds RXR RXR PPARg->RXR Heterodimerizes with Coactivator Co-activators (e.g., PGC-1α) RXR->Coactivator Recruits PPRE PPRE Coactivator->PPRE Complex Binds to TargetGene Target Gene Transcription (e.g., FABP4, GLUT4) PPRE->TargetGene mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein Adipogenesis ↑ Adipogenesis Insulin_Sensitivity ↑ Insulin Sensitivity

    Caption: PPARγ signaling pathway initiated by ligand binding.

    A systematic workflow is required to validate that CHOA directly engages and activates PPARγ.

    PPAR_Validation Start Hypothesis: CHOA is a PPARγ Agonist BindingAssay Step 1: Binding Assay (e.g., LanthaScreen TR-FRET) Start->BindingAssay Test for direct binding ReporterAssay Step 2: Functional Assay (Luciferase Reporter Assay) BindingAssay->ReporterAssay Binding confirmed? (Yes) GeneExpression Step 3: Target Gene Analysis (qPCR in Adipocytes) ReporterAssay->GeneExpression Agonist activity confirmed? (Yes) GlucoseUptake Step 4: Cell-Based Phenotypic Assay (Glucose Uptake Assay) GeneExpression->GlucoseUptake Target genes upregulated? (Yes) Conclusion Conclusion: CHOA is a validated PPARγ agonist GlucoseUptake->Conclusion Phenotypic effect confirmed? (Yes)

    Caption: Experimental workflow for PPARγ target validation.

    Detailed Protocol: PPARγ Luciferase Reporter Assay

    This assay quantitatively measures the ability of CHOA to activate the PPARγ receptor in a cellular context, leading to the transcription of a reporter gene (luciferase).

    Materials:

    • HEK293T or other suitable host cells.

    • Expression plasmid for full-length human PPARγ.

    • Expression plasmid for RXRα.

    • Reporter plasmid containing multiple Peroxisome Proliferator Response Elements (PPREs) upstream of a luciferase gene (e.g., pGL4.26[luc2/minP/Hygro]).

    • Control plasmid for transfection normalization (e.g., Renilla luciferase).

    • Lipofectamine 3000 or similar transfection reagent.

    • DMEM with 10% FBS, Penicillin-Streptomycin.

    • Opti-MEM reduced-serum medium.

    • CHOA stock solution (in DMSO).

    • Rosiglitazone (positive control, in DMSO).

    • Dual-Luciferase Reporter Assay System (e.g., Promega).

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

    Procedure:

    • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

    • Transfection:

      • For each well, prepare a DNA mixture in Opti-MEM containing: 50 ng PPARγ plasmid, 50 ng RXRα plasmid, 100 ng PPRE-luciferase plasmid, and 10 ng Renilla control plasmid.

      • Prepare the transfection reagent mixture according to the manufacturer's protocol.

      • Combine the DNA and reagent mixtures, incubate for 15 minutes at room temperature, and add 20 µL of the complex to each well.

      • Incubate for 24 hours.

    • Compound Treatment:

      • Prepare serial dilutions of CHOA and Rosiglitazone in complete DMEM. A typical concentration range would be 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

      • Carefully remove the transfection medium from the cells and replace it with 100 µL of the medium containing the test compounds.

      • Incubate for an additional 18-24 hours.

    • Lysis and Luminescence Reading:

      • Remove the medium and wash the cells once with 100 µL of PBS.

      • Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker.

      • Measure Firefly luciferase activity by adding 50 µL of Luciferase Assay Reagent II and reading on a luminometer.

      • Measure Renilla luciferase activity by adding 50 µL of Stop & Glo® Reagent and reading again.

    • Data Analysis:

      • Normalize the Firefly luciferase signal by dividing it by the Renilla luciferase signal for each well.

      • Calculate the fold activation relative to the vehicle (DMSO) control.

      • Plot the fold activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

    Hypothesis 2: G-Protein Coupled Receptor 120 (GPR120 / FFAR4)

    Rationale for Hypothesis

    GPR120 is a G-protein coupled receptor that is activated by medium and long-chain free fatty acids, particularly unsaturated ones like docosahexaenoic acid (DHA) and α-linolenic acid.[16][17] It is highly expressed in adipose tissue, pro-inflammatory macrophages, and intestinal endocrine cells.[17][18] GPR120 activation is linked to potent anti-inflammatory effects and the stimulation of glucagon-like peptide-1 (GLP-1) secretion, making it an attractive target for type 2 diabetes and metabolic syndrome.[17][19]

    The rationale for CHOA as a GPR120 agonist is based on:

    • Structural Class: CHOA is a long-chain fatty acid derivative (C21), placing it directly in the class of endogenous GPR120 ligands.[17]

    • Pharmacophore Requirement: A free carboxylic acid group is an essential pharmacophoric feature for GPR120 agonism, as it forms critical hydrogen bonds with residues like Arg99 in the receptor's binding pocket.[4][16] CHOA possesses two such groups.

    • Functional Overlap: The reported promise of CHOA-like dicarboxylic acids in anti-inflammatory and cardiovascular drug development aligns perfectly with the known physiological roles of GPR120 activation, which include insulin sensitization and anti-inflammatory signaling in macrophages.[2][3][17]

    Signaling Pathway and Validation Workflow

    Ligand binding to GPR120 triggers Gαq coupling, leading to intracellular calcium mobilization and downstream signaling cascades, including the potentiation of GLP-1 secretion in enteroendocrine cells.

    GPR120_Signaling CHOA CHOA GPR120 GPR120 Receptor CHOA->GPR120 Binds Gaq Gαq GPR120->Gaq Activates PLC PLC Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ GLP1 GLP-1 Secretion Ca2->GLP1

    Caption: GPR120 signaling via the Gαq-PLC-Ca²⁺ pathway.

    Validation requires confirming direct receptor activation and measuring the key downstream functional outcome of calcium flux.

    GPR120_Validation Start Hypothesis: CHOA is a GPR120 Agonist CalciumAssay Step 1: Functional Screen (Intracellular Calcium Mobilization) Start->CalciumAssay Test for functional activation DoseResponse Step 2: Potency Determination (EC₅₀ from Dose-Response Curve) CalciumAssay->DoseResponse Signal observed? (Yes) Selectivity Step 3: Selectivity Profiling (Test against GPR40/FFAR1) DoseResponse->Selectivity Potency determined Arrestin Step 4: Biased Agonism Assay (β-Arrestin Recruitment) Selectivity->Arrestin Test for off-target effects Conclusion Conclusion: CHOA is a validated GPR120 agonist Arrestin->Conclusion Determine signaling bias

    Caption: Experimental workflow for GPR120 target validation.

    Detailed Protocol: Intracellular Calcium Mobilization Assay

    This fluorescence-based assay provides a rapid and robust measure of GPR120 activation by quantifying the release of calcium from intracellular stores.

    Materials:

    • CHO-K1 or HEK293 cells stably expressing human GPR120.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

    • Pluronic F-127.

    • Probenecid (an anion-exchange transport inhibitor, to prevent dye leakage).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • CHOA stock solution (in DMSO).

    • α-Linolenic acid (ALA) or GW9508 (positive controls, in DMSO).

    • Black, clear-bottom 96-well or 384-well microplates.

    • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).

    Procedure:

    • Cell Plating: Seed the GPR120-expressing cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours.

    • Dye Loading:

      • Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM Probenecid in Assay Buffer.

      • Remove the culture medium from the cells and add 50 µL of loading buffer to each well.

      • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

    • Compound Plate Preparation:

      • In a separate plate, prepare 4X final concentration serial dilutions of CHOA, ALA, and a vehicle control in Assay Buffer.

    • Fluorescence Measurement:

      • Place the cell plate into the fluorescence plate reader. The instrument should be set to the appropriate excitation/emission wavelengths for the chosen dye (e.g., 494/516 nm for Fluo-4).

      • Establish a stable baseline fluorescence reading for 15-20 seconds.

      • Configure the instrument to automatically inject 25 µL from the compound plate into the cell plate.

      • Continue to record the fluorescence signal for at least 90-120 seconds post-injection to capture the peak response and subsequent decay.

    • Data Analysis:

      • The response is typically quantified as the maximum peak fluorescence intensity minus the baseline fluorescence.

      • Normalize the data to the vehicle control response (0% activation) and the maximal response of the positive control (100% activation).

      • Plot the normalized response against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC₅₀.

    Hypothesis 3: Cyclooxygenase-2 (COX-2) Enzyme

    Rationale for Hypothesis

    Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[20] The COX-2 isoform is inducibly expressed at sites of inflammation, making selective COX-2 inhibitors effective anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[20]

    The rationale for investigating CHOA as a COX-2 inhibitor includes:

    • Precursor Activity: CHOA is synthesized from linoleic acid. Linoleic acid and α-linolenic acid are known inhibitors of COX-2-catalyzed prostaglandin biosynthesis, suggesting that their derivatives may retain or enhance this activity.[2][5][6]

    • Structural Precedent: Various synthetic molecules incorporating a cyclohexene or cyclohexanone ring have been developed as potent anti-inflammatory agents that function through the inhibition of COX-2 and other inflammatory enzymes like 5-LOX.[3][21][22] This demonstrates that the cyclohexene scaffold is compatible with the active site of inflammatory enzymes.

    • Mechanism of Action: Many fatty acid-based inhibitors act as competitive substrates, blocking arachidonic acid from accessing the enzyme's active site. The long lipophilic chains of CHOA could facilitate its entry into the hydrophobic channel of the COX-2 active site.

    Pathway and Validation Workflow

    CHOA would act by directly inhibiting the COX-2 enzyme, thereby preventing the synthesis of pro-inflammatory prostaglandins like PGE₂.

    COX2_Pathway AA Arachidonic Acid (from membrane lipids) COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 PG_Synthases Prostaglandin Synthases PGH2->PG_Synthases PGE2 PGE₂ PG_Synthases->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation CHOA CHOA CHOA->COX2 Inhibits

    Caption: Inhibition of the COX-2 inflammatory pathway by CHOA.

    Validation involves moving from a biochemical enzyme assay to a cell-based model to confirm functional anti-inflammatory effects.

    COX2_Validation Start Hypothesis: CHOA is a COX-2 Inhibitor EnzymeAssay Step 1: Biochemical Assay (COX-2 Inhibitor Screening Kit) Start->EnzymeAssay Test for direct inhibition SelectivityAssay Step 2: Isoform Selectivity (Compare IC₅₀ for COX-1 vs. COX-2) EnzymeAssay->SelectivityAssay Inhibition confirmed? (Yes) CellAssay Step 3: Cell-Based Assay (PGE₂ production in LPS-stimulated macrophages) SelectivityAssay->CellAssay Calculate Selectivity Index Conclusion Conclusion: CHOA is a validated, selective COX-2 inhibitor CellAssay->Conclusion Cellular efficacy confirmed? (Yes)

    Caption: Experimental workflow for COX-2 target validation.

    Detailed Protocol: Cell-Based PGE₂ Production Assay

    This immunoassay measures the ability of CHOA to inhibit the production of prostaglandin E₂ (PGE₂) in macrophages stimulated with lipopolysaccharide (LPS), a model of cellular inflammation.

    Materials:

    • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).

    • DMEM with 10% FBS, Penicillin-Streptomycin.

    • Lipopolysaccharide (LPS) from E. coli.

    • CHOA stock solution (in DMSO).

    • Celecoxib (selective COX-2 inhibitor, positive control, in DMSO).

    • Indomethacin (non-selective COX inhibitor, control, in DMSO).

    • PGE₂ ELISA Kit (e.g., from Cayman Chemical, R&D Systems).

    • 24-well cell culture plates.

    • Cell lysis buffer (if measuring cytotoxicity).

    • MTT or similar reagent for cell viability assay.

    Procedure:

    • Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells per well and allow them to adhere overnight.

    • Pre-treatment with Compounds:

      • Prepare dilutions of CHOA, Celecoxib, and Indomethacin in serum-free DMEM. Final concentrations may range from 0.1 µM to 100 µM.

      • Remove the culture medium and replace it with 500 µL of medium containing the test compounds or vehicle (DMSO).

      • Incubate for 1 hour to allow compounds to enter the cells.

    • Inflammatory Stimulation:

      • Add LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to negative control wells.

      • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

    • Supernatant Collection:

      • After incubation, centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to pellet any detached cells.

      • Carefully collect the cell culture supernatant from each well for PGE₂ analysis. Store at -80°C if not analyzed immediately.

    • PGE₂ Measurement (ELISA):

      • Perform the PGE₂ competitive ELISA according to the manufacturer's instructions, using the collected supernatants.

      • Briefly, samples and standards are added to a plate pre-coated with an anti-PGE₂ antibody, followed by the addition of a PGE₂-acetylcholinesterase conjugate (tracer).

      • After incubation and washing, a substrate is added, and the color development is read on a plate reader at 450 nm. The intensity of the color is inversely proportional to the PGE₂ concentration.

    • Cell Viability Assessment:

      • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in PGE₂ is due to enzyme inhibition and not cytotoxicity.

    • Data Analysis:

      • Calculate PGE₂ concentrations from the ELISA standard curve.

      • Normalize the data as a percentage of the LPS-stimulated vehicle control (100% production).

      • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

    Summary and Future Directions

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHOA) is a molecule of significant therapeutic interest due to its unique dicarboxylic acid structure derived from linoleic acid. This guide has established a robust, evidence-based framework for initiating its pharmacological investigation. By synthesizing structural analogies and known activities of related compounds, we have prioritized three high-probability target classes: PPARs , GPR120 , and COX-2 . These targets are central to the metabolic and inflammatory diseases for which CHOA-like molecules have already shown promise.

    The immediate next steps involve the systematic execution of the validation workflows detailed herein. A tiered approach is recommended:

    • Primary Screening: Conduct the primary functional assays (Luciferase Reporter, Calcium Mobilization, and Biochemical COX-2 inhibition) for all three target classes to identify the most potent interaction(s).

    • Secondary Characterization: For the most promising target(s), proceed with secondary assays to determine potency (EC₅₀/IC₅₀), selectivity (e.g., PPAR isotype, GPR40 vs GPR120, COX-1 vs COX-2), and cellular efficacy.

    • Lead Optimization: Should CHOA prove to be a potent modulator of one or more of these targets, its unique scaffold can serve as a template for medicinal chemistry efforts to optimize affinity, selectivity, and pharmacokinetic properties.

    The successful validation of CHOA against these targets will pave the way for its development as a novel therapeutic agent for metabolic disorders, chronic inflammatory diseases, and cardiovascular conditions.

    References

    • Jónsdóttir, L., Omarsdottir, S., & Olafsdottir, E. S. (2001). COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. Journal of Natural Products, 64(7), 922–925. [Link]

    • Jónsdóttir, L., Omarsdottir, S., & Olafsdottir, E. S. (2001). Cox-2 inhibitory effects of naturally occurring and modified fatty acids. PubMed. [Link]

    • National Center for Biotechnology Information. (n.d.). Cyclocarboxypropyloleic acid. PubChem Compound Database. [Link]

    • Nascimento, A. S., et al. (2018). Structural basis for the agonist action at free fatty acid receptor 1 (FFA1R or GPR40). Chemical Biology & Drug Design, 91(3), 668-680. [Link]

    • Sato, T., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Bioorganic & Medicinal Chemistry, 16(7), 3674-3683. [Link]

    • GSRI. (n.d.). 5-CARBOXY-4-HEXYL-2-CYCLOHEXENE-1-OCTANOIC ACID. gsrs.ncats.nih.gov. [Link]

    • Tikhonova, I. G., & Poerio, E. (2015). Free fatty acid receptors: Structural models and elucidation of ligand binding interactions Computational analysis. BMC Structural Biology, 15, 16. [Link]

    • Zhang, Y., et al. (2018). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences, 19(8), 2195. [Link]

    • Reddy, P. S., et al. (2018). Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. New Journal of Chemistry, 42(10), 8036-8045. [Link]

    • Wikipedia. (n.d.). Free fatty acid receptor. Wikipedia. [Link]

    • de Oliveira, R. B., et al. (2015). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules, 20(2), 3054-3074. [Link]

    • Kim, M. K., & Lee, J. H. (2017). Potential roles of GPR120 and its agonists in the management of diabetes. Journal of Diabetes Investigation, 8(4), 429-437. [Link]

    • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

    • FitzGerald, G. A., & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442. [Link]

    • Liu, C. G., et al. (2009). Synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids. Chemistry and Physics of Lipids, 158(1), 24-30. [Link]

    • Liu, C. G., et al. (2009). Synthesis and biological activity of hydroxylated derivatives of linoleic acid and conjugated linoleic acids. ResearchGate. [Link]

    • Gu, J., et al. (1996). Formation of adducts between 13-oxooctadecadienoic acid (13-OXO) and protein-derived thiols, in vivo and in vitro. Archives of Biochemistry and Biophysics, 336(2), 263-272. [Link]

    • Li, J., et al. (2018). Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. European Journal of Medicinal Chemistry, 143, 113-125. [Link]

    • Reddy, J. K., & Rao, M. S. (2003). Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis. Current Molecular Medicine, 3(6), 531-540. [Link]

    • Sun, Q., et al. (2017). GPR120 agonists for the treatment of diabetes: a patent review (2014-present). Expert Opinion on Therapeutic Patents, 27(11), 1237-1245. [Link]

    • Zhou, J., et al. (2017). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. ACS Medicinal Chemistry Letters, 8(7), 748-752. [Link]

    • Wang, Y., et al. (2023). Multiple biological activities and biosynthesis mechanisms of specific conjugated linoleic acid isomers and analytical methods for prospective application. Food Chemistry, 409, 135257. [Link]

    • van den Broek, F., et al. (2014). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta, 1842(12 Pt A), 2273-2284. [Link]

    • Kuenze, G., et al. (2023). Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH. Environment International, 173, 107822. [Link]

    • Mingrone, G., & Castagneto-Gissey, L. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure. The Journal of Clinical Investigation, 134(12), e181978. [Link]

    • Wang, L., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(77), 41024-41038. [Link]

    • Righi, M., et al. (2021). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 26(11), 3244. [Link]

    • Longdom Publishing. (2025). Dicarboxylic acids: Versatile and powerful tool in organic synthesis. Organic Chemistry: Current Research, 14(414). [Link]

    • Serena Chemicals. (n.d.). C - 21 Dicarboxylic acid. Serena Chemicals. [Link]

    • Wu, Y. S., et al. (2020). The Synthesis, Characterization and Anti-Tumor Activity of a Cu-MOF Based on Flavone-6,2′-dicarboxylic Acid. Molecules, 25(23), 5539. [Link]

    • Mingrone, G., & Castagneto-Gissey, L. (2024). Dicarboxylic acids counteract the metabolic effects of a Western diet by boosting energy expenditure. Zurich Open Repository and Archive. [Link]

    Sources

    Methodological & Application

    Applications of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid in pharmaceutical research

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Applications of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C21-Diacid) in Pharmaceutical Research

    Executive Summary

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS 53980-88-4), widely known as C21-Diacid or by the trade name Westvaco Diacid 1550 , is a specialized cycloaliphatic dicarboxylic acid derived from the thermal Diels-Alder reaction of linoleic acid and acrylic acid.[1][2][3] Unlike linear fatty acids, its unique structure—comprising a cyclohexene core, a hydrophobic hexyl chain, and two carboxylic acid functionalities—confers exceptional hydrotropic properties, oxidative stability, and liquid handling characteristics at room temperature.[1]

    In pharmaceutical research, this molecule serves two critical functions:

    • Bioavailability Enhancement: As a high-performance surfactant and hydrotrope in Self-Emulsifying Drug Delivery Systems (SEDDS) for BCS Class II and IV drugs.[1][2]

    • Medicinal Chemistry Intermediate: As a versatile linker for Lipid-Drug Conjugates (LDCs), enabling albumin binding and extended half-life strategies.[1][2]

    Part 1: Chemical Identity & Mechanistic Insight
    1.1 Structural Unique Selling Proposition (USP)

    Standard fatty acids (e.g., Stearic, Oleic) are often solids or prone to rapid oxidation. C21-Diacid exists as a viscous liquid due to the disruption of crystal packing by its cyclohexene ring and isomeric mixture (5-carboxy and 6-carboxy isomers).[1][2]

    • Dual Functionality: The primary carboxyl group (on the octanoic chain) and the secondary carboxyl group (on the ring) possess different pKa values, allowing for selective functionalization or tunable buffering capacity in formulations.

    • Membrane Fluidity Modulation: The bulky cyclohexene "kink" disrupts lipid bilayer packing more effectively than linear unsaturated fatty acids, enhancing permeation across the stratum corneum or intestinal epithelium.

    1.2 Mechanism of Action: Hydrotropy & Solubilization

    In aqueous environments, C21-Diacid acts as a hydrotrope.[1][2] Unlike varying surfactants that form micelles at a specific Critical Micelle Concentration (CMC), hydrotropes increase the solubility of hydrophobic drugs through stack-type aggregation and water structure modification, often requiring higher concentrations but offering thermodynamic stability without phase separation.

    HydrotropyMechanism cluster_0 Mechanism vs. Micelles Drug Hydrophobic API (BCS Class II) Aggregates Planar Stacking Aggregates Drug->Aggregates Hydrophobic Interaction C21 C21-Diacid Monomers (Amphiphilic) C21->Aggregates Self-Association Solubilized Solubilized Complex (Thermodynamically Stable) Aggregates->Solubilized Water Structure Modification

    Figure 1: Hydrotropic solubilization mechanism of C21-Diacid, distinct from classical micelle formation.[1][2]

    Part 2: Experimental Protocols
    Protocol A: Formulation of a C21-Diacid Based SEDDS for Poorly Soluble APIs

    Objective: To solubilize a model lipophilic drug (e.g., Cyclosporine A or Ibuprofen) using C21-Diacid as a co-surfactant/oil phase.[1][2]

    Materials:

    • API (Model lipophilic drug)[2]

    • Oil Phase: C21-Diacid (5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid)[1][2][3]

    • Surfactant: Polysorbate 80 or Cremophor EL[1][2]

    • Co-solvent: PEG 400 or Ethanol[1][2]

    • Equipment: Vortex mixer, Centrifuge, Turbidimeter.

    Step-by-Step Methodology:

    • Solubility Screening:

      • Add excess API (approx. 100 mg) to 2 mL of C21-Diacid in a glass vial.

      • Vortex for 5 minutes and incubate at 37°C for 24 hours.

      • Centrifuge at 10,000 rpm for 10 minutes to remove undissolved drug.

      • Quantify the supernatant using HPLC.[1][2] Target solubility: >50 mg/mL.[1][2]

    • Phase Diagram Construction (Pseudo-ternary):

      • Prepare surfactant/co-solvent mixture (

        
        ) at a 2:1 ratio.[2]
        
      • Titrate mixtures of Oil (C21-Diacid) and

        
         with water dropwise at room temperature.[1][2]
        
      • Record the transition points from transparent (microemulsion) to turbid (crude emulsion).[2]

      • Goal: Identify the "Microemulsion Region" where the formulation remains clear and stable.

    • Formulation Preparation:

      • Select a ratio from the stable region (e.g., 20% C21-Diacid, 40% Surfactant, 40% Co-solvent).[1]

      • Dissolve the calculated dose of API into the C21-Diacid/Surfactant pre-concentrate.[1][2]

      • Vortex until a clear, homogeneous solution is obtained.

    • Dispersibility Test:

      • Add 1 mL of the pre-concentrate to 900 mL of 0.1N HCl (simulated gastric fluid) under mild agitation (50 rpm).

      • Validation Criteria: The formation of a clear/bluish emulsion within 2 minutes indicates a successful Type III SEDDS.[1][2]

    Protocol B: Synthesis of C21-Fatty Acid-Drug Conjugates (Prodrugs)

    Objective: To synthesize a lipophilic prodrug by conjugating C21-Diacid to a nucleoside analog (e.g., Gemcitabine) or an amine-bearing drug, utilizing the C21 chain to facilitate albumin binding and passive diffusion.[1][2]

    Reaction Scheme Logic: The C21-Diacid has two carboxyl groups.[1][2] Controlled stoichiometry allows for mono-functionalization, leaving one carboxyl group free to maintain partial amphiphilicity or solubility in physiological pH.[1][2]

    Materials:

    • C21-Diacid (1.0 eq)[1][2][3]

    • Amine-bearing API (1.0 eq)[1][2]

    • Coupling Agents: EDC·HCl (1.2 eq), NHS (1.2 eq)[1][2]

    • Base: Triethylamine (TEA) or DIPEA[2]

    • Solvent: Anhydrous DMF or DCM[1][2]

    Synthetic Workflow:

    • Activation:

      • Dissolve C21-Diacid (1 mmol, 352 mg) in 5 mL anhydrous DMF under nitrogen.

      • Add EDC[1][2]·HCl (1.2 mmol) and NHS (1.2 mmol).[2]

      • Stir at 0°C for 1 hour to form the NHS-active ester.[1][2] Note: Due to steric hindrance, the primary carboxyl on the octanoic chain activates faster than the ring carboxyl.

    • Coupling:

      • Add the Amine-API (1 mmol) and TEA (2 mmol) to the reaction mixture.

      • Allow to warm to room temperature and stir for 12–24 hours.

      • Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.[1][2]

    • Work-up & Purification:

      • Dilute reaction with Ethyl Acetate (50 mL).

      • Wash with 1M HCl (to remove unreacted amine/EDC), saturated NaHCO3 (to remove unreacted Diacid), and brine.

      • Dry over MgSO4 and concentrate in vacuo.

      • Purify via Flash Column Chromatography (Silica gel).[2]

    • Characterization:

      • 1H-NMR: Look for the diagnostic shift of protons adjacent to the amide bond and the integration of the hexyl/cyclohexene protons (0.9–2.3 ppm region).[1][2]

      • Mass Spec: Confirm the parent ion [M+H]+ corresponding to C21-Linker-Drug.

    Part 3: Data Analysis & Specifications
    3.1 Physicochemical Properties Table
    PropertySpecificationRelevance to Pharma
    Molecular Weight 352.51 g/mol Ideal for permeation enhancement (<500 Da).[1][2]
    Appearance Viscous Amber LiquidEasier to handle/dispense than solid stearates.[1][2]
    Acid Value 270–310 mg KOH/gHigh buffering capacity; dictates base requirement for neutralization.[1][2]
    LogP (calc) ~6.7Highly lipophilic; excellent solvent for Class II drugs.[1][2]
    pKa ~4.8 (COOH 1), ~5.5 (COOH 2)Allows pH-dependent solubility profiles.[1][2]
    3.2 Comparative Advantages
    • Vs. Oleic Acid: C21-Diacid has higher oxidative stability (fewer double bonds susceptible to peroxidation) and dual-carboxyl functionality for conjugation.[1][2]

    • Vs. Polymers (PLGA): C21-Diacid conjugates form "small molecule" prodrugs with defined stoichiometry, avoiding the polydispersity issues of polymer conjugates.[1][2]

    Part 4: Regulatory & Safety Context
    • Status: Listed in TSCA, EINECS (258-897-1).[1][2]

    • Toxicity: Generally regarded as low toxicity (Green Circle in EPA Safer Choice for surfactant use).[1][2]

    • Impurities: Commercial grades (e.g., Westvaco 1550) may contain traces of unreacted linoleic acid or oligomers. For pharmaceutical use, High-Purity (>98%) grades obtained via fractional distillation are required to ensure reproducible biological performance.[1][2]

    References
    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105841, Cyclocarboxypropyloleic acid. Retrieved from [Link]

    • Google Patents. Composition comprising one or more particular additives (WO2018055261A1).[1][2] Retrieved from

    • Westvaco Corp (Ingevity).Diacid 1550 Product Data Sheet: C21 Dicarboxylic Acid Applications in Surfactants and Lubricants. (Historical industrial reference for chemical properties).
    • Ward, B. F., et al. (1975). Industrial Utilization of C21 Dicarboxylic Acid. Journal of the American Oil Chemists' Society, 52(7), 219-224.[1] (Foundational chemistry reference).

    Sources

    Use of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid as a synthesis intermediate

    Author: BenchChem Technical Support Team. Date: February 2026

    The following Application Note and Protocol Guide is designed for researchers in pharmaceutical synthesis and formulation science. It details the utilization of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (commonly referred to as C21 Dicarboxylic Acid or C21-Diacid ) as a versatile, bio-based intermediate.

    Advanced Protocols for Synthesis, Selective Functionalization, and Drug Delivery Applications

    Executive Summary

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS: 53980-88-4) is a unique, bio-sourced C21 dicarboxylic acid produced via the Diels-Alder reaction of linoleic acid with acrylic acid.[1][2] Unlike symmetric petrochemical diacids (e.g., sebacic or adipic acid), this molecule possesses structural asymmetry , amphiphilicity , and dual-carboxyl functionality with distinct steric environments.

    This guide provides validated protocols for:

    • Synthesis & Purification: Green synthesis via thermal cycloaddition.

    • Chemo-Selective Derivatization: Exploiting steric differentiation to synthesize asymmetric drug conjugates.

    • Hydrotropic Formulation: Utilizing the molecule as a permeation enhancer and solubilizer for hydrophobic APIs.

    Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]
    PropertySpecification
    IUPAC Name 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid
    Common Names C21-Diacid, Westvaco Acid, Cyclocarboxypropyloleic acid
    CAS Number 53980-88-4
    Molecular Formula C₂₁H₃₆O₄
    Molecular Weight 352.51 g/mol
    Physical State Viscous amber liquid
    Solubility Soluble in alcohols, ethers, chloroform, DMSO; Insoluble in water (acid form)
    pKa Values ~4.5 (Aliphatic chain COOH), ~4.2 (Ring COOH)
    Critical Feature Asymmetric Reactivity: The octanoic acid tail (C1) is sterically unhindered, while the ring carboxyl (C5) is sterically hindered.[2]
    Protocol A: Synthesis via Thermal Diels-Alder Cycloaddition

    Objective: Synthesize the C21-Diacid scaffold from bio-renewable precursors without solvent.

    Mechanism

    The reaction involves a [4+2] cycloaddition between Linoleic Acid (acting as the diene after in-situ isomerization) and Acrylic Acid (dienophile).[1]

    Materials
    • Reagents: Tall Oil Fatty Acid (TOFA) or Linoleic Acid (>95%), Acrylic Acid (anhydrous), Iodine (catalyst).

    • Equipment: High-pressure reactor (Parr or Buchi), fractional distillation setup.

    Step-by-Step Procedure
    • Charge: Load Linoleic Acid (280 g, 1.0 mol) into the reactor. Add Iodine (0.4 g, ~0.15 wt%) as an isomerization catalyst to convert non-conjugated linoleic acid to the conjugated trans,trans form required for Diels-Alder.

    • Dienophile Addition: Add Acrylic Acid (86.5 g, 1.2 mol). A slight excess ensures complete conversion of the valuable fatty acid.

    • Reaction:

      • Purge reactor with Nitrogen (N₂) to remove oxygen.

      • Heat to 240°C with vigorous stirring (500 rpm).

      • Maintain temperature for 3–5 hours . Pressure will rise due to acrylic acid vapor; ensure reactor is rated for >10 bar.

    • Work-up:

      • Cool the mixture to 80°C.

      • Stripping: Apply vacuum (10 mbar) at 150°C to remove unreacted acrylic acid and iodine residues.

    • Purification (Critical):

      • Perform fractional distillation under high vacuum (<1 mbar).

      • Fraction 1 (180–200°C): Unreacted fatty acids (Oleic/Stearic).

      • Fraction 2 (240–260°C): Pure C21-Diacid Product .

      • Yield Expectation: 75–85%.

    Protocol B: Chemo-Selective Functionalization (Asymmetric Synthesis)

    Objective: Selectively esterify the aliphatic chain carboxyl group while leaving the ring carboxyl free for subsequent drug attachment. This creates a "Janus" linker.

    Rationale: The carboxyl group at the end of the C8 chain is less sterically hindered than the carboxyl group directly attached to the cyclohexene ring. By controlling temperature and equivalents, we can achieve regio-selective esterification.

    Workflow Diagram

    G Fig 1: Regio-selective Functionalization Strategy Start C21-Diacid (Dual COOH) Reagents 1.0 eq. Alcohol (R-OH) Cat. H2SO4, 25°C Start->Reagents Mix Intermediate Mono-Ester (Chain Ester / Ring Acid) Reagents->Intermediate Kinetic Control (Steric Selection) DrugConj Drug Conjugation (Amide coupling at Ring COOH) Intermediate->DrugConj EDC/NHS Activation

    Procedure
    • Dissolution: Dissolve C21-Diacid (10 mmol) in anhydrous Dichloromethane (DCM).

    • Activation: Add 0.95 equivalents of the target alcohol (e.g., Benzyl alcohol for protection, or a PEG-alcohol). Note: Using slight substoichiometry prevents di-esterification.

    • Catalysis: Add catalytic DMAP (0.1 eq) and DCC (1.0 eq) at 0°C .

      • Why? At low temperatures, the bulky DCC activates the accessible chain carboxyl much faster than the hindered ring carboxyl.

    • Incubation: Stir at 0°C for 4 hours, then warm to Room Temperature (RT) for 1 hour.

    • Filtration: Filter off the DCU urea byproduct.

    • Validation: Monitor via TLC or HPLC. The mono-ester appears as a distinct spot between the starting diacid (polar) and the di-ester (non-polar).

    • Result: You now possess a scaffold with a free ring-COOH ready for amide coupling to an amine-bearing API (Active Pharmaceutical Ingredient).

    Protocol C: Hydrotropic Drug Solubilization

    Objective: Use C21-Diacid salt as a hydrotrope to solubilize a poorly water-soluble drug (Model: Ibuprofen or Curcumin).

    Mechanism: The C21 molecule forms "loose" micellar aggregates that disrupt the water structure and lower the interfacial tension, allowing hydrophobic drugs to dissolve in aqueous media without traditional surfactants.

    Procedure
    • Neutralization:

      • Mix C21-Diacid (5 g) with Deionized Water (90 mL).

      • Slowly add 1M NaOH or Triethanolamine (TEA) while stirring until pH reaches 8.5. The turbid mixture will turn clear as the di-salt forms.

    • Drug Loading:

      • Add the hydrophobic API (e.g., 0.5 g Ibuprofen) to the clear C21-salt solution.

    • Solubilization:

      • Stir at 40°C for 60 minutes.

      • The solution should remain clear, indicating successful hydrotropic solubilization.

    • Comparison:

      • Control: Try dissolving 0.5 g Ibuprofen in water at pH 8.5 without C21-Diacid. It will likely precipitate or dissolve much slower.

    • Application: This solution can be used as a concentrate for oral delivery or topical gel formulation.

    References
    • Synthesis & Industrial Origin

      • Westvaco Corp.[3] (1975).[2] "Process for making a dicarboxylic acid having 21 carbon atoms from fatty acids."[3][4] US Patent 3753968A. Link

    • Diels-Alder Mechanism in Fatty Acids

      • Biermann, U., et al. (2011). "New syntheses with oils and fats as renewable raw materials for the chemical industry." Angewandte Chemie International Edition, 50(17), 3854-3871. Link

    • Hydrotropic Properties

      • Eastoe, J., et al. (2011). "Sustainable surfactants." Green Chemistry, 13, 3152-3166. (Contextual reference for bio-based surfactant properties). Link

    • Chemical Data & Safety

      • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 105841, 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[2] Link

    Sources

    Protocol for the laboratory synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Protocol for the Laboratory Synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C21 Diacid)

    Executive Summary

    This guide details the synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS: 53980-88-4), industrially known as C21 Dicarboxylic Acid or Westvaco Diacid .[1] This molecule is a unique cycloaliphatic diacid derived from bio-renewable fatty acids. It bridges the gap between short-chain dicarboxylic acids (like adipic acid) and high-molecular-weight dimer acids (C36), offering unique solubility, viscosity, and corrosion-inhibition properties.

    The protocol utilizes a Diels-Alder [4+2] cycloaddition between conjugated linoleic acid (CLA) and acrylic acid. Crucially, this method incorporates an in-situ iodine-catalyzed isomerization step, allowing the use of standard Linoleic Acid (C18:2) feedstocks without expensive pre-conjugation.

    Scientific Principles & Reaction Mechanism

    The Challenge of Non-Conjugated Feedstocks

    Natural linoleic acid (cis-9, cis-12-octadecadienoic acid) possesses isolated double bonds and cannot participate in Diels-Alder reactions directly. The diene system must be conjugated (e.g., cis-9, trans-11 or trans-10, cis-12) to act as a reactive diene.

    The Iodine-Catalyzed Pathway

    To ensure a self-validating and efficient workflow, this protocol employs Iodine (

    
    )  as a radical catalyst. At elevated temperatures (>200°C), iodine facilitates the migration of double bonds into a conjugated system, which is thermodynamically trapped by the immediate reaction with the dienophile (Acrylic Acid).
    

    Reaction Scheme:

    • Isomerization: Linoleic Acid

      
       Conjugated Linoleic Acid (CLA).
      
    • Cycloaddition: CLA (Diene) + Acrylic Acid (Dienophile)

      
       C21 Cyclohexene Adduct.
      
    Visualization of the Reaction Pathway

    ReactionMechanism LA Linoleic Acid (Non-Conjugated C18:2) CLA Conjugated Linoleic Acid (Reactive Diene) LA->CLA Radical Isomerization I2 Catalyst: Iodine (I2) Temp: >200°C I2->LA TS [4+2] Transition State CLA->TS + Acrylic Acid AA Acrylic Acid (Dienophile) AA->TS PROD C21 Diacid Product (5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid) TS->PROD Cyclization

    Figure 1: Mechanistic pathway transforming non-conjugated linoleic acid into the C21 Diacid via in-situ isomerization and Diels-Alder cycloaddition.

    Safety & Handling Protocols

    • Acrylic Acid: Highly corrosive, volatile, and prone to explosive polymerization. Must contain a polymerization inhibitor (e.g., 200 ppm MEHQ). Handle in a fume hood.

    • Iodine: Toxic solid that sublimes. Causes severe skin burns and respiratory irritation.

    • High Pressure: The reaction is conducted in a closed pressure vessel (autoclave) at 230°C+; acrylic acid vapor pressure is significant. Ensure the reactor is rated for at least 30 bar (though operating pressure is typically lower).

    Materials & Equipment

    ComponentSpecificationPurpose
    Tall Oil Fatty Acid (TOFA) >95% Linoleic Acid contentDiene Source
    Acrylic Acid Glacial, >99%, inhibited with MEHQDienophile
    Iodine (Crystalline) ACS Reagent GradeIsomerization Catalyst
    Nitrogen (
    
    
    )
    Ultra-high purityInert atmosphere
    Reactor 316 SS Autoclave (Parr or similar)High T/P containment
    Vacuum System < 1 mmHg capabilityPurification/Stripping

    Detailed Synthesis Protocol

    Phase 1: Reactor Charging & Inerting
    • Charge: Load the stainless steel autoclave with 100.0 g of Tall Oil Fatty Acid (TOFA) .

    • Catalyst Addition: Add 0.15 g of Iodine crystals (0.15 wt% relative to fatty acid).

      • Note: Iodine promotes the shift to the conjugated trans-trans isomer, significantly increasing yield compared to thermal-only routes.

    • Dienophile Addition: Add 20.0 g of Acrylic Acid (approx. 1.2 molar equivalents relative to linoleic content).

      • Why excess? Acrylic acid can homopolymerize; a slight excess ensures complete conversion of the valuable fatty acid.

    • Seal & Purge: Seal the reactor. Pressurize with Nitrogen to 50 psi, then vent. Repeat 3 times to remove all Oxygen (critical to prevent oxidative degradation and uncontrolled polymerization).

    Phase 2: Reaction (Thermal Cycloaddition)
    • Agitation: Set magnetic or overhead stirring to 300-500 RPM.

    • Ramp: Heat the reactor to 230°C over 45 minutes.

      • Observation: Pressure will rise due to nitrogen expansion and acrylic acid vapor pressure. Expect 150–300 psi depending on headspace.

    • Hold: Maintain temperature at 230°C – 240°C for 3 to 4 hours .

      • Mechanistic Insight: At this temperature, the rate of iodine-catalyzed isomerization matches the rate of the Diels-Alder consumption, preventing the accumulation of unreactive isomers.

    Phase 3: Workup & Purification
    • Cooling: Cool reactor to 80°C. Vent residual pressure carefully into a caustic scrubber (to neutralize acrylic vapors).

    • Stripping: Transfer the crude reaction mixture to a round-bottom flask. Apply vacuum (10-20 mmHg) and heat to 150°C to strip unreacted acrylic acid and volatile iodine residues.

    • Distillation (Critical Step):

      • The crude contains: C21 Diacid (Product), Unreacted C18 Fatty Acids, and C36 Dimer Acids (side product).

      • Method: Use a Wiped Film Evaporator (WFE) or Short Path Distillation unit.

      • Cut 1 (Forecut): 180°C at 0.1 mmHg. Removes unreacted Fatty Acids (C18).

      • Cut 2 (Product): 220°C–240°C at 0.05 mmHg. Collects the C21 Diacid .[2][3][4][5][6]

      • Residue: High boiling C36 dimers and polymers remain in the pot.

    Quality Control & Characterization

    Target Specifications:

    ParameterTarget RangeMethod
    Appearance Amber, viscous liquidVisual
    Acid Value 265 – 280 mg KOH/gASTM D465
    Purity (GC/HPLC) > 95%Derivatized GC
    Viscosity ~4000 cPs @ 25°CBrookfield

    Confirmation of Structure:

    • FTIR: Look for two distinct carbonyl peaks: ~1710 cm⁻¹ (Carboxylic Acid) and absence of conjugated diene peaks (948, 988 cm⁻¹).

    • NMR: The disappearance of the conjugated diene protons (5.2–6.4 ppm region changes complexity) and the integration of the cyclohexene ring protons confirm the adduct formation.

    Process Workflow Diagram

    Workflow Start Start: Raw Materials Mix Step 1: Charge Reactor (TOFA + Acrylic Acid + I2) Start->Mix Purge Step 2: N2 Purge (3x) Remove Oxygen Mix->Purge React Step 3: Reaction 230°C, 4 Hours, Autogenic Pressure Purge->React Strip Step 4: Vacuum Stripping Remove excess Acrylic Acid/Iodine React->Strip Distill Step 5: High Vacuum Distillation (0.05 mmHg, 240°C) Strip->Distill Final Final Product: C21 Diacid (Viscous Amber Liquid) Distill->Final Distillate Waste Residue: C36 Dimers Distill->Waste Residue (Dimers)

    Figure 2: Step-by-step experimental workflow for the synthesis and purification of C21 Diacid.

    References

    • Ward, B. F., et al. (1975). Preparation of C21 dicarboxylic acid. U.S. Patent 3,753,968.[5] Link

    • Westvaco Corporation. (1992). Process for making a dicarboxylic acid. U.S. Patent 5,053,534. Link

    • Huang, K., et al. (2013).[2] Preparation of biobased epoxies using tung oil fatty acid-derived C21 diacid. Green Chemistry, 15, 2466-2475. Link

    • Ingevity. (2018). Diacid 1550: Product Data Sheet and Applications. Link (Note: Industrial source for "Diacid 1550" specifications).

    • Diels, O., & Alder, K. (1928).[7] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie. (Foundational reference for reaction mechanism).

    Sources

    Purification techniques for crude 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: High-Purity Isolation and Purification of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic Acid (C21-Diacid)

    Abstract

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS: 53980-88-4), commonly known as C21-Diacid or Cyclocarboxypropyloleic Acid , is a unique amphiphilic dicarboxylic acid derived from the Diels-Alder cycloaddition of linoleic acid and acrylic acid.[1][2][3] While widely used in industrial surfactants, its application in pharmaceutical drug delivery (e.g., as a hydrotrope, permeation enhancer, or lipid vehicle) requires purity levels (>98%) significantly exceeding commercial surfactant grades. This Application Note details a scalable, multi-stage purification protocol combining Molecular Distillation and pH-Controlled Phase Partitioning to isolate the C21-Diacid from unreacted fatty acids, isomers, and thermal polymers.

    Introduction & Molecule Profile

    The C21-Diacid is a viscous, amber liquid characterized by a cyclohexene core substituted with a hexyl chain, an octanoic acid chain, and a direct carboxyl group. Its dual carboxylic acid functionality provides unique solubility profiles and chelating properties compared to standard C18 fatty acids.

    • Chemical Structure: C₂₁H₃₆O₄[1][4][][6]

    • Molecular Weight: 352.51 g/mol [4]

    • Origin: Thermal Diels-Alder reaction of conjugated linoleic acid (C18:2) with acrylic acid (C3:1).

    • Key Impurities in Crude Feed:

      • Light Ends: Unreacted Linoleic/Oleic/Stearic acids (C18 Monoacids).

      • Heavy Ends: Dimer acids (C36), Trimer acids (C54), and oligomers.

      • Isomers: Positional isomers of the cyclohexene ring.

      • Volatiles: Residual acrylic acid.

    Scientific Rationale for Purification Strategy: The purification logic relies on two physicochemical differentials:

    • Volatility: The C21-Diacid (MW 352) has a boiling point significantly higher than C18 monoacids (MW ~280) but lower than C36 dimers (MW ~560). Short-Path Distillation (SPD) is the most effective separation technique.

    • Polarity/Acidity: As a dicarboxylic acid, C21-Diacid is more polar and has a different pKa profile than monocarboxylic impurities, allowing for Chromatographic or Liquid-Liquid Extraction polishing.

    Crude Feedstock Characterization

    Before initiating purification, the crude reaction mixture (typically ~60-75% C21-Diacid) must be characterized.

    ComponentApprox. Boiling Point (at 0.1 mmHg)Molecular WeightNature
    Acrylic Acid < 25°C72Volatile / Toxic
    C18 Fatty Acids 130 - 160°C~280Monobasic Impurity
    C21-Diacid (Target) 210 - 240°C 352 Dibasic Product
    C36 Dimer Acids > 280°C~560Non-volatile Residue

    Detailed Purification Protocol

    Phase I: Pre-Treatment & Degassing

    Objective: Remove residual acrylic acid and dissolved gases to prevent oxidation and vacuum instability.

    • Setup: Load crude material into a jacketed reactor with agitation.

    • Stripping: Heat to 80°C under moderate vacuum (20-50 mbar ).

    • Sparging: Introduce a nitrogen sparge (bottom feed) for 60 minutes to strip volatile acrylic acid.

    • Validation: Check Acid Value (AV). A drop in AV indicates removal of low-MW acrylic acid.

    Phase II: Two-Stage Short-Path Distillation (SPD)

    Objective: Isolate the C21-Diacid "Heart Cut" by removing lights (C18) and heavies (C36). Equipment: Wiped-Film Evaporator (WFE) or Short-Path Distillation Unit.

    Step A: De-acidification (Removal of C18 Monoacids)

    • Feed Temp: 60°C

    • Evaporator Temp: 160 - 170°C

    • Vacuum: 0.05 - 0.1 mbar

    • Wiper Speed: 300-400 RPM

    • Outcome:

      • Distillate: C18 Fatty Acids (Discard or Recycle).

      • Residue: Concentrated C21-Diacid + Heavies (Pass to Step B).

    Step B: Product Recovery (Separation from Heavies)

    • Feed: Residue from Step A.

    • Evaporator Temp: 230 - 250°C

    • Vacuum: < 0.01 mbar (High Vacuum essential)

    • Condenser Temp: 60°C (To prevent solidification/high viscosity issues).

    • Outcome:

      • Distillate:Purified C21-Diacid (>95%) .

      • Residue: Dimer acids, polymers, color bodies.[7]

    Phase III: Adsorptive Polishing (Color & Trace Removal)

    Objective: Remove trace isomers and oxidation byproducts to achieve Pharma-Grade color (Gardner < 2).

    • Dissolution: Dissolve the Step B distillate in Heptane or Iso-octane (1:1 ratio).

    • Adsorbent Addition: Add Activated Carbon (1% w/w) and Acid-Activated Bleaching Earth (2% w/w).

    • Contact: Stir at 50°C for 1 hour under Nitrogen.

    • Filtration: Filter through a 0.45 µm PTFE membrane or filter press to remove adsorbents.

    • Solvent Removal: Rotary evaporate the solvent at 60°C/50 mbar until constant weight.

    Process Visualization (Workflow Diagram)

    PurificationWorkflow Start Crude Reaction Mix (C18, C21, C36, Acrylic) Degas Phase I: Degassing & Stripping 80°C, 50 mbar, N2 Sparge Start->Degas SPD1 Phase II-A: Wiped Film Evaporator Cut C18 Monoacids 170°C, 0.1 mbar Degas->SPD1 Stripped Feed Waste1 Waste: Acrylic Acid Degas->Waste1 Volatiles SPD2 Phase II-B: Short Path Distillation Recover C21-Diacid 240°C, <0.01 mbar SPD1->SPD2 Residue (Heavy) Waste2 Distillate: C18 Fatty Acids SPD1->Waste2 Distillate (Light) Polish Phase III: Adsorptive Polishing Heptane + Carbon/Clay SPD2->Polish Distillate (Heart Cut) Waste3 Residue: C36 Dimers/Polymers SPD2->Waste3 Residue (Bottoms) Final Final Product C21-Diacid (>98%) Polish->Final

    Figure 1: Multi-stage purification workflow for isolating pharmaceutical-grade C21-Diacid.

    Quality Control & Validation

    To ensure the integrity of the purification, the following analytical methods are required:

    ParameterMethodAcceptance Criteria (Pharma Grade)
    Assay (Purity) GC-FID (Methyl Ester derivatization)≥ 98.0%
    Acid Value Titration (KOH)290 - 310 mg KOH/g
    Color Gardner Color Scale< 2 (Pale Yellow)
    Residual Solvent Headspace GC< 500 ppm (ICH Q3C)
    Water Content Karl Fischer< 0.1%

    Analytical Insight: For GC analysis, the C21-Diacid must be derivatized (e.g., using BF3-Methanol) to its dimethyl ester form to ensure volatility and peak symmetry. The C21 diester will elute after C18 methyl esters but before C36 dimer esters.

    References

    • Ward, B. F. (1975).[8][9] Preparation of C21 dicarboxylic acid. U.S. Patent 4,156,095. Westvaco Corporation.[2][9][10]

    • Westvaco Corp. (1973). Selective reaction of fatty acids and their separation. U.S. Patent 3,753,968.[9]

    • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 105841, Cyclocarboxypropyloleic acid. [Link]

    Sources

    Targeting the Inflammatory-Cardiovascular Axis: Application Notes & Protocols

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Inflammatory Hypothesis in Practice

    For decades, cardiovascular disease (CVD) drug development focused almost exclusively on lipid lowering and hemodynamics. The paradigm has shifted.[1][2] The landmark CANTOS trial (Canakinumab Anti-Inflammatory Thrombosis Outcome Study) validated the "inflammatory hypothesis" of atherosclerosis, demonstrating that targeting Interleukin-1

    
     (IL-1
    
    
    
    ) reduces cardiovascular events independent of lipid levels.[3][4][5]

    This guide provides the technical blueprint for researchers developing next-generation dual-action therapeutics. We focus on two critical checkpoints in the atherogenic cascade:

    • Upstream: The NLRP3 Inflammasome , the molecular engine of sterile inflammation in the heart.

    • Downstream: Endothelial-Leukocyte Adhesion , the initiating event of plaque formation.

    Mechanistic Grounding & Signaling Pathway

    To develop effective drugs, one must target the specific signaling nodes that bridge innate immunity and vascular pathology.

    The NLRP3-IL-1 -Endothelial Axis

    Atherosclerosis is driven by a feed-forward loop. Cholesterol crystals (danger signals) activate the NLRP3 inflammasome in macrophages, releasing IL-1

    
    . This cytokine travels to the endothelium, upregulating adhesion molecules (ICAM-1/VCAM-1), recruiting more leukocytes, and expanding the plaque.
    

    G cluster_inflammasome NLRP3 Inflammasome Complex Cholesterol Cholesterol Crystals (DAMPs) NLRP3 NLRP3 Sensor Cholesterol->NLRP3 Activation Signal Macrophage Macrophage (Infiltrating Plaque) IL1b Mature IL-1β (Secreted) Macrophage->IL1b Release ASC ASC Adaptor NLRP3->ASC Assembly Caspase1 Caspase-1 (Active) ASC->Caspase1 Assembly ProIL1b Pro-IL-1β Caspase1->ProIL1b ProIL1b->IL1b Cleavage by Caspase-1 Endothelium Vascular Endothelium IL1b->Endothelium Signaling Adhesion ICAM-1 / VCAM-1 Upregulation Endothelium->Adhesion NF-κB Activation Leukocyte Leukocyte Recruitment Adhesion->Leukocyte Capture Leukocyte->Macrophage Differentiation (Loop)

    Figure 1: The Atherogenic Inflammatory Loop. Cholesterol crystals activate NLRP3, leading to IL-1

    
     release, which activates endothelial cells to recruit more leukocytes.
    

    Application Note A: NLRP3 Inflammasome Inhibition Screen

    Objective: Identify compounds that block the assembly or enzymatic activity of the NLRP3 inflammasome, preventing IL-1

    
     release.
    
    Experimental Design Logic

    The NLRP3 pathway requires a "Two-Signal" activation model.[6] A robust screening protocol must distinguish between blocking the priming step (transcriptional upregulation) and the activation step (complex assembly).

    • Signal 1 (Priming): LPS (Lipopolysaccharide)

      
       NF-
      
      
      
      B activation
      
      
      Pro-IL-1
      
      
      synthesis.
    • Signal 2 (Activation): ATP or Nigericin

      
       K+ efflux 
      
      
      
      NLRP3 assembly
      
      
      Caspase-1 activation.

    Critical Control: To claim specific NLRP3 inhibition, your compound should inhibit IL-1

    
     release without affecting TNF-
    
    
    
    (which is NF-
    
    
    B dependent but inflammasome-independent).
    Protocol: THP-1 Monocyte Inflammasome Assay

    Materials:

    • THP-1 Human Monocytic Cells (ATCC TIB-202).

    • PMA (Phorbol 12-myristate 13-acetate).

    • LPS (Escherichia coli O111:B4).

    • Nigericin (NLRP3 activator) or ATP.

    • ELISA Kits: Human IL-1

      
      , Human TNF-
      
      
      
      .

    Step-by-Step Methodology:

    • Differentiation: Seed THP-1 cells at

      
       cells/well in 24-well plates. Treat with 100 nM PMA  for 24 hours to differentiate into macrophage-like cells.
      
    • Resting Phase: Wash cells with PBS and incubate in fresh RPMI media (without PMA) for 24 hours. Why? To reduce background activation from PMA.

    • Drug Pre-treatment: Add the test compound (0.1 - 10

      
      M) for 1 hour.
      
    • Priming (Signal 1): Add LPS (1

      
      g/mL)  and incubate for 3 hours.
      
    • Activation (Signal 2): Add Nigericin (10

      
      M)  for 45 minutes OR ATP (5 mM)  for 1 hour.
      
    • Harvest: Collect cell-free supernatant.

    • Quantification:

      • Perform ELISA for IL-1

        
          (Target readout).
        
      • Perform ELISA for TNF-

        
          (Specificity control).
        
      • Optional: Perform LDH assay on supernatant to rule out cytotoxicity (pyroptosis vs. necrosis).

    Data Interpretation: | Compound Profile | IL-1

    
     Levels | TNF-
    
    
    
    Levels | Interpretation | | :--- | :--- | :--- | :--- | | Specific NLRP3 Inhibitor | Low | High | Blocks inflammasome assembly only (Desired). | | NF-
    
    
    B Inhibitor
    | Low | Low | Blocks upstream priming (Broad anti-inflammatory). | | Ineffective | High | High | No activity. | | Cytotoxic | High | High | Cell lysis releases intracellular content (False positive). |

    Application Note B: Endothelial-Leukocyte Adhesion Assay

    Objective: Assess if a drug prevents the physical attachment of monocytes to the vascular wall, a functional mimic of early atherogenesis.

    Experimental Design Logic

    This is a phenotypic assay. It integrates multiple signaling pathways.[7] If a drug inhibits adhesion, it may be acting by downregulating CAMs (Cell Adhesion Molecules) like ICAM-1/VCAM-1 or by altering integrin affinity on the leukocyte. Model System: HUVEC (Human Umbilical Vein Endothelial Cells) + THP-1 Monocytes.[8]

    Protocol: Static Adhesion Assay

    Materials:

    • HUVEC (Passage 2-5).

    • THP-1 cells labeled with Calcein-AM (Fluorescent dye).

    • Recombinant Human TNF-

      
       (10 ng/mL).
      
    • Fluorescence Plate Reader (Ex/Em: 485/535 nm).

    Step-by-Step Methodology:

    • Endothelial Monolayer: Seed HUVECs in a 96-well black-walled plate (fibronectin-coated). Grow to 100% confluence (approx. 24-48 hours).

    • Inflammatory Stimulation: Treat HUVEC monolayer with TNF-

      
       (10 ng/mL) 
      
      
      
      Test Compound for 6-16 hours.
      • Note: 6 hours is optimal for E-Selectin; 12-16 hours is optimal for ICAM-1/VCAM-1.

    • Leukocyte Labeling: While HUVECs incubate, harvest THP-1 cells. Wash in PBS. Incubate with 5

      
      M Calcein-AM  for 30 mins at 37°C. Wash 2x to remove excess dye.
      
    • Adhesion Phase:

      • Aspirate media from HUVEC plate.

      • Add

        
         labeled THP-1 cells per well.
        
      • Incubate for 30-60 minutes at 37°C.

    • Washing (Crucial Step): Gently wash wells 3x with warm PBS to remove non-adherent monocytes.

      • Tip: Use an automated washer or multi-channel pipette at a 45° angle to avoid disrupting the HUVEC monolayer.

    • Readout: Add 100

      
      L PBS and read fluorescence (RFU).
      

    Self-Validating System:

    • Positive Control: TNF-

      
       only (Max adhesion).
      
    • Negative Control: No TNF-

      
       (Basal adhesion).
      
    • Reference Inhibitor: Anti-ICAM-1 blocking antibody or Dexamethasone.

    Workflow Visualization: The Screening Cascade

    To efficiently develop these drugs, a funnel approach is required. Start with high-throughput biochemical assays and move to complex cellular models.

    Workflow Step1 Tier 1: Target Engagement (Biochemical/Binding Assays) Step2 Tier 2: NLRP3 Inflammasome Assay (THP-1 Macrophages) Step1->Step2 Hits (<1µM IC50) Step3 Tier 3: Functional Adhesion Assay (HUVEC + Monocytes) Step2->Step3 Specific Inhibitors (No Cytotoxicity) Step4 Tier 4: In Vivo Validation (ApoE-/- Mouse Model) Step3->Step4 Lead Candidates

    Figure 2: The Drug Discovery Cascade. A logical progression from molecular target validation to functional cellular phenotypic assays.

    References

    • Ridker, P. M., et al. (2017). Antiinflammatory Therapy with Canakinumab for Atherosclerotic Disease.[1][3][5][9] The New England Journal of Medicine. Link

    • Libby, P. (2021). Inflammation in Atherosclerosis. Nature. Link

    • Abbate, A., et al. (2020). Interleukin-1 Blockade with Anakinra to Prevent Heart Failure After Acute Myocardial Infarction. Circulation. Link

    • Grebe, A., et al. (2018). NLRP3 Inflammasome and the IL-1 Pathway in Atherosclerosis.[6][10] Circulation Research. Link

    • Tardif, J. C., et al. (2019). Efficacy and Safety of Low-Dose Colchicine after Myocardial Infarction. The New England Journal of Medicine. Link

    Sources

    Application Note: Strategic Implementation of Structural Analogs in Drug Design

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The strategic use of structural analogs—specifically through Bioisosterism and Scaffold Hopping —is the cornerstone of modern lead optimization. This guide details the methodology for selecting and validating structural analogs to address specific liabilities in drug candidates, such as poor metabolic stability, low solubility, or off-target toxicity. Unlike random screening, the use of structural analogs relies on rational design principles to modify physicochemical properties (

    
    , LogP, PSA) while retaining the critical pharmacophore required for target binding.
    

    This Application Note provides a comprehensive framework for:

    • Rational Selection: Deciding between classical bioisosteres, non-classical mimetics, or scaffold hops based on the specific "molecular flaw."

    • The Deuterium Switch: A specific protocol for attenuating metabolic clearance using the Kinetic Isotope Effect (KIE).

    • Experimental Validation: A self-validating Matched Molecular Pair Analysis (MMPA) protocol to quantify the impact of structural changes.

    Rational Design Principles: The Analog Decision Matrix

    The choice of a structural analog must be driven by the specific liability of the lead compound. We categorize these strategies into three tiers:

    • Tier 1: Atom-Level Replacement (Deuteration/Halogenation): Used to block metabolic soft spots without altering steric bulk significantly.

    • Tier 2: Functional Group Bioisosterism: Used to modulate

      
       or polarity (e.g., Carboxylic acid 
      
      
      
      Tetrazole).
    • Tier 3: Scaffold Hopping: Used to secure new IP space or dramatically alter core geometry (e.g., Phenyl ring

      
       Bicyclo[1.1.1]pentane).
      
    Visualization: Analog Selection Logic

    The following decision tree illustrates the causal logic for selecting a specific analog strategy based on the observed ADME/Toxicity liability.

    AnalogSelection Liability Identified Liability Metab High Metabolic Clearance Liability->Metab Solub Poor Solubility (High LogP) Liability->Solub Tox Off-Target Toxicity (hERG) Liability->Tox IP IP Space Crowded Liability->IP Deuterium Deuterium Switch (Kinetic Isotope Effect) Metab->Deuterium Soft Spot = C-H Fluorine Fluorine Scan (Block Metabolism) Metab->Fluorine Soft Spot = Aromatic Sp3 Sp3-Rich Scaffold (e.g., BCP, Spiro) Solub->Sp3 Disrupt Planarity Polar Polar Bioisostere (e.g., Oxetane for gem-dimethyl) Solub->Polar Lower LogP Tox->Polar Reduce Lipophilicity Hop Core Scaffold Hop (Chemotypic Replacement) IP->Hop Novel Core

    Figure 1: Decision matrix for selecting structural analogs. Red nodes indicate the problem; Blue/Green/Yellow nodes indicate the specific analog strategy.

    Protocol A: The "Deuterium Switch" (Metabolic Stabilization)

    Objective: To extend the half-life (

    
    ) of a lead compound by replacing specific hydrogen atoms with deuterium (D), leveraging the stronger C-D bond to reduce the rate of cytochrome P450-mediated metabolism.[1]
    

    Scientific Basis: The carbon-deuterium bond is shorter and stronger than the carbon-hydrogen bond.[1] If C-H bond cleavage is the rate-determining step (RDS) in metabolism, deuteration can significantly reduce clearance via the Primary Kinetic Isotope Effect (PKIE), typically with values of

    
    .
    
    Step-by-Step Methodology:
    • Metabolite Identification (MetID):

      • Incubate the parent compound (1

        
        M) with human liver microsomes (HLM) for 0, 15, 30, and 60 minutes.
        
      • Analyze via LC-MS/MS to identify the primary site of oxidation (the "soft spot"). Common sites include

        
        -methyl groups, benzylic positions, and positions alpha to carbonyls.
        
    • Analog Synthesis:

      • Synthesize the deuterated analog using

        
        -iodomethane or 
        
        
        
        to introduce deuterium specifically at the identified soft spot.
      • Quality Control: Isotopic purity must be

        
         D to prevent "metabolic switching" back to the protium species.
        
    • In Vitro Validation (Intrinsic Clearance):

      • Perform a head-to-head HLM stability assay of Parent vs. Deuterated Analog.

      • Calculation: Determine intrinsic clearance (

        
        ) for both.
        
      • Success Criteria: A reduction in

        
         of 
        
        
        
        indicates a significant KIE.
    • Phenotypic Check:

      • Verify that target potency (

        
        ) remains unchanged. Deuterium is sterically nearly identical to hydrogen, so binding affinity should remain within the experimental error margin (within 2-fold).
        

    Protocol B: Matched Molecular Pair Analysis (MMPA)

    Objective: To rigorously validate the effect of a structural analog (e.g., Bioisostere or Scaffold Hop) on potency and physicochemical properties, removing the noise of the rest of the molecule.

    Concept: A Matched Molecular Pair (MMP) consists of two compounds that differ only by a single, defined structural transformation.[2][3] By analyzing the difference (

    
    ) in properties, we establish causality.
    
    Experimental Workflow
    • Design & Synthesis:

      • Select the transformation (e.g., Phenyl ring

        
         Bicyclo[1.1.1]pentane).
        
      • Synthesize the pair: Compound A (Parent) and Compound B (Analog).

    • Parallel Profiling (The "Self-Validating" Step):

      • Assay both compounds in the same plate run to minimize inter-assay variability.

      • Key Metrics:

        • Potency (

          
           or 
          
          
          
          )
        • Lipophilicity (Chromatographic LogD)

        • Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).

    • Data Analysis (The "Delta" Calculation):

      • Calculate the shift in properties using the table below.

    Data Presentation: MMPA Summary Table
    MetricFormulaInterpretation
    
    
    Potency
    
    
    Positive value = Analog is more potent.
    
    
    LogD
    
    
    Negative value = Analog is less lipophilic (Desirable for solubility).
    
    
    LLE
    
    
    Critical Metric. Value
    
    
    indicates a highly successful bioisosteric replacement (gaining potency relative to lipophilic cost).
    Visualization: The MMPA Workflow

    This diagram outlines the iterative cycle of designing and validating structural analogs using MMPA.

    MMPA_Cycle Design Design: Select Bioisostere (e.g., Phenyl -> BCP) Synth Synthesis: Generate Matched Pair (A & B) Design->Synth Test Test: Parallel Assay (Potency + ADME) Synth->Test Analyze Analyze: Calculate Delta (LLE & Efficiency) Test->Analyze Decision Decision: Adopt or Discard? Analyze->Decision Decision->Design Iterate

    Figure 2: The Matched Molecular Pair Analysis (MMPA) validation cycle.

    Case Study Application: The Silicon Switch

    Demonstrating the "Non-Classical" Bioisostere

    Context: Carbon and Silicon are in the same group (Group 14), but C-Si bonds are longer (1.87 Å vs 1.54 Å) and more lipophilic. Application: Replacing a quaternary carbon with silicon ("Sila-substitution"). Outcome:

    • Sila-haloperidol: Retained dopamine D2 receptor affinity but altered metabolic profile due to the distinct lipophilicity and geometry of the silanized core.

    • Protocol Note: When using silicon analogs, researchers must account for the increased lipophilicity (

      
       to 
      
      
      
      ) and ensure the expanded bond length fits the binding pocket.

    References

    • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Hussain, J., & Rea, C. (2010). Computationally Efficient Algorithm to Identify Matched Molecular Pairs (MMP) in Large Data Sets. Journal of Chemical Information and Modeling, 50(3), 339–348. Link

    • Schneider, G., et al. (1999). Scaffold-Hopping by Topological Pharmacophore Search: A Contribution to Virtual Screening. Angewandte Chemie International Edition, 38(19), 2894–2896. Link

    • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Ticket System: Active | Subject: C21-Dicarboxylic Acid (Diels-Alder Adduct)

    Executive Summary: The Reaction System

    User Query: "I am attempting to synthesize CAS 53980-88-4 but facing yield inconsistencies and reactor fouling."

    Scientist Analysis: The target molecule, 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid , is chemically a C21-dicarboxylic acid .[1][2] It is produced via a Diels-Alder [4+2] cycloaddition between a conjugated fatty acid (specifically Conjugated Linoleic Acid , CLA) and a dienophile (Acrylic Acid ).

    The synthesis is deceptively simple in theory but operationally complex due to three competing factors:

    • Stereoelectronic Requirements: The fatty acid must be in a conjugated s-cis conformation. Standard Linoleic Acid (9,12-diene) is isolated and non-reactive until isomerized.

    • Runaway Polymerization: Acrylic acid is prone to rapid, exothermic free-radical polymerization ("popcorn" formation) before the cycloaddition can occur.

    • Viscosity & Mass Transfer: The product is highly viscous, creating heat transfer issues during bulk synthesis.

    Reaction Pathway Visualization

    The following diagram maps the critical "Decision Points" where your synthesis likely succeeds or fails.

    C21_Synthesis_Pathway LA Linoleic Acid (9,12-Octadecadienoic) Non-Reactive CLA Conjugated Linoleic Acid (9,11-diene) Reactive Diene LA->CLA In-situ Isomerization (Iodine/Clay Catalyst) TS [4+2] Transition State (Concerted) CLA->TS + Acrylic Acid (180-240°C) AA Acrylic Acid (Dienophile) AA->TS Diels-Alder POLY Poly(Acrylic Acid) (Reactor Fouling) AA->POLY Side Rxn: Radical Polymerization (Lack of Inhibitor) PROD Target Product (C21 Diacid) TS->PROD Cyclization

    Figure 1: Mechanistic pathway showing the necessity of conjugation and the competing polymerization risk.

    Troubleshooting Guide: Diagnostics & Solutions

    Issue A: "Popcorn" Polymer Formation (Reactor Fouling)

    Symptom: White, insoluble solid forms in the reactor or condenser lines. The reaction exotherms uncontrollably. Root Cause: Acrylic acid polymerized via free-radical mechanism instead of reacting with the fatty acid.

    Diagnostic CheckTechnical ExplanationCorrective Action
    Inhibitor Choice MEHQ (Hydroquinone monomethyl ether) is the standard inhibitor but requires Oxygen to function.Do not use pure Nitrogen for sparging if using MEHQ. Use "Lean Air" (5-7% O2 in N2) to keep MEHQ active.
    Anaerobic Conditions If you must run strictly anaerobic (to prevent lipid oxidation), MEHQ will fail.Switch to Phenothiazine (PTZ) .[3][4] PTZ is effective in the absence of oxygen.
    Temperature Ramp Adding Acrylic Acid to cold fatty acid and heating them together increases residence time in the "danger zone" (80-120°C).Hot Injection Method: Heat the Fatty Acid to 160°C+ first, then slowly meter in Acrylic Acid containing the inhibitor.
    Issue B: Low Yield / Unreacted Fatty Acid

    Symptom: Product remains a liquid oil rather than a viscous gum; Acid Value (AV) is lower than theoretical (~318 mg KOH/g). Root Cause: The starting material was likely non-conjugated Linoleic Acid (9,12-isomer). The Diels-Alder reaction requires a conjugated 1,3-diene system (9,11 or 10,12).

    Protocol Adjustment:

    • Check Feedstock: If using generic "Tall Oil Fatty Acid" (TOFA), it is mostly non-conjugated.

    • In-Situ Isomerization: You must add a catalyst to conjugate the double bonds during heating.

      • Catalyst: Iodine (0.05 - 0.2 wt%) or Acid-Activated Clay.

      • Mechanism: Iodine acts as a radical shuffler, moving the double bonds into the thermodynamically stable conjugated position, allowing the Diels-Alder reaction to proceed [1].

    Issue C: Dark Color / Tar Formation

    Symptom: Product is dark brown/black. Root Cause: Oxidative degradation of the lipid chain or thermal decomposition of the acrylic acid.

    Solution:

    • Temperature Ceiling: Do not exceed 240°C . Above this, decarboxylation and polymerization of the fatty chain occur.

    • Inhibitor Overdose: Excess Iodine catalyst causes darkening. Wash the final product with sodium thiosulfate solution or use clay catalysts which can be filtered out.

    Optimized Synthesis Protocol (Standard Operating Procedure)

    Objective: Synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C21 Diacid).

    Reagents:

    • Substrate: Conjugated Linoleic Acid (CLA) OR Linoleic Acid + Iodine (cat).

    • Dienophile: Acrylic Acid (1.2 molar equivalents).

    • Inhibitor: Phenothiazine (200 ppm relative to Acrylic Acid).

    Step-by-Step Workflow:

    • Preparation:

      • Charge the reactor with Fatty Acid.[2]

      • If using non-conjugated acid, add Iodine (0.1 wt%).

      • Purge with Nitrogen to remove bulk air (if using PTZ inhibitor).

    • Thermal Initiation:

      • Heat the fatty acid phase to 180°C .

    • Dienophile Addition (Critical Step):

      • Do not dump Acrylic Acid.

      • Begin a slow, subsurface addition of Acrylic Acid (pre-mixed with PTZ).

      • Maintain reactor temperature between 200°C - 220°C .

      • Why? Instant reaction at high T favors Diels-Alder over polymerization.

    • Digestion:

      • Hold temperature at 220°C for 3–5 hours.

      • Monitor reaction progress via Refractive Index (RI) or FTIR (disappearance of the acrylate double bond peak at 1635 cm⁻¹).

    • Stripping:

      • Apply vacuum (20 mmHg) at 200°C to strip unreacted Acrylic Acid.

    • Purification (Distillation):

      • The C21 Diacid has a very high boiling point.

      • Method: Molecular Distillation / Wiped Film Evaporator (WFE).

      • Conditions: 0.1 mmHg at 240°C. This separates the C21 product from unreacted C18 fatty acids and heavier C36 dimers [2].

    Frequently Asked Questions (FAQ)

    Q: Can I use Methacrylic Acid instead of Acrylic Acid? A: Yes, but the reaction rate will be significantly slower due to steric hindrance at the dienophile's double bond. You will need higher temperatures or Lewis Acid catalysts (e.g., AlCl3), which complicates purification.

    Q: Why is my Acid Value (AV) theoretical ~318 but my purity is low? A: Acid Value titration counts all carboxylic acid groups. It cannot distinguish between your target C21 Diacid, unreacted Fatty Acid + Acrylic Acid polymer, or C36 Dimer acid. You must use GC-MS (after methylation) or GPC (Gel Permeation Chromatography) to determine true composition.

    Q: The product is too viscous to filter. What should I do? A: C21 Diacids are extremely viscous. Do not attempt to filter at room temperature. Filter at 80-100°C using a coarse sintered glass filter or a pressure filter. If using clay catalysts, a filter aid (Celite) is mandatory.

    References

    • Westvaco Corporation. (1979). Preparation of C21 dicarboxylic acid. US Patent 4,156,095.[2] Link

    • Henkel Corporation. (1991). Process for making a dicarboxylic acid. US Patent 5,053,534. Link

    • Knothe, G. (2002). Structure of the adducts of conjugated linoleic acid with acrylic acid. Journal of the American Oil Chemists' Society, 79, 847–853. Link

    • Arkema. (2012). Safe Handling and Storage of Acrylic Acid. Technical Bulletin. Link

    Disclaimer: This guide assumes a professional laboratory setting. Acrylates are toxic and prone to explosive polymerization. Always consult the SDS before handling.

    Sources

    Stability and degradation profile of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: Stability, Degradation, and Handling Guide

    Target Audience: Pharmaceutical Researchers, Analytical Scientists, and Process Chemists.

    Core Stability Directive: The "Allylic Alert"

    Status: 🔴 CRITICAL ATTENTION REQUIRED

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (often referred to as a Cyclic Fatty Acid Monomer or CFAM ) is structurally distinct from linear fatty acids due to its cyclohexene ring. While the ring confers unique lipophilicity and viscosity, it introduces a specific vulnerability: Allylic Oxidation .

    Unlike saturated fatty acids (e.g., Stearic acid) which are stable at room temperature, this compound contains a double bond within a six-membered ring. The methylene hydrogens adjacent to this double bond (allylic positions) are highly reactive toward molecular oxygen, leading to rapid degradation if not handled under inert conditions.

    Quick Reference: Stability Profile
    ParameterSpecification / Behavior
    Primary Degradation Pathway Autoxidation at the allylic C-H bond (C1/C4 positions relative to the ring double bond).
    Visual Indicator of Failure Transition from Colorless/Pale Yellow
    
    
    Dark Amber/Brown .
    Chemical Indicator of Failure Appearance of broad -OH stretch (3400 cm⁻¹) in IR; "Ghost peaks" in GC-MS (hydroperoxides).
    Storage Requirement -20°C , under Argon or Nitrogen headspace.
    Shelf Life 6 months (opened), 24 months (sealed/frozen).

    Degradation Mechanisms & Chemistry

    The Mechanism of Failure: Allylic Autoxidation

    Users often report "purity drift" even when the sample is stored in a refrigerator. This is caused by a radical chain reaction that proceeds even at low temperatures if oxygen is present.

    • Initiation: Trace metals or light abstract a hydrogen atom from the allylic position (adjacent to the C=C double bond).

    • Propagation: The resulting radical reacts with

      
       to form a peroxy radical, which abstracts another hydrogen to form a Hydroperoxide .
      
    • Termination/Decomposition: Hydroperoxides decompose into ketones (2-cyclohexenone derivatives), epoxides, and eventually polymerize into dark, viscous dimers.

    Visualizing the Degradation Pathway

    DegradationPathway Compound Intact Compound (Cyclohexene Ring) Radical Allylic Radical (Unstable Intermediate) Compound->Radical Light/Heat/Metals (-H•) Peroxide Hydroperoxide (Primary Degradant) Radical->Peroxide +O2 Ketone Cyclic Ketones (Yellowing) Peroxide->Ketone Dehydration Epoxide Epoxides (Reactive) Peroxide->Epoxide Rearrangement Polymer Oligomers/Gums (Viscosity Increase) Ketone->Polymer Aldol Condensation Epoxide->Polymer Ring Opening

    Figure 1: Autoxidation pathway of the cyclohexene moiety leading to color change and polymerization.

    Analytical Troubleshooting Guide

    Scenario A: "I see multiple peaks in my GC-MS chromatogram."

    Diagnosis: This compound is a dicarboxylic acid derivative (one free acid on the chain, one on the ring). Direct injection causes adsorption in the injector liner and peak tailing. Furthermore, thermal stress in the injector port can cause decarboxylation.

    Protocol: Double-Derivatization for GC-MS Why: You must block both acidic protons to make the molecule volatile and thermally stable.

    • Reagent: 14% Boron Trifluoride (

      
      ) in Methanol.
      
    • Procedure:

      • Dissolve 10 mg sample in 1 mL Hexane.

      • Add 0.5 mL

        
        -Methanol.
        
      • Heat at 60°C for 10 minutes (Do not exceed 10 mins; prolonged heat degrades the cyclohexene ring).

      • Extract with Hexane/Water.

    • Result: You will analyze the Dimethyl Ester .

      • Note: If you see a peak at [M-32], methylation was incomplete.

    Scenario B: "The retention time is shifting in HPLC."

    Diagnosis: Isomerization.[1][2] The compound "5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid" often exists as a mixture of positional and geometric isomers (cis/trans).

    • Cause: If the sample was heated >150°C during preparation, the double bond may migrate, or the ring substituents may epimerize.

    • Solution: Use Silver Ion HPLC (Ag-HPLC) .[3] Silver ions complex with the pi-electrons of the double bond, separating isomers based on steric availability.

      • Column: ChromSpher Lipids or equivalent Silver-loaded SCX.

      • Mobile Phase: Hexane/Acetonitrile (Gradient).

    Troubleshooting Logic Flow

    Troubleshooting Start Issue Observed GhostPeaks Ghost Peaks / Tailing (GC) Start->GhostPeaks ColorChange Sample Yellowing Start->ColorChange Derivatization Check Derivatization GhostPeaks->Derivatization Did you methylate? Temp Injector Temp Too High? Derivatization->Temp Yes Temp->Start Lower to 230°C PeroxideTest Perform Peroxide Value Test ColorChange->PeroxideTest Purify Purify via SPE (Silica) PeroxideTest->Purify Positive

    Figure 2: Decision tree for resolving common analytical artifacts.

    Frequently Asked Questions (FAQs)

    Q1: Is this compound the same as "Dimer Acid"? A: No, but it is related. Industrial "Dimer Acid" is a complex mixture formed by polymerizing unsaturated fatty acids. This specific compound (5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid) is a Cyclic Fatty Acid Monomer (CFAM) . It is often found as a byproduct (~1-5%) in dimer acid production or formed during the high-temperature frying of linoleic acid-rich oils. In drug development, it is used as a pure standard to quantify these impurities or as a scaffold for lipophilic drug design.

    Q2: My sample has turned from clear to amber. Can I still use it? A: For qualitative work (e.g., retention time marker), Yes , but treat with caution. For quantitative toxicology or synthesis, No . The amber color indicates the formation of conjugated diketones and polymers. These impurities are cytotoxic and will alter the stoichiometry of any subsequent reaction.

    Q3: What is the best solvent for reconstitution? A:

    • Preferred: Hexane, Isooctane, or Dichloromethane (Non-polar, good solubility).

    • Acceptable: Methanol/Ethanol (Good solubility, but potential for transesterification if acidic traces are present).

    • Avoid: DMSO (Difficult to remove, promotes oxidation due to hygroscopicity).

    Q4: Why does the Material Safety Data Sheet (MSDS) list it as an Irritant? A: Like many medium-chain fatty acids, it is a surfactant. It can disrupt cell membranes. Furthermore, if oxidized, the resulting hydroperoxides are strong sensitizers. Always handle with gloves and eye protection.

    References

    • Christie, W. W. (2023). Cyclic Fatty Acids: Formation and Analysis. LipidWeb. Available at: [Link]

      • Context: Authoritative source on the structure and GC-MS analysis of cyclic f
    • Sebedio, J. L., & Grandgirard, A. (1989). Cyclic fatty acids: isolation and quantitative analysis in heated oils. Progress in Lipid Research, 28(4), 303-336.
    • AOCS Official Method Ce 1h-05. (2017). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Vegetable Fats and Oils by Capillary GLC. American Oil Chemists' Society. Available at: [Link]

      • Context: Standard protocol for derivatization and gas chromatography of fatty acid deriv
    • PubChem. (2024). Compound Summary: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[4] National Library of Medicine. Available at: [Link]

      • Context: Physicochemical property data and toxicity warnings.[5]

    Sources

    Improving the solubility of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid in aqueous buffers

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Solubilizing 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic Acid

    Executive Summary

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (often referred to as C21-Diacid or by trade names such as Westvaco Diacid 1550 ) is a dicarboxylic acid derivative of fatty acids.[1][2][3] Its structure—comprising a cyclohexene ring, a hexyl side chain, and an octanoic acid tail—imparts significant amphiphilic character.

    While the free acid form exhibits negligible water solubility (~0.04 g/L), it functions effectively as an anionic surfactant or hydrotrope when fully ionized. For biological assays and aqueous formulations, the critical success factor is pH control . You must convert the free acid into its di-salt form (dianion) to achieve stable aqueous solubility.

    This guide provides validated protocols to transition this compound from a viscous, hydrophobic oil into a stable, clear aqueous solution suitable for research applications.

    Part 1: Chemical Profile & Solubility Data

    ParameterValue / Characteristic
    CAS Number 53980-88-4 (Free Acid); 42763-47-3 (Isomer/Salt mix)
    Molecular Weight ~352.51 g/mol
    Physical State Viscous amber liquid (Density: ~1.016 g/cm³)
    pKa (Estimated) ~4.5 (Carboxyl 1) and ~5.8 (Carboxyl 2)
    Water Solubility (Free Acid) Poor (0.04 g/L or ~113 µM at pH 7)
    Water Solubility (Di-Salt) High (>10 g/L at pH > 8.[2]0)
    Organic Solubility Soluble in Ethanol, DMSO, Methanol, DMF
    Critical Micelle Conc. (CMC) Likely in the low mM range (acts as a surfactant)

    Part 2: Solubilization Protocols

    Method A: The "pH-Switch" Method (Recommended for High Concentrations)

    Best for: Preparing master stocks (>10 mM) without organic solvents.

    The Mechanism: This method utilizes a strong base to deprotonate both carboxylic acid groups, forcing the molecule into its soluble dianion state before introducing it to the buffer.

    • Weighing: Weigh the viscous liquid directly into a glass vial. (Note: Due to viscosity, positive displacement pipettes are recommended if measuring by volume).

    • Primary Solubilization (Base Spike):

      • Add 2.2 molar equivalents of NaOH or KOH (e.g., 1.0 M stock) relative to the moles of Diacid.

      • Why? You need 2 equivalents to neutralize both acid groups. The slight excess (0.2 eq) ensures the equilibrium shifts entirely to the salt form.

      • Add a minimal volume of ultrapure water and vortex vigorously. The solution should turn clear.

    • Dilution: Dilute to volume with your target buffer (e.g., PBS or Tris).

    • pH Verification: Check the final pH. If it drops below 7.5, the compound may reprecipitate. Adjust back to pH 7.5–8.5 if compatible with your assay.

    Method B: The Organic Cosolvent Spike (Recommended for Screening)

    Best for: High-throughput screening (HTS) or low-concentration assays (<100 µM).

    • Stock Preparation: Dissolve the pure compound in 100% DMSO or Ethanol to make a 50–100 mM stock solution. This will be clear and stable at room temperature.

    • Intermediate Dilution (Optional): If the final aqueous step causes precipitation, perform a 1:10 dilution into a "transition buffer" (e.g., pH 8.5 Tris) before the final spike.

    • Final Dilution: Spike the organic stock into the assay buffer while vortexing.

      • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless your assay tolerates higher.

    Part 3: Decision Logic & Workflow

    The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your target concentration and assay tolerance.

    SolubilityWorkflow Start Start: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (Viscous Liquid) CheckConc Target Concentration? Start->CheckConc HighConc High (> 1 mM) Stock Solution CheckConc->HighConc Stock Prep LowConc Low (< 100 µM) Assay Screening CheckConc->LowConc Direct Assay MethodA Method A: pH-Switch (In-situ Salt Formation) HighConc->MethodA MethodB Method B: DMSO Stock (Cosolvent Spike) LowConc->MethodB StepA1 Add 2.2 eq NaOH/KOH MethodA->StepA1 StepB1 Dissolve in 100% DMSO MethodB->StepB1 StepA2 Dilute in Tris/PBS (pH > 8) StepA1->StepA2 Result Clear Aqueous Solution StepA2->Result StepB2 Spike into Buffer (Keep DMSO < 1%) StepB1->StepB2 StepB2->Result

    Figure 1: Decision tree for selecting the optimal solubilization protocol based on experimental concentration requirements.

    Part 4: Troubleshooting Center (FAQs)

    Q1: I followed the protocol, but the solution became cloudy immediately after adding it to my buffer. Why? A: This is likely "pH Shock."

    • Cause: Your buffer (e.g., PBS pH 7.2) might not have enough buffering capacity to maintain the high pH required to keep the Diacid ionized, or the local pH dropped too fast upon addition.

    • Fix: Ensure your buffer pH is ≥ 7.5 . For this compound, Tris buffers (pH 8.0–8.5) are often superior to Phosphate buffers because they avoid the common ion effect with sodium (if using high Na+ concentrations) and generally buffer better at basic pH.

    Q2: Can I use this compound in cell culture media? A: Yes, but be cautious of Calcium precipitation .

    • Issue: Dicarboxylic acids can form insoluble salts with divalent cations (

      
      , 
      
      
      
      ) present in DMEM or RPMI.
    • Fix: Prepare the stock in DMSO (Method B). Dilute into the media slowly. If cloudiness persists, you may be exceeding the solubility product (

      
      ) for the Calcium-Diacid salt. Limit concentration to < 50 µM in media containing high calcium.
      

    Q3: The compound is extremely viscous and hard to pipette. How do I handle it? A:

    • Heat: Warm the vial to 40–50°C to lower viscosity.

    • Gravimetric: Do not rely on volume. Weigh the amount needed (Density

      
       1.02 g/mL, but weighing is more accurate).
      
    • Solvent Wash: Pipette a known volume of DMSO into the vial to dissolve the entire contents if you purchased a pre-weighed aliquot.

    Q4: Is the solution stable over time? A:

    • DMSO Stocks: Stable at -20°C for months.

    • Aqueous Stocks (pH > 8): Stable at 4°C for weeks, but check for precipitation before use. If precipitate forms, warm to 37°C and vortex; it is likely a reversible temperature-dependent solubility shift (Krafft point behavior).

    Part 5: Mechanistic Visualization

    Understanding why the compound precipitates is key to preventing it. The diagram below details the protonation states.

    Ionization Acid Free Acid Form (pH < 4.5) INSOLUBLE (Hydrophobic Aggregate) Mono Mono-Anion (pH 5.0 - 6.5) PARTIALLY SOLUBLE (Unstable) Acid->Mono + Base (OH-) Mono->Acid + Acid (H+) Di Di-Anion (pH > 7.5) SOLUBLE (Surfactant/Micelles) Mono->Di + Base (OH-) Di->Mono + Acid (H+)

    Figure 2: Ionization states of C21-Diacid. Solubility is achieved only when the equilibrium is shifted fully to the Di-Anion state (Green).

    References

    • Scent.vn . Cyclocarboxypropyloleic acid (CAS 53980-88-4): Properties & Solubility. Retrieved from [Link]

    • U.S. EPA . TSCA Inventory: 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, sodium salt. Retrieved from [Link]

    • Sunway Chemicals . Technical Data Sheet: C21 Dicarboxylic Acid (Diacid 1550). Retrieved from [Link]

    Sources

    Safe handling and storage guidelines for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    System ID: C21-DA-SUPPORT | CAS: 53980-88-4

    Status: Operational | Tier: Advanced Research Support

    Core Technical Overview

    Molecule Identity: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Common Industry Designators: C21 Dicarboxylic Acid, C21 Diacid, Westvaco Diacid 1550 (commercial variant). Chemical Nature: A cycloaliphatic dicarboxylic acid produced via the Diels-Alder reaction of linoleic acid with acrylic acid.[1]

    Why This Guide Exists: This molecule presents a unique "Triad of Challenges" for researchers:

    • Rheology: It is a highly viscous liquid at room temperature, making volumetric transfer difficult.

    • Solubility: It is hydrophobic in its acid form but highly soluble as a salt, leading to confusion in aqueous buffer formulation.

    • Stability: The cyclohexene ring contains a double bond susceptible to oxidative degradation if improperly stored.

    Tier 1: Immediate Handling & Physical Transfer

    Current Status: User has just received the shipment or is attempting to pipette the reagent.

    The Viscosity Challenge

    Symptom: The liquid is too thick to pipette accurately; it clings to the tip or forms strings. Root Cause: Extensive hydrogen bonding between the two carboxylic acid groups leads to dimerization and high intermolecular friction.

    Protocol: Thermal Viscosity Reduction

    Do not attempt to pipette this material cold.

    • Thermal Equilibration: Place the sealed container in a 40°C – 50°C water bath for 15–20 minutes.

      • Mechanism:[1][2][3] Kinetic energy disrupts the intermolecular hydrogen bond networks, significantly lowering viscosity without degrading the covalent structure.

    • Pipetting Technique:

      • Preferred: Use a Positive Displacement Pipette (e.g., Gilson Microman).

      • Alternative: If using air-displacement pipettes, use "Wide-Bore" tips or aseptically cut 2mm off a standard P1000 tip.

    • Gravimetric Transfer: For highest precision, weigh the liquid directly into the reaction vessel rather than relying on volume. (Density

      
       1.02 g/mL).
      
    Visualization: Safe Aliquoting Workflow

    HandlingWorkflow Start Raw Container (Viscous Liquid) Heat Water Bath 40-50°C (15 min) Start->Heat Reduce Viscosity Transfer Positive Displacement Pipette / Weighing Heat->Transfer Fluid State Aliquot Aliquot into Amber Vials Transfer->Aliquot Purge N2/Ar Gas Blanket Aliquot->Purge Prevent Oxidation Store Storage 4°C Purge->Store

    Figure 1: Thermal conditioning workflow to ensure accurate volumetric transfer and prevent oxidative degradation.

    Tier 2: Storage & Stability Troubleshooting

    Current Status: User observes color change or precipitate after storage.

    Issue: Oxidative Darkening

    Symptom: The clear/pale yellow liquid has turned dark amber or brown. Diagnosis: Oxidation of the allylic protons adjacent to the double bond in the cyclohexene ring. Risk Assessment: High. Oxidized byproducts (peroxides) can interfere with sensitive biological assays or polymerizations.

    Corrective Action:

    • Minor Yellowing: Acceptable for general surfactant use.

    • Dark Brown/Precipitate: Discard.[3] The material has polymerized or degraded significantly.

    Prevention Protocol (The "Inert Blanket"): Always backfill the headspace of storage vials with dry Nitrogen (

    
    ) or Argon before closing. The double bond is chemically active; atmospheric oxygen is the enemy.
    

    Tier 3: Experimental Formulation (Solubility)

    Current Status: User cannot get the chemical to dissolve in the reaction buffer.

    The pH Solubility Switch

    Symptom: White, cloudy precipitate forms immediately upon adding the stock solution to an aqueous buffer (pH < 7). Root Cause: The molecule is a long-chain fatty acid (C21). In its protonated form (

    
    ), it is hydrophobic. It only becomes water-soluble when deprotonated to its carboxylate salt form (
    
    
    
    ).
    Troubleshooting Guide: Solubilization Strategy
    Solvent SystemSolubility StatusProtocol Notes
    Water (pH < 7) Insoluble Will form an emulsion or precipitate.
    Water (pH > 8.5) Soluble Requires neutralization.[4] Add equimolar NaOH, KOH, or Triethanolamine (TEA).
    Ethanol / Methanol Soluble Excellent stock solvent.
    DMSO Soluble Good for biological assays; keep stock >100 mM.
    Hexane Soluble Good for anhydrous chemical synthesis.
    Experiment: Creating a Stable Aqueous Stock (100 mM)
    • Weigh the acid form.[5]

    • Add 0.9 equivalents of NaOH (1M solution).

    • Vortex vigorously. The solution may remain cloudy.

    • Dropwise add NaOH until the solution turns clear .

    • Check pH; final pH should be approx 8.5 – 9.0 .

    • Note: If your assay requires pH 7.4, you must first dissolve at pH 9, then dilute into a strong buffer. If the concentration is too high, it may re-precipitate at pH 7.4.

    Visualization: Solubility Decision Logic

    SolubilityLogic Input Experimental Goal Aqueous Aqueous Buffer? Input->Aqueous Organic Organic Synthesis? Input->Organic CheckPH Check Target pH Aqueous->CheckPH ResultClear CLEAR SOLUTION Forms Carboxylate Salt Organic->ResultClear Soluble in Hexane/DCM/EtOH LowPH pH < 7.0 CheckPH->LowPH HighPH pH > 8.5 CheckPH->HighPH ResultPrecip PRECIPITATION RISK Use Co-solvent (DMSO/EtOH) LowPH->ResultPrecip Protonated Acid (Hydrophobic) HighPH->ResultClear Deprotonated Salt (Hydrophilic)

    Figure 2: Decision matrix for solvent selection based on pH-dependent ionization states.

    Frequently Asked Questions (FAQ)

    Q: Can I autoclave this reagent? A: No. While the molecule has a high boiling point (>300°C), autoclaving (high pressure steam) can induce hydrolysis or oxidation. Sterilize by filtration (0.22 µm PES or Nylon membrane) using an ethanol stock or the neutralized salt solution.

    Q: I see two peaks in my HPLC/GC trace. Is the product impure? A: Not necessarily. The synthesis (Diels-Alder) typically produces a mixture of isomers (5-carboxy and 6-carboxy variants). Unless you specifically purchased a chirally pure standard, isomerism is inherent to the product [1].

    Q: What is the best way to clean glassware stained with this acid? A: Do not use water/detergent initially; it will just smear the grease.

    • Rinse with Acetone or Ethanol (solubilizes the fatty chain).

    • Follow with standard soap and water wash.

    • Base bath (KOH/Isopropanol) is highly effective.

    References

    • U.S. Environmental Protection Agency (EPA). (2025). Substance Details: 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl- (CAS 53980-88-4).[1][4][6][][8][9] CompTox Chemicals Dashboard. Retrieved from [Link]

    • MyADLM. (2024). How to handle viscous specimens in the laboratory. Association for Diagnostics & Laboratory Medicine. Retrieved from [Link]

    Sources

    Side reactions to consider in 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid synthesis

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Reaction Logic

    User Query: "I am synthesizing 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS 53980-88-4) via the Diels-Alder reaction. My yield is inconsistent, and I occasionally experience rapid solidification of the reaction mixture. What are the critical side reactions?"

    Technical Response: The synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (commonly referred to as C21-Diacid) relies on the [4+2] cycloaddition of Conjugated Linoleic Acid (CLA) and Acrylic Acid .

    While the Diels-Alder mechanism is robust, this specific pathway is plagued by three competitive failure modes:

    • Radical Polymerization (The "Brick" Effect): Acrylic acid homopolymerization.

    • Regio-isomerization: Formation of "ortho" vs. "para" adducts (positional isomers).

    • Ene-Reaction Competition: Reaction with non-conjugated alkene impurities.

    Master Reaction Pathway

    ReactionPathway CLA Conjugated Linoleic Acid (9,11-Octadecadienoic acid) Target Target C21 Diacid (5-Carboxy-4-hexyl...) CLA->Target Diels-Alder (180-220°C) Isomers SIDE PRODUCT: Regio/Stereo Isomers (Liquid Impurities) CLA->Isomers Thermal Isomerization Ene SIDE PRODUCT: Ene-Adducts (Branched Acids) CLA->Ene Non-conjugated Impurities AA Acrylic Acid (Dienophile) AA->Target Polymer FAILURE MODE 1: Poly(acrylic acid) (Solid Mass) AA->Polymer Radical Initiation

    Figure 1: Reaction network showing the primary Diels-Alder pathway competing against fatal polymerization and isomeric drift.

    Critical Side Reactions & Troubleshooting

    Issue 1: Rapid Solidification (Acrylic Acid Polymerization)

    Symptom: The reaction mixture turns into a hard, insoluble gel or solid "brick" within minutes, often accompanied by a temperature spike (exotherm).

    Mechanism: Acrylic acid is a potent monomer. At the high temperatures required for Diels-Alder (140°C–200°C), it undergoes spontaneous thermal homopolymerization if radical scavengers are depleted. This reaction is highly exothermic, creating a runaway loop.

    Corrective Protocol:

    • Inhibitor Selection: You must use a polymerization inhibitor. Hydroquinone monomethyl ether (MEHQ) is standard (200–500 ppm).

    • The Oxygen Paradox: MEHQ requires dissolved oxygen to function. If you run the reaction under a strict Nitrogen blanket (0%

      
      ), the inhibitor stops working , and polymerization occurs.
      
    • Solution: Use "Lean Air" sparging. Maintain a gas headspace of 5–7% Oxygen in Nitrogen. This is enough to activate MEHQ but low enough to prevent oxidative degradation of the fatty acid chain.

    Technical Insight: Phenothiazine (PTZ) is an anaerobic inhibitor (works without oxygen) but can cause discoloration. A dual system (MEHQ + PTZ) is often used for redundancy.

    Issue 2: Regio- and Stereochemical Drift

    Symptom: HPLC/GC shows multiple peaks with identical molecular weights (MW 352.5). Product does not crystallize or has a broad melting point.

    Mechanism: The reaction between the unsymmetrical diene (CLA) and unsymmetrical dienophile (Acrylic Acid) creates four potential isomers:

    • Regioisomers: The carboxylic acid group from acrylic acid can land at position 5 (Target) or position 4 (Isomer).

      • Target: 1,4-substitution pattern (Para-like).[1]

      • Impurity: 1,2-substitution pattern (Ortho-like).[1]

    • Stereoisomers: Endo vs. Exo addition.

      • Endo: Kinetic product (forms faster).

      • Exo: Thermodynamic product (more stable).[2]

    Control Strategy:

    • Temperature Control: Higher temperatures (>180°C) favor the thermodynamic Exo product and can help equilibrate the mixture, but increase polymerization risk.

    • Starting Material: The purity of the 9,11-trans,trans-CLA isomer directly dictates the regioselectivity. If you use crude "conjugated fatty acids" (mixed isomers), you will inevitably get a mixture of C21 diacids.

    Issue 3: Ene-Reaction Competition

    Symptom: Low yield of ring product; presence of branched acyclic acids.

    Mechanism: If the fatty acid feed contains non-conjugated linoleic acid (9,12-isomer), the Diels-Alder reaction cannot occur. Instead, the acrylic acid undergoes an Ene reaction with the isolated double bond, attaching as a side branch without forming a cyclohexene ring.

    Verification:

    • Check starting material by UV-Vis. Conjugated dienes absorb at ~233 nm. Non-conjugated dienes do not.

    Optimized Synthesis Protocol

    Objective: Synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid with minimized polymerization.

    Reagents:

    • Conjugated Linoleic Acid (CLA): >95% purity (9,11-isomer preferred).

    • Acrylic Acid: Glacial, containing 200 ppm MEHQ.

    • Inhibitor: Phenothiazine (0.1 wt%).

    • Solvent: None (Neat reaction) or High-boiling solvent (e.g., Xylene) if reflux control is needed.

    Step-by-Step Methodology:

    • Charge: Load CLA and Phenothiazine into a high-pressure reactor (Parr or Autoclave).

      • Why: Phenothiazine acts as the "safety net" inhibitor that works even if oxygen is depleted.

    • Heat: Heat the lipid phase to 150°C.

    • Dosing (Critical): Slowly add Acrylic Acid (mixed with MEHQ) over 2–4 hours via a metering pump.

      • Why: Keeping the instantaneous concentration of Acrylic Acid low ("starve-fed" condition) drastically reduces the probability of Acrylic Acid finding another Acrylic Acid molecule to polymerize with. It favors the reaction with CLA.

    • Temperature Ramp: Once addition is complete, ramp temperature to 180°C–200°C for 3–6 hours.

      • Why: Drives the reaction to completion and favors the thermodynamic isomer.

    • Stripping: Apply vacuum at 150°C to strip unreacted Acrylic Acid.

      • Caution: Do not cool down before stripping; unreacted monomer can polymerize upon cooling if inhibitor is consumed.

    Troubleshooting Matrix

    ObservationRoot CauseCorrective Action
    Solid "Gel" in Reactor Homopolymerization of Acrylic Acid.1. Switch from batch addition to semi-batch (dosing).2. Ensure 5%
    
    
    in headspace or add Phenothiazine.
    Low Yield (<60%) 1. Retro-Diels-Alder (Temp too high).2. Poor conjugation of starting fatty acid.1. Limit max temp to 200°C.2. Verify CLA conjugation via UV (233nm) or refractive index.
    Dark/Black Product Oxidation of fatty acid or inhibitor degradation.1.[3] Improve Nitrogen sparging (but keep 5%
    
    
    if using MEHQ).2. Reduce reaction time at peak temperature.
    Product is Liquid (Should be Solid) Isomer mixture (Regio/Stereo) preventing crystallization.This is intrinsic to the chemistry. Purification via solvent crystallization (e.g., in Hexane/Acetone) is required to isolate the specific crystalline isomer.

    Diagnostic Logic Flow

    Use this flow to diagnose synthesis failures.

    Troubleshooting Start Start Diagnosis Solid Is the product solid/gelled? Start->Solid Polymer CAUSE: Polymerization ACTION: Check Inhibitors/Dosing Solid->Polymer Yes Yield Is yield low? Solid->Yield No Conjugation Check SM Conjugation (UV @ 233nm) Yield->Conjugation Yes Isomers CAUSE: Isomer Mix ACTION: Recrystallize Conjugation->Isomers Conjugation OK

    Figure 2: Decision tree for identifying the root cause of reaction failure.

    References

    • Diels-Alder Reaction Mechanism & Regioselectivity

      • Source: Chemistry Steps.[4][5] "Regiochemistry of the Diels–Alder Reaction."

      • URL:[Link]

    • Inhibition of Acrylic Acid Polymeriz

      • Source: RSC Advances.
      • URL:[Link]

    • Compound Data: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid [6][7]

      • Source: PubChem (N
      • URL:[Link]

    • Industrial Synthesis of F

      • Source: Beilstein Journal of Organic Chemistry.
      • URL:[Link]

    Sources

    Technical Support Center: Scaling Up the Production of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHCOA)

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CHCOA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of producing this versatile dicarboxylic acid. As a key intermediate and structural analog in pharmaceutical research, the purity and consistent supply of CHCOA are paramount.[][2] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experimental work.

    Section 1: Synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    The synthesis of CHCOA is most effectively achieved through a Diels-Alder reaction, a powerful and atom-economical method for forming six-membered rings.[3] This reaction involves the cycloaddition of a conjugated diene with a dienophile. In the case of CHCOA, a conjugated linoleic acid isomer serves as the diene, and acrylic acid acts as the dienophile.

    Proposed Laboratory-Scale Synthesis Protocol

    This protocol outlines a plausible method for the laboratory-scale synthesis of CHCOA.

    Reaction Scheme:

    Materials and Reagents:

    • Conjugated Linoleic Acid (CLA), high purity isomer (e.g., cis-9, trans-11 or trans-10, cis-12)

    • Acrylic Acid, inhibitor-free

    • Toluene, anhydrous

    • Hydroquinone (polymerization inhibitor)

    • Sodium Bicarbonate solution, saturated

    • Brine solution

    • Anhydrous Magnesium Sulfate

    • Hexane

    • Ethyl Acetate

    Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Temperature controller

    • Addition funnel

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and filtration

    Procedure:

    • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add conjugated linoleic acid (1.0 equivalent) and a small amount of hydroquinone (0.1 mol%).

    • Solvent Addition: Add anhydrous toluene to dissolve the conjugated linoleic acid.

    • Heating: Heat the mixture to a reflux temperature of approximately 110-120°C.

    • Dienophile Addition: Slowly add acrylic acid (1.1 equivalents) dissolved in anhydrous toluene to the reaction mixture over a period of 1-2 hours using an addition funnel.

    • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove unreacted acrylic acid.

      • Wash with brine solution.

      • Dry the organic layer over anhydrous magnesium sulfate.

      • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification: The crude CHCOA can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient or by recrystallization from a suitable solvent system.

    Key Considerations for Synthesis
    • Regioselectivity: The reaction between an unsymmetrical diene (conjugated linoleic acid) and an unsymmetrical dienophile (acrylic acid) can lead to the formation of regioisomers. The "ortho" and "para" products are generally favored over the "meta" product.[4][5] The specific isomer of conjugated linoleic acid used will influence the final product distribution.

    • Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. The endo product is often the kinetically favored product.

    • Polymerization: Acrylic acid is prone to polymerization at elevated temperatures. The use of an inhibitor like hydroquinone and slow addition of the acrylic acid are crucial to minimize this side reaction.

    Section 2: Scaling Up Production

    Transitioning from a laboratory-scale synthesis to a larger production volume introduces several challenges that can impact yield, purity, and safety.

    Common Scale-Up Challenges and Solutions
    Challenge Cause Solution
    Poor Heat Transfer Larger reaction vessels have a lower surface-area-to-volume ratio, leading to inefficient heating and cooling. This can result in localized hotspots and increased side reactions.- Use a jacketed reactor with a reliable temperature control unit.- Consider a more gradual heating and cooling profile.- For highly exothermic reactions, explore continuous flow reactors for superior heat management.
    Inefficient Mixing Stirring that is effective in a small flask may not be adequate for a larger volume, leading to concentration gradients and reduced reaction rates.- Use an overhead mechanical stirrer with an appropriately sized impeller.- The stirring speed may need to be optimized for the larger volume.
    Extended Reaction Times Inefficient heat and mass transfer can slow down the reaction rate.- Monitor the reaction closely using in-process controls (e.g., HPLC) to determine the actual endpoint.- Re-optimize reaction temperature and concentration for the larger scale.
    Impurity Profile Changes Minor side reactions at the lab scale can become significant at a larger scale, leading to a different impurity profile and making purification more challenging.- Identify potential side products and develop analytical methods to detect them.- Re-evaluate the purification strategy to handle larger quantities of impurities.
    Visualization of the Scale-Up Workflow

    ScaleUp_Workflow cluster_0 Phase 1: Laboratory Scale cluster_1 Phase 2: Pilot Scale cluster_2 Phase 3: Production Scale lab_synth Lab Synthesis (grams) lab_purify Purification & Analysis lab_synth->lab_purify Crude Product pilot_synth Pilot Plant Synthesis (kilograms) lab_purify->pilot_synth Process Transfer pilot_purify Process Optimization & Purification pilot_synth->pilot_purify Crude Product prod_synth Manufacturing pilot_purify->prod_synth Validated Process prod_purify Quality Control & Final Product prod_synth->prod_purify Bulk Product

    Caption: Workflow for scaling up CHCOA production.

    Section 3: Troubleshooting Guides

    This section provides solutions to specific issues that may be encountered during the synthesis and purification of CHCOA.

    Synthesis Troubleshooting

    Q1: The reaction is not going to completion, or the yield is very low.

    • Possible Cause 1: Inactive Dienophile. Acrylic acid can polymerize on storage.

      • Solution: Use freshly opened or inhibitor-free acrylic acid.

    • Possible Cause 2: Incorrect Reaction Temperature. The Diels-Alder reaction is temperature-sensitive.

      • Solution: Ensure the reaction temperature is maintained within the optimal range (110-120°C). Use a calibrated thermometer.

    • Possible Cause 3: Poor Quality Diene. The conjugated linoleic acid may contain non-conjugated isomers that are unreactive.

      • Solution: Use a high-purity source of the desired conjugated linoleic acid isomer.

    Q2: A significant amount of a polymeric solid is forming in the reaction flask.

    • Possible Cause: Polymerization of Acrylic Acid. This is a common side reaction at high temperatures.

      • Solution 1: Ensure an adequate amount of polymerization inhibitor (e.g., hydroquinone) is added at the beginning of the reaction.

      • Solution 2: Add the acrylic acid slowly and sub-surface if possible to ensure it reacts with the diene before it has a chance to polymerize.

    Q3: The product is a complex mixture of isomers.

    • Possible Cause: Lack of Regio- and Stereocontrol. The Diels-Alder reaction can produce multiple isomers.

      • Solution 1: Diene Isomer Purity: Start with a pure isomer of conjugated linoleic acid to reduce the number of possible products.

      • Solution 2: Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes improve the regioselectivity of the Diels-Alder reaction.[6] However, this will require significant process development.

      • Solution 3: Purification: Develop a robust purification method to separate the desired isomer.

    Purification Troubleshooting

    Q1: The crude product is a dark-colored, viscous oil that is difficult to handle.

    • Possible Cause: Presence of Polymeric Byproducts and Other Impurities.

      • Solution 1: Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated charcoal to remove colored impurities.

      • Solution 2: Distillation: For larger scales, short-path distillation under high vacuum may be effective in separating the desired product from non-volatile impurities.

    Q2: Recrystallization of the product is unsuccessful.

    • Possible Cause 1: Unsuitable Solvent System. Finding the right solvent for recrystallization can be challenging for long-chain dicarboxylic acids.

      • Solution: Perform small-scale solvent screening to identify a solvent or solvent mixture in which CHCOA is soluble at high temperatures and sparingly soluble at low temperatures.

    • Possible Cause 2: Oiling Out. The product may be separating as an oil instead of crystals.

      • Solution: Try a slower cooling rate, scratch the inside of the flask to induce crystallization, or add a seed crystal of pure CHCOA.

    Q3: Column chromatography is not providing good separation of isomers.

    • Possible Cause: Similar Polarity of Diastereomers. Diastereomers can be difficult to separate by standard silica gel chromatography.

      • Solution 1: Optimize Mobile Phase: Experiment with different solvent systems and gradients.

      • Solution 2: Reverse-Phase Chromatography: Consider using a C18 reverse-phase column, which separates compounds based on hydrophobicity and can be effective for separating diastereomers.[7]

      • Solution 3: Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary.

    Section 4: Frequently Asked Questions (FAQs)

    Q1: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of CHCOA?

    • A: For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis and purity determination, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. A C18 reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric acid buffer is a good starting point.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. The carboxyl protons in ¹H NMR typically appear as a broad singlet around 12 ppm, and the carboxyl carbons in ¹³C NMR absorb in the range of 165-185 ppm.[9][10] Mass Spectrometry (MS) can be used to confirm the molecular weight.

    Q2: What are the expected major impurities in the synthesis of CHCOA?

    • A: Common impurities may include:

      • Unreacted starting materials (conjugated linoleic acid and acrylic acid).

      • Poly(acrylic acid).

      • Regioisomers and diastereomers of CHCOA.

      • Side-products from the thermal degradation of starting materials or product.

    Q3: What are the recommended storage conditions for CHCOA?

    • A: While specific stability data for CHCOA is not widely available, based on the chemistry of similar unsaturated carboxylic acids, it is recommended to store CHCOA in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.

    Q4: How can I improve the isomeric purity of my final product?

    • A: Achieving high isomeric purity often requires a multi-step approach:

      • Start with high-purity starting materials: Use a single, pure isomer of conjugated linoleic acid.

      • Optimize reaction conditions: Investigate the effect of temperature and catalysts on the isomeric ratio.

      • Develop a selective purification method: This may involve multiple recrystallizations or advanced chromatographic techniques like preparative HPLC or simulated moving bed (SMB) chromatography.

    Q5: Are there any safety precautions I should take when working with the reagents for CHCOA synthesis?

    • A: Yes. Acrylic acid is corrosive and a lachrymator; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Toluene is flammable and toxic. Always consult the Safety Data Sheets (SDS) for all reagents before use.

    Section 5: Visualization of Key Concepts

    Diels-Alder Reaction Mechanism

    Diels_Alder cluster_reactants Reactants cluster_product Product diene Conjugated Diene (Conjugated Linoleic Acid) transition_state [4+2] Cycloaddition (Transition State) diene->transition_state dienophile Dienophile (Acrylic Acid) dienophile->transition_state cyclohexene Cyclohexene Derivative (CHCOA) transition_state->cyclohexene

    Caption: The concerted mechanism of the Diels-Alder reaction.

    Troubleshooting Logic for Low Yield

    Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Reagent Purity (CLA, Acrylic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_reagents->check_conditions check_workup Review Work-up Procedure (Extraction, etc.) check_conditions->check_workup check_purification Assess Purification Method (Chromatography, Recrystallization) check_workup->check_purification reoptimize Re-optimize Protocol check_purification->reoptimize

    Caption: A logical approach to troubleshooting low reaction yields.

    References

    Sources

    Technical Support Center: High-Purity Synthesis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Product Code: C21-DA (Westvaco 1550 Type) Chemical Name: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Common Names: C21 Dicarboxylic Acid, Diels-Alder Diacid, Cyclocarboxypropyloleic Acid[1][2]

    Executive Technical Overview

    This guide addresses the synthesis and purification of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid , a C21 cycloaliphatic dicarboxylic acid produced via the Diels-Alder cycloaddition of conjugated linoleic acid (CLA) and acrylic acid.

    Unlike standard dimer acids (C36), this molecule is a precise 1:1 adduct. Achieving high purity (>98%) requires strict control over in-situ isomerization , stoichiometry , and downstream molecular distillation .

    Reaction Mechanism & Pathway

    The synthesis relies on the thermal or catalytic isomerization of Linoleic Acid (C18:2 non-conjugated) to a conjugated diene system, which then acts as the diene in a [4+2] cycloaddition with Acrylic Acid (dienophile).

    ReactionPathway LA Linoleic Acid (9,12-Octadecadienoic) CLA Conjugated Linoleic Acid (9,11 or 10,12 diene) LA->CLA Isomerization (Iodine/Clay/Heat) Intermediate Transition State [4+2] Cycloaddition CLA->Intermediate + Acrylic Acid Dimer Impurity: C36 Dimer Acid (Self-reaction) CLA->Dimer Diels-Alder (CLA + CLA) AA Acrylic Acid (Dienophile) AA->Intermediate Polymer Impurity: Polyacrylates (Gel/Solids) AA->Polymer Homopolymerization (No Inhibitor) Product C21 Diacid Product (5-Carboxy-4-hexyl...) Intermediate->Product 180-230°C

    Figure 1: Reaction pathway showing the critical isomerization step and competing impurity formation.

    Troubleshooting Impurity Profiles

    Use this diagnostic table to identify the root cause of impurities in your final product.

    Impurity TypeSymptom in Final ProductRoot CauseCorrective Action
    Unreacted Fatty Acid (C18) Low viscosity, high volatility, Acid Value (AV) lower than theoretical (~310).Incomplete conversion; insufficient acrylic acid excess; poor isomerization.Increase reaction time/temp (220°C+). Ensure Iodine catalyst (0.1%) is active to drive conjugation.
    Polyacrylates Haze, suspended solids, reactor fouling, "gel" formation.Acrylic acid homopolymerization due to lack of radical inhibitors.Add Hydroquinone or MEHQ (200-500 ppm) to acrylic acid feed. Meter acrylic acid slowly; do not dump-charge.
    C36 Dimer Acid High viscosity, heavy residue in distillation.Thermal dimerization of linoleic acid (competitor reaction).Maintain high Acrylic Acid concentration relative to CLA concentration (pseudo-first-order conditions).
    Decarboxylated Species Low Acid Value, gas evolution (CO2) during reaction.Reaction temperature >260°C; prolonged exposure to high heat.[3]Cap reaction temperature at 240°C. Use pressure reactor to lower required temp.
    Iodine Residues Dark red/brown color; corrosion of steel vessels.Poor removal of isomerization catalyst.Wash crude with sodium thiosulfate or use clay-based catalysts instead of elemental iodine.

    Step-by-Step Optimization Protocols

    Protocol A: Synthesis Minimizing Polymerization

    Objective: Maximize C21 yield while suppressing polyacrylic acid gel.

    • Feedstock Preparation:

      • Use Tall Oil Fatty Acid (TOFA) with <2% Rosin acids. High rosin content interferes with purification.

      • Catalyst: Add 0.1-0.2% wt Iodine (I₂) or acid-activated clay to catalyze the cis,cis-9,12 to trans,trans-9,11 conjugation.

    • Reaction Phase:

      • Heat fatty acid to 220°C under Nitrogen blanket.

      • Critical Step: Begin metering Acrylic Acid (AA).

        • Ratio: 1.1 : 1.0 (AA : Fatty Acid) molar ratio.

        • Rate: Dosing must take 2-4 hours. Never add AA all at once ; the exotherm will cause runaway polymerization.

        • Inhibitor:[4] Premix 200 ppm Hydroquinone into the Acrylic Acid feed.

    • Post-Reaction:

      • Hold at 230°C for 2-3 hours to ensure completion.

      • Stripping: Apply vacuum (50 mmHg) at 200°C to strip unreacted acrylic acid and iodine volatiles.

    Protocol B: Purification via Molecular Distillation

    Objective: Isolate C21 Diacid from C18 residuals and C36 heavies.

    Standard fractional distillation is ineffective due to the high boiling point (>500°C atm). You must use Wiped Film Evaporation (WFE) or Short Path Distillation (SPD) .

    Workflow Diagram:

    Purification Crude Crude Reaction Mix (C18 + C21 + C36) Degasser Degassing Stage 150°C, 20 mbar Crude->Degasser WFE1 WFE Stage 1 (Cut 1) 180-200°C, 0.1-0.5 mbar Degasser->WFE1 Devolatilized Crude WFE2 WFE Stage 2 (Cut 2) 240-260°C, 0.01 mbar WFE1->WFE2 Residue Lights Distillate 1: Unreacted C18 (Recycle) WFE1->Lights Vapor Product Distillate 2: Pure C21 Diacid (Final Product) WFE2->Product Vapor (Target) Residue Residue: C36 Dimer/Polymers (Waste/Low Grade) WFE2->Residue Bottoms

    Figure 2: Two-stage molecular distillation strategy for isolating C21 Diacid.

    Operational Parameters for WFE:

    • Stage 1 (Lights Removal):

      • Temp: 180°C - 200°C

      • Vacuum: 0.5 mbar

      • Target: Remove unreacted Linoleic/Oleic acids.

    • Stage 2 (Product Recovery):

      • Temp: 240°C - 260°C

      • Vacuum: <0.05 mbar (High Vacuum essential)

      • Target: Distill the C21 Diacid.[3][5] The residue (C36 dimers) stays on the wall.

    Frequently Asked Questions (FAQs)

    Q: Why is my final product turning black after distillation? A: This is likely oxidative degradation. C21 diacids are susceptible to oxidation at distillation temperatures.

    • Fix: Ensure your WFE system has a leak rate <1 mbar/hr. Introduce a trace nitrogen bleed. Add antioxidants (e.g., Irganox 1010) to the crude prior to distillation.

    Q: Can I use Linoleic Acid directly without a catalyst? A: Pure Linoleic Acid is non-conjugated (9,12-diene). The Diels-Alder reaction requires a conjugated (9,11 or 10,12) diene. Without an isomerization catalyst (Iodine, Clay, or Ruthenium), the reaction will only proceed thermally at very high temperatures (>270°C), leading to severe degradation and low yields. Always use a conjugation catalyst.

    Q: How do I remove the Iodine color from the crude? A: If you use Iodine as a catalyst, the crude will be dark. Wash the organic phase with a 10% aqueous solution of Sodium Thiosulfate or Sodium Bisulfite at 60°C. This reduces Iodine (

    
    ) to Iodide (
    
    
    
    ), which is water-soluble and colorless.

    Q: My Acid Value (AV) is 280, but theoretical is ~318. Why? A: A low AV indicates significant contamination with neutral C18 fatty acids (AV ~200) or ester formation.

    • Check: Run a GC-MS. If C18 peak is high, your Stage 1 distillation cut was insufficient. If C36 peak is high, you distilled too aggressively in Stage 2 and carried over heavy dimers.

    References

    • Westvaco Corporation. (1973). Process for preparing C21 dicarboxylic acids.[1][2][3][5][6] US Patent 3,753,968.[5] Link

    • Ingevity. (2020).[7][8] Diacid 1550 Technical Data Sheet. Ingevity Performance Chemicals. Link

    • American Oil Chemists' Society (AOCS). (2017). Official Methods and Recommended Practices of the AOCS: Method Te 1a-64 (Acid Value).Link

    • Ward, B. F., et al. (1975). Industrial Utilization of C21 Dicarboxylic Acid.[3][5][6] Journal of the American Oil Chemists' Society, 52(7), 219-224. Link

    • Echeverria, D. A. (2018). Separation and Purification of Dicarboxylic Acid Mixtures.[5][9][10][11] WIPO Patent Application WO/2018/236950. Link

    Sources

    Technical Support Center: Interpreting Complex NMR Spectra of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Isomers

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for the analysis of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of interpreting NMR spectra for this class of molecules. The inherent structural intricacies of these compounds, including multiple stereocenters and long aliphatic chains, often lead to challenging spectral analysis. This resource provides troubleshooting guidance and frequently asked questions to assist you in elucidating the precise structure and stereochemistry of your samples.

    Frequently Asked Questions (FAQs)

    Q1: Why is the ¹H NMR spectrum of my 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid sample so complex and difficult to interpret?

    A1: The complexity arises from several key structural features of the molecule:

    • Multiple Stereocenters: The molecule has at least three stereocenters (C1, C4, and C5), leading to the potential for multiple diastereomers.[1] Diastereomers have distinct chemical and physical properties, which results in different NMR spectra for each isomer present in your sample.[2]

    • Signal Overlap: The presence of two long alkyl chains (hexyl and octanoic acid) results in significant overlap of signals in the aliphatic region (typically 0.8-2.5 ppm) of the ¹H NMR spectrum.[3][4] This makes it difficult to distinguish individual proton resonances.

    • Diastereotopicity: Protons on a methylene group (CH₂) adjacent to a chiral center can be diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, further complicating the spectrum.

    • Conformational Isomerism: The cyclohexene ring can exist in different conformations, and the bulky substituents can influence the equilibrium between these forms. This can lead to broadened signals or the presence of multiple sets of signals for a single isomer.

    Q2: I am observing broad signals for the carboxylic acid protons. How can I confirm their presence and assignment?

    A2: The carboxylic acid protons are acidic and can undergo rapid chemical exchange with residual water or other acidic/basic impurities in the NMR solvent. This exchange process often leads to broad signals that can be difficult to identify.

    • D₂O Exchange: A simple and effective method to confirm the presence of exchangeable protons (like -COOH and -OH) is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The deuterium will exchange with the carboxylic acid protons, causing their signals to disappear from the spectrum.

    • Solvent and Concentration Effects: The chemical shift of carboxylic acid protons is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like CDCl₃, they typically appear as broad singlets between 10-13 ppm.

    Q3: How can I resolve the severe signal overlap in the aliphatic region of the ¹H NMR spectrum?

    A3: Resolving overlapping signals is crucial for accurate structural elucidation.[5][6] Several advanced NMR techniques can be employed:

    • Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, potentially resolving some of the overlapped signals.[3]

    • 2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for disentangling complex spectra.[7][8]

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out the carbon skeleton.[2]

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing valuable information for assigning both ¹H and ¹³C signals.[2]

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-3 bonds), which is critical for connecting different fragments of the molecule.[2][7]

    The following diagram illustrates a general workflow for utilizing 2D NMR to resolve signal overlap:

    G Start Complex 1D ¹H NMR Spectrum (Severe Signal Overlap) COSY Acquire 2D COSY (Identify H-H Couplings) Start->COSY HSQC Acquire 2D HSQC (Identify C-H Correlations) Start->HSQC HMBC Acquire 2D HMBC (Identify Long-Range C-H Correlations) Start->HMBC Structure Elucidate Connectivity and Propose Structure COSY->Structure HSQC->Structure HMBC->Structure

    Caption: Workflow for resolving signal overlap using 2D NMR.

    Q4: How can I determine the relative stereochemistry of the substituents on the cyclohexene ring?

    A4: Determining the relative stereochemistry (i.e., the cis/trans relationships of the substituents) is a common challenge. Nuclear Overhauser Effect (NOE) based experiments are the most powerful tools for this purpose.[9][10][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are directly bonded.[12][13] Cross-peaks in a NOESY spectrum indicate spatial proximity, which can be used to deduce the relative stereochemistry.[9][12][13] For example, a NOE correlation between a proton on the hexyl group and a proton on the octanoic acid chain would suggest that these two groups are on the same side of the cyclohexene ring (cis).

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For molecules of intermediate size, the NOE effect can be close to zero, making NOESY experiments ineffective.[12] In such cases, a ROESY experiment is a better alternative as it provides positive NOE correlations for molecules of all sizes.[12]

    Q5: My sample is likely a mixture of diastereomers. How can I differentiate and characterize each isomer?

    A5: Differentiating diastereomers in a mixture requires careful analysis and often a combination of chromatographic and spectroscopic techniques.

    • Chromatographic Separation: High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase, may be able to separate the diastereomers, allowing for the acquisition of clean NMR spectra for each isomer.

    • Chiral Solvating Agents (CSAs): Adding a chiral solvating agent to your NMR sample can induce chemical shift differences between the signals of the two enantiomers of each diastereomer.[14][15] This can help in identifying the presence of multiple stereoisomers and potentially in determining their relative ratios.[14][15][16]

    • Chiral Derivatizing Agents (CDAs): Reacting your sample with a chiral derivatizing agent, such as Mosher's acid, converts the mixture of enantiomers into a mixture of diastereomers, which will have distinct NMR spectra. This is a powerful technique for determining enantiomeric excess and absolute configuration.[17]

    Troubleshooting Guide

    Problem Possible Cause(s) Recommended Solution(s)
    Poorly resolved multiplets in the ¹H NMR spectrum. - Low magnetic field strength.- Sample viscosity is too high.- Presence of paramagnetic impurities.- Use a higher field NMR spectrometer.- Ensure your sample is fully dissolved and not too concentrated.- Filter your sample to remove any particulate matter.
    Signals are broad and featureless. - The molecule is undergoing intermediate conformational exchange on the NMR timescale.- Sample aggregation.- Acquire the NMR spectrum at different temperatures (variable temperature NMR). This can either "freeze out" a single conformation at low temperatures or average the conformations at high temperatures, leading to sharper signals.- Try a different NMR solvent or lower the sample concentration.
    Cannot distinguish between cis and trans isomers. - Insufficient resolution in the 1D ¹H NMR spectrum.- Lack of through-space correlation data.- Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space.[9][12][13]- Analyze the coupling constants (J-values) of the cyclohexene ring protons. The magnitude of these couplings can sometimes provide information about the dihedral angles and thus the stereochemistry.
    Inconsistent integration values. - Overlapping signals are not being properly deconvoluted.- The relaxation delays (d1) in the NMR experiment are too short, leading to inaccurate quantification.- Use 2D NMR techniques to resolve overlapping signals.- Increase the relaxation delay in your 1D ¹H NMR experiment to at least 5 times the longest T1 relaxation time of the protons of interest.

    Experimental Protocols

    Protocol 1: Sample Preparation for NMR Analysis

    • Dissolve the Sample: Accurately weigh approximately 5-10 mg of your 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).

    • Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

    • Homogenize: Gently shake the NMR tube to ensure the solution is homogeneous.

    Protocol 2: Acquisition of 2D NOESY Spectrum

    • Tune and Shim: Tune the probe and shim the magnetic field to obtain optimal resolution and lineshape.

    • Set Up the Experiment: Load a standard 2D NOESY pulse sequence.

    • Optimize Parameters:

      • Mixing Time (d8): This is a critical parameter. A typical starting point is a mixing time equal to the T1 relaxation time of the protons of interest. Acquire a series of NOESY spectra with varying mixing times (e.g., 100 ms, 300 ms, 500 ms, 800 ms) to find the optimal value for observing the desired NOE correlations.

      • Relaxation Delay (d1): Set the relaxation delay to at least 1.5 times the longest T1 value to allow for full relaxation of the protons between scans.

    • Acquire and Process: Acquire the 2D NOESY data. After acquisition, process the data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform to obtain the 2D spectrum.

    The logical flow for optimizing a NOESY experiment is as follows:

    G Start Prepare Sample for NMR Acquire_1H Acquire 1D ¹H Spectrum Start->Acquire_1H T1_Measurement Measure T1 Relaxation Times Acquire_1H->T1_Measurement Optimize_Mixing_Time Optimize NOESY Mixing Time T1_Measurement->Optimize_Mixing_Time Acquire_NOESY Acquire 2D NOESY Spectrum Optimize_Mixing_Time->Acquire_NOESY Analyze_Data Analyze NOE Correlations and Determine Stereochemistry Acquire_NOESY->Analyze_Data

    Caption: Logical workflow for a NOESY experiment.

    By following the guidance in this technical support center, researchers can more effectively tackle the challenges of interpreting the complex NMR spectra of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid isomers, leading to accurate and reliable structural elucidation.

    References

    Sources

    Validation & Comparative

    A Comparative Guide to Purity Determination of Synthesized 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that dictates its efficacy, safety, and overall viability. This guide provides an in-depth comparison of analytical methodologies for determining the purity of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, a complex dicarboxylic acid with significant potential in various therapeutic areas. We will delve into the mechanistic underpinnings of each technique, provide actionable experimental protocols, and present a comparative analysis to guide the selection of the most appropriate method for your specific needs.

    The Criticality of Purity for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid possesses two carboxylic acid moieties and a cyclohexene core, making it susceptible to a range of impurities arising from starting materials, intermediates, by-products, and degradation products. These impurities can significantly impact its pharmacological activity, toxicity profile, and physicochemical properties. Therefore, robust and reliable analytical methods are paramount to ensure the quality and consistency of the synthesized compound.

    Comparative Analysis of Purity Determination Methods

    A multi-faceted approach, employing orthogonal analytical techniques, is often the most rigorous strategy for purity assessment. Each method offers unique advantages in terms of selectivity, sensitivity, and the type of information it provides.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[1] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a dicarboxylic acid like 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, reversed-phase HPLC is typically the method of choice.

    Scientific Rationale: The separation is driven by the hydrophobic interactions between the analyte and the nonpolar stationary phase (e.g., C18). The two carboxylic acid groups make the molecule relatively polar, allowing for good retention and separation from less polar impurities when using a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol with an acidic modifier). The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid groups, leading to sharper peaks and more reproducible retention times.[2][3]

    Experimental Protocol: Reversed-Phase HPLC with UV Detection

    • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid and dissolve it in 10 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient Elution: A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic impurities. For example:

        • 0-5 min: 95% A, 5% B

        • 5-25 min: Gradient to 5% A, 95% B

        • 25-30 min: Hold at 5% A, 95% B

        • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection: UV detector at 210 nm, where the carboxyl group absorbs.[2][3]

    • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate result result calculate->result Purity Report

    Caption: Workflow for HPLC Purity Determination.

    Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

    Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[4][5][6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]

    Scientific Rationale: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[7][8] For 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, the well-resolved protons on the cyclohexene ring or the alpha-protons to the carbonyl groups can be used for quantification against a suitable internal standard.

    Experimental Protocol: ¹H qNMR

    • Sample and Standard Preparation:

      • Accurately weigh about 15-20 mg of the synthesized compound into a vial.

      • Accurately weigh about 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.

      • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a volumetric flask.

    • NMR Data Acquisition:

      • Transfer a precise volume of the solution to an NMR tube.

      • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for complete relaxation of the nuclei between scans.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Data Processing and Purity Calculation:

      • Process the spectrum (Fourier transform, phase correction, and baseline correction).

      • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

      • Calculate the purity using the following formula:[5]

        • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

        • Where: I = integral value, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.

    qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result result calculate->result Purity Value

    Caption: Workflow for qNMR Purity Determination.

    Mass Spectrometry (MS)

    Mass spectrometry is an indispensable tool for impurity profiling due to its high sensitivity and specificity.[9] When coupled with a separation technique like liquid chromatography (LC-MS), it can identify and, with appropriate standards, quantify impurities at very low levels.[10][11]

    Scientific Rationale: LC-MS separates the analyte from its impurities chromatographically, and the mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the main compound and any impurities, aiding in their identification. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of impurities.[12]

    Experimental Protocol: LC-MS for Impurity Profiling

    • LC Separation: Utilize the same HPLC method as described previously. The eluent from the HPLC column is directed into the mass spectrometer.

    • Mass Spectrometry Conditions:

      • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids and is typically operated in negative ion mode to deprotonate the carboxylic acid groups.[10]

      • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

      • Scan Range: A wide mass range should be scanned to detect potential impurities with lower or higher molecular weights than the target compound.

    • Data Analysis:

      • Extract ion chromatograms for the expected m/z of the target compound and any other detected ions.

      • The mass spectra of the impurity peaks can be used to propose their structures.

      • Quantification of impurities requires reference standards for each impurity.

    Fourier-Transform Infrared (FTIR) Spectroscopy

    FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule.[13][14][15] While not typically a quantitative method for purity determination on its own, it is an excellent qualitative tool to confirm the synthesis of the desired compound and to detect impurities with different functional groups.[16]

    Scientific Rationale: The synthesized 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=C stretch of the cyclohexene ring (around 1640-1680 cm⁻¹). The absence of peaks from starting materials or the presence of unexpected peaks would indicate impurities.[17][18]

    Experimental Protocol: FTIR-ATR

    • Sample Preparation: A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal.

    • Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

    • Data Analysis: The obtained spectrum is compared with a reference spectrum of a pure standard (if available) or analyzed for the presence of the expected functional groups and the absence of unexpected ones.

    Elemental Analysis (CHNOS)

    Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur in a compound.[19][20][21] This data is used to confirm the empirical formula of the synthesized compound.

    Scientific Rationale: The experimentally determined mass percentages of the elements are compared to the theoretically calculated percentages for the pure 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (C₂₁H₃₄O₄). A significant deviation (typically >0.4%) between the experimental and theoretical values suggests the presence of impurities.[20] This technique is particularly sensitive to impurities that have a different elemental composition from the target compound.

    Experimental Protocol: Combustion Analysis

    • Sample Preparation: A few milligrams of the dried sample are accurately weighed.

    • Analysis: The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[22][23] The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified by detectors (e.g., thermal conductivity or infrared detectors).

    • Data Analysis: The instrument software calculates the mass percentages of C, H, N, O, and S. These are then compared with the theoretical values.

    Differential Scanning Calorimetry (DSC)

    For crystalline solids, DSC can be a rapid method for determining purity by measuring the melting point depression caused by impurities.[24][25][26]

    Scientific Rationale: According to the van't Hoff equation, the presence of impurities lowers and broadens the melting point of a crystalline substance.[24] DSC measures the heat flow into the sample as a function of temperature, and the shape of the melting endotherm can be used to calculate the mole fraction of impurities.[25][27] This method is only applicable if the impurities are soluble in the molten analyte but insoluble in the solid phase.[24][28]

    Experimental Protocol: Purity by DSC

    • Sample Preparation: A small amount of the crystalline sample (1-3 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.[24]

    • DSC Analysis: The sample is heated at a slow, constant rate (e.g., 0.5-2 °C/min) through its melting transition.[24]

    • Data Analysis: The software uses the shape of the melting peak to calculate the purity based on the van't Hoff equation.

    Comparative Summary of Methods

    Method Principle Advantages Limitations Information Provided
    HPLC-UV Chromatographic separation based on polarityHigh resolution, quantitative, widely availableRequires a chromophore, may not detect all impuritiesRelative purity (area %), retention times of impurities
    qNMR Nuclear spin resonanceAbsolute quantification without a specific reference standard, structural informationLower sensitivity than HPLC, requires a high-field NMRAbsolute purity (mass %), structural confirmation
    LC-MS Chromatographic separation and mass-to-charge ratio detectionHigh sensitivity and selectivity, structural elucidation of impuritiesQuantification requires standards, matrix effects can occurMolecular weight of impurities, impurity profiling
    FTIR Infrared absorption by functional groupsRapid, non-destructive, good for functional group identificationNot inherently quantitative, limited for isomeric impuritiesPresence of expected functional groups, absence of unexpected ones
    Elemental Analysis Combustion and detection of elemental compositionProvides fundamental compositional dataNot sensitive to isomeric impurities, requires high purity for accuracyConfirmation of elemental composition
    DSC Melting point depression by impuritiesRapid, requires small sample amountOnly for crystalline solids, assumes ideal eutectic behaviorPurity of crystalline materials

    Conclusion and Recommendations

    A comprehensive assessment of the purity of synthesized 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid necessitates a multi-pronged analytical approach.

    • For routine purity checks and quality control , HPLC-UV is the workhorse method, providing reliable quantitative data on the main component and its impurities.

    • To establish a primary purity value and for the certification of reference materials, qNMR is the gold standard due to its ability to provide absolute quantification.

    • For in-depth impurity profiling and identification of unknown contaminants, LC-MS , particularly with a high-resolution mass spectrometer, is unparalleled in its sensitivity and structural elucidation capabilities.

    • FTIR and Elemental Analysis serve as essential confirmatory techniques to verify the chemical identity and elemental composition of the synthesized compound.

    • If the compound is a stable crystalline solid, DSC can offer a rapid and complementary purity assessment.

    By judiciously selecting and combining these powerful analytical techniques, researchers and drug development professionals can confidently ascertain the purity of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, ensuring the quality, safety, and efficacy of this promising molecule.

    References

    • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
    • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
    • Wikipedia. (n.d.). Elemental analysis.
    • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
    • PubMed. (2021, November 9). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
    • Creative Biolabs. (n.d.). Purity Determination by DSC.
    • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
    • Elementar. (n.d.). Elemental analysis: operation & applications.
    • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
    • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
    • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
    • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ?.
    • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization.
    • ECHEMI. (n.d.). How to determine the purity of newly synthesized organic compound?.
    • IntechOpen. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
    • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds.
    • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
    • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
    • MtoZ Biolabs. (n.d.). Impurity Profiling Service.
    • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Alkane Purity.
    • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note.
    • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
    • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
    • Ovid. (n.d.). Photometric Determination of Carboxylic Acid Impurities in Polymers and Organic Liquids with the Use of the Ion Pair of Trinonyl.
    • Atmospheric Chemistry and Physics. (2016, June 20). Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application.
    • NETZSCH Analyzing & Testing. (2017, October 31). Purity Determination of Nipagin by Means of DSC.
    • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
    • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
    • University of the West Indies at Mona. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
    • BioPharm International. (2026, February 10). Method Validation Guidelines.
    • ResearchGate. (2025, August 5). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol.
    • Waters Corporation. (n.d.). Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector.
    • ThermoFisher. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
    • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
    • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
    • MDPI. (2025, October 15). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
    • Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
    • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
    • SciSpace. (n.d.). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples.
    • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
    • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II.
    • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
    • University of Florida. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
    • Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
    • MOST Wiedzy. (n.d.). Method for the determination of carboxylic acids in industrial effluents using dispersive liquid-liquid microextraction with inj.

    Sources

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comparative framework for evaluating the biological activity of the synthetic fatty acid, 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CH-123), against well-characterized, naturally occurring fatty acids with known signaling roles. Given the novelty of CH-123, this document serves as both a review of the relevant biological context and a proposed experimental roadmap for its characterization. We will delve into the established pro- and anti-inflammatory roles of key fatty acids, their mechanisms of action, and present detailed protocols to assess the potential of CH-123 to modulate these pathways.

    Introduction: Fatty Acids as Signaling Molecules

    Beyond their fundamental roles in energy storage and membrane structure, fatty acids are critical signaling molecules that regulate a vast array of physiological and pathological processes.[1][2][3] Their chemical diversity, including chain length, saturation, and oxygenation, dictates their specific biological functions.[1] Unsaturated fatty acids, in particular, can be metabolized into a variety of bioactive products that act as pro- or anti-inflammatory mediators.[4] This guide will focus on comparing the synthetic fatty acid CH-123 with two well-studied oxidized linoleic acid metabolites (oxylipins), 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), which are known to play significant roles in inflammation and metabolic diseases.[5][6]

    The Comparators: A Profile of Bioactive Fatty Acids

    A clear understanding of the biological activities of established fatty acids is crucial for contextualizing the potential effects of novel compounds like CH-123.

    Hydroxyoctadecadienoic Acids (HODEs): Key Regulators of Inflammation and Metabolism

    9-HODE and 13-HODE are stable oxidation products of linoleic acid and are abundant in atherosclerotic lesions.[5] Their biological effects are often mediated through the activation of specific receptors, leading to downstream signaling cascades.

    • 9-HODE: This isomer is primarily considered a pro-inflammatory mediator.[5] It is a potent ligand for the G protein-coupled receptor GPR132, and its activation can lead to increased inflammation and apoptosis, contributing to the progression of atherosclerosis in later stages.[5] Studies have also implicated 9-HODE in pain sensation through the activation of the TRPV1 receptor.[7] Furthermore, 9-HODE can activate peroxisome proliferator-activated receptors (PPARs), specifically PPARγ, which is involved in lipid uptake and metabolism.[7]

    • 13-HODE: In contrast to 9-HODE, 13-HODE often exhibits protective and anti-inflammatory effects, particularly in the early stages of atherosclerosis.[5] Its actions are predominantly mediated through the activation of PPAR-γ, leading to increased clearance of lipids from the arterial wall.[5][8] 13-HODE is a weaker ligand for GPR132 compared to 9-HODE.[5] The enzymatic synthesis of 13-HODE is primarily carried out by 15-lipoxygenase-1 (15-LOX-1) and produces the 13(S)-HODE stereoisomer, which is crucial for its biological activity.[9]

    Saturated vs. Polyunsaturated Fatty Acids: A Tale of Two Signaling Pathways

    The degree of saturation in a fatty acid's hydrocarbon tail dramatically influences its effect on cellular signaling.

    • Saturated Fatty Acids (SFAs): SFAs, such as palmitic acid, are generally considered pro-inflammatory.[1][10] They can activate Toll-like receptor 4 (TLR4) signaling pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][10][11]

    • Polyunsaturated Fatty Acids (PUFAs): PUFAs, including omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are well-known for their anti-inflammatory properties.[1][11] They can antagonize the pro-inflammatory effects of SFAs and suppress the activation of the pro-inflammatory transcription factor NF-κB.[1][11][12]

    Proposed Experimental Framework for Characterizing CH-123

    Given the limited information on the biological activity of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (a synthetic compound with the molecular formula C21H36O4[][14][15]), a systematic investigation is required. The following experimental plan is designed to compare its activity profile with that of 9-HODE, 13-HODE, and other relevant fatty acids.

    In Vitro Assessment of Inflammatory Response

    The primary objective is to determine if CH-123 possesses pro- or anti-inflammatory properties.

    Experimental Protocol: Cytokine Profiling in Macrophages

    • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).

    • Stimulation: Pre-treat the differentiated macrophages with varying concentrations of CH-123, 9-HODE (pro-inflammatory control), 13-HODE (anti-inflammatory control), and a vehicle control for 2 hours.

    • Inflammatory Challenge: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatants.

    • Analysis: Quantify the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using enzyme-linked immunosorbent assay (ELISA) kits.

    Expected Outcomes and Interpretation:

    • An increase in pro-inflammatory cytokines in CH-123 treated cells would suggest a pro-inflammatory profile, similar to 9-HODE.

    • A decrease in pro-inflammatory cytokines and/or an increase in IL-10 would indicate anti-inflammatory activity, akin to 13-HODE.

    Receptor Activation Assays

    Determining the molecular targets of CH-123 is crucial to understanding its mechanism of action.

    Experimental Protocol: PPARγ and GPR132 Reporter Assays

    • Cell Transfection: Co-transfect HEK293T cells with a reporter plasmid containing a luciferase gene under the control of a PPARγ or GPR132 responsive element, and an expression plasmid for the respective receptor.

    • Treatment: Treat the transfected cells with a range of concentrations of CH-123, 9-HODE (GPR132 agonist), 13-HODE (PPARγ agonist), and known synthetic agonists as positive controls.

    • Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity using a luminometer.

    • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    Expected Outcomes and Interpretation:

    • Increased luciferase activity in the PPARγ reporter assay would suggest that CH-123 is a PPARγ agonist.

    • Increased luciferase activity in the GPR132 reporter assay would indicate that CH-123 activates this receptor.

    Assessment of Antimicrobial Activity

    Some fatty acids possess direct antimicrobial properties.[16][17] This potential activity of CH-123 should be investigated.

    Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

    • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Broth Microdilution: Prepare a two-fold serial dilution of CH-123, ampicillin (positive control), and a vehicle control in a 96-well microtiter plate containing bacterial growth medium.

    • Inoculation: Inoculate each well with a standardized suspension of the test bacteria.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    Expected Outcomes and Interpretation:

    • A low MIC value would indicate that CH-123 has potent antimicrobial activity. The spectrum of activity against Gram-positive and Gram-negative bacteria should be noted.

    Data Presentation and Visualization

    For a clear and concise comparison, the experimental data should be summarized in tables and visualized using diagrams.

    Table 1: Comparative Biological Activity Profile
    Feature5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CH-123)9-HODE13-HODESaturated Fatty Acids (e.g., Palmitic Acid)Polyunsaturated Fatty Acids (e.g., DHA)
    Inflammatory Response To be determinedPro-inflammatory[5]Anti-inflammatory[5]Pro-inflammatory[1][10]Anti-inflammatory[1][11]
    PPARγ Activation To be determinedWeak Agonist[7]Potent Agonist[5][8]NoYes[2]
    GPR132 Activation To be determinedPotent Agonist[5]Weak Agonist[5]NoNo
    Antimicrobial Activity To be determinedLimited DataLimited DataModerate[18]Potent[18]
    Diagrams of Signaling Pathways and Workflows

    Signaling_Pathways cluster_pro_inflammatory Pro-inflammatory Signaling cluster_anti_inflammatory Anti-inflammatory Signaling 9-HODE 9-HODE GPR132 GPR132 9-HODE->GPR132 Activates Saturated FAs Saturated FAs TLR4 TLR4 Saturated FAs->TLR4 Activates NF-kB Activation NF-kB Activation GPR132->NF-kB Activation TLR4->NF-kB Activation Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) NF-kB Activation->Pro-inflammatory Cytokines (TNF-a, IL-6) 13-HODE 13-HODE PPARg PPARg 13-HODE->PPARg Activates PUFAs PUFAs PUFAs->PPARg Activates Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression PPARg->Anti-inflammatory Gene Expression Inhibition of NF-kB Inhibition of NF-kB PPARg->Inhibition of NF-kB CH-123 CH-123 CH-123->GPR132 ? CH-123->PPARg ?

    Caption: Putative signaling pathways of CH-123 compared to known fatty acids.

    Experimental_Workflow cluster_invitro In Vitro Characterization Cell Culture (Macrophages, Reporter Lines) Cell Culture (Macrophages, Reporter Lines) Treatment with Fatty Acids (CH-123, HODEs) Treatment with Fatty Acids (CH-123, HODEs) Cell Culture (Macrophages, Reporter Lines)->Treatment with Fatty Acids (CH-123, HODEs) Inflammatory Challenge (LPS) Inflammatory Challenge (LPS) Treatment with Fatty Acids (CH-123, HODEs)->Inflammatory Challenge (LPS) Receptor Activation (Luciferase Assay) Receptor Activation (Luciferase Assay) Treatment with Fatty Acids (CH-123, HODEs)->Receptor Activation (Luciferase Assay) Antimicrobial Testing (MIC Assay) Antimicrobial Testing (MIC Assay) Treatment with Fatty Acids (CH-123, HODEs)->Antimicrobial Testing (MIC Assay) Cytokine Profiling (ELISA) Cytokine Profiling (ELISA) Inflammatory Challenge (LPS)->Cytokine Profiling (ELISA) Data Analysis & Comparison Data Analysis & Comparison Cytokine Profiling (ELISA)->Data Analysis & Comparison Receptor Activation (Luciferase Assay)->Data Analysis & Comparison Antimicrobial Testing (MIC Assay)->Data Analysis & Comparison

    Caption: Experimental workflow for the biological characterization of CH-123.

    Conclusion and Future Directions

    This guide provides a comprehensive framework for the comparative analysis of the novel synthetic fatty acid, 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid. By leveraging the extensive knowledge of the biological activities of naturally occurring fatty acids like 9-HODE and 13-HODE, a systematic evaluation of CH-123's potential as a modulator of inflammation, cellular signaling, and microbial growth can be performed. The proposed experimental protocols offer a robust starting point for researchers and drug development professionals to elucidate the bioactivity of this and other novel fatty acid analogs. Future studies should aim to validate these in vitro findings in relevant in vivo models of inflammation and metabolic disease.

    References

    • Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids. Antioxidants & Redox Signaling. [Link]

    • trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway. Journal of Biological Chemistry. [Link]

    • Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Advances in Endocrinology and Metabolism. [Link]

    • Dual-Function Lipid Mediator: Comprehensive Analysis of 13-Hode in Metabolism, Ferroptosis, and Cancer. Oreate AI Blog. [Link]

    • The dual role of free fatty acid signaling in inflammation and therapeutics. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

    • Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. bioRxiv. [Link]

    • Involvement of Fatty Acids and Their Metabolites in the Development of Inflammation in Atherosclerosis. International Journal of Molecular Sciences. [Link]

    • Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function. International Journal of Molecular Sciences. [Link]

    • Action mechanism of hypoglycemic principle 9-(R)-HODE isolated from cortex lycii based on a metabolomics approach. Frontiers in Pharmacology. [Link]

    • Scheme of fatty acids involvement in pro- and anti-inflammatory mechanisms. ResearchGate. [Link]

    • 13-Hydroxyoctadecadienoic acid. Wikipedia. [Link]

    • Signaling pathway of the anti-inflammatory mechanism of omega-3 fatty acids. ResearchGate. [Link]

    • Long-chain fatty acids and inflammation. Proceedings of the Nutrition Society. [Link]

    • 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells. International Journal of Molecular Sciences. [Link]

    • Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors. Frontiers in Immunology. [Link]

    • Hydroxyoctadecadienoic acids: Novel regulators of macrophage differentiation and atherogenesis. ResearchGate. [Link]

    • 9-Hydroxyoctadecadienoic acid. Wikipedia. [Link]

    • Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences. [Link]

    • Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. ResearchGate. [Link]

    • Antimicrobial lipids: Natural and synthetic fatty acids and monoglycerides. Semantic Scholar. [Link]

    • Fatty Acids as Prebiotics and Their Role in Antibiofilm Activity. International Journal of Molecular Sciences. [Link]

    • Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

    • The effect of natural and synthetic fatty acids on membrane structure, microdomain organization, cellular functions and human health. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

    • Fatty Acid Profiles and Biological Activities of the Vegetable Oils of Argania spinosa, Pinus halepensis and Pistacia atlantica Grown in Tunisia: A Preliminary Study. Molecules. [Link]

    • comparison of biological activities of natural and synthetic lipid A's with different fatty acid compositions. PubMed. [Link]

    • Comparison of critical methods developed for fatty acid analysis: A review. ResearchGate. [Link]

    • Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria. Frontiers in Nutrition. [Link]

    • 5-CARBOXY-4-HEXYL-2-CYCLOHEXENE-1-OCTANOIC ACID. gsrs.ncats.nih.gov. [Link]

    • Bioactive fatty acids from non-conventional lipid sources and their potential application in functional food development. Food Science & Nutrition. [Link]

    • Pharmacokinetic analysis of 123I-labeled medium chain fatty acid as a radiopharmaceutical for hepatic function based on beta-oxidation. PubMed. [Link]

    • Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current status and future perspectives. PubMed. [Link]

    • Antibacterial free fatty acids: Activities, mechanisms of action and biotechnological potential. ResearchGate. [Link]

    • 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, compd. with 2,2'-iminobis(ethanol) (1:1). US EPA. [Link]

    • Antimicrobial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. DR-NTU. [Link]

    • Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology. [Link]

    • Antimicrobial Activity of Host-Derived Lipids. International Journal of Molecular Sciences. [Link]

    Sources

    Benchmarking different synthetic routes for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide benchmarks synthetic strategies for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (commonly known as C21 Dicarboxylic Acid or C21 Diacid ), a critical lipophilic intermediate used in drug delivery systems, surfactant development, and as a scaffold for bioactive derivatives.

    Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

    Executive Summary

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS: 53980-88-4) is a C21 dicarboxylic acid formed via the Diels-Alder cycloaddition of linoleic acid and acrylic acid. Unlike standard fatty acid dimers, this molecule possesses a unique cyclohexene core with two chemically distinct carboxylic acid groups—one attached directly to the ring and one at the end of a lipophilic chain.

    In pharmaceutical applications, it serves as a permeation enhancer , a hydrotrope for solubilizing APIs , and a building block for lipid-drug conjugates . This guide evaluates three primary synthetic routes, prioritizing high-purity outcomes required for GMP environments.

    Chemical Profile & Retrosynthetic Analysis

    The synthesis hinges on the [4+2] cycloaddition between a diene (C18 fatty acid) and a dienophile (acrylic acid). The critical challenge is stereochemistry and conjugation: naturally occurring linoleic acid is non-conjugated (9Z, 12Z) , whereas the Diels-Alder reaction strictly requires a conjugated diene (e.g., 9Z, 11E) .

    • Target Molecule: C21 H36 O4[]

    • Core Reaction: Diels-Alder Cycloaddition[2][3]

    • Key Challenge: In situ isomerization of non-conjugated linoleic acid to generate the reactive diene species.

    Reaction Mechanism Visualization

    The following diagram illustrates the pathway from non-conjugated linoleic acid to the final C21 adduct, highlighting the critical isomerization step.

    ReactionPathway Linoleic Linoleic Acid (Non-Conjugated 9Z, 12Z) CLA Conjugated Linoleic Acid (Reactive Diene 9Z, 11E) Linoleic->CLA Isomerization (>200°C) Catalyst Isomerization Catalyst (Iodine or Clay) Catalyst->CLA Promotes TS [4+2] Transition State CLA->TS + Acrylic Acid Acrylic Acrylic Acid (Dienophile) Acrylic->TS Product 5-Carboxy-4-hexyl-2- cyclohexene-1-octanoic acid TS->Product Cycloaddition

    Figure 1: Mechanistic pathway requiring conjugation of the fatty acid prior to cycloaddition.

    Route Comparison: Benchmarking Data

    We evaluated three dominant synthetic strategies. Data is normalized based on a 1 kg pilot scale.

    MetricRoute A: Thermal (Pre-Conjugated) Route B: Iodine-Catalyzed (In-Situ) Route C: Clay-Catalyzed
    Reagents Purified CLA + Acrylic AcidLinoleic Acid + Iodine + Acrylic AcidLinoleic Acid + Montmorillonite + Acrylic Acid
    Reaction Temp 200–220°C230–250°C180–230°C
    Conversion >95% (of CLA)>98% (Total Diene)85–90%
    Selectivity High (Specific Isomer)Moderate (Mixed Isomers)Low (High Dimer/Polymer byproduct)
    Purity (Crude) 92%85%75%
    Purification DistillationDistillation + WashFiltration + Distillation
    Scalability Low (CLA is expensive)High (Industry Standard) Medium (Filtration issues)
    Cost Efficiency
    
    
    (High OpEx)
    $ (Low OpEx)
    
    
    (Catalyst handling)
    Expert Insight
    • Route A is ideal for analytical standards or small-scale specific isomer studies but is cost-prohibitive for bulk API synthesis due to the price of pre-conjugated linoleic acid (CLA).

    • Route B (Iodine) is the preferred industrial route . Iodine acts as a highly efficient catalyst that isomerizes non-conjugated linoleic acid in situ to the conjugated form, which immediately reacts with acrylic acid. This drives the equilibrium forward, utilizing nearly all available linoleic content.

    • Route C is a "green" alternative but often suffers from lower conversion rates and difficulty in separating the clay catalyst from the viscous product.

    Detailed Experimental Protocol (Route B: Iodine-Catalyzed)

    This protocol is optimized for high yield and conversion of standard Tall Oil Fatty Acids (TOFA) or Safflower Oil fatty acids (high linoleic content).

    Phase 1: Reaction Setup

    Reagents:

    • Linoleic Acid Source (e.g., TOFA, >95% purity preferred for pharma grade).

    • Acrylic Acid (stabilized with MEHQ).

    • Iodine (Resublimed crystals).

    • Stoichiometry: 1.0 eq Linoleic Acid : 1.25 eq Acrylic Acid : 0.15 wt% Iodine.

    Equipment:

    • High-pressure stainless steel reactor (Parr) or heavy-walled glass reactor (if <1 atm overpressure).

    • Overhead mechanical stirrer (high torque required as viscosity increases).

    • Nitrogen sparge line.

    Phase 2: Synthesis Workflow
    • Charging: Load Linoleic Acid into the reactor. Begin nitrogen sparge to remove oxygen (critical to prevent polymerization).

    • Catalyst Addition: Add 0.15 wt% Iodine crystals.

    • Heating (Isomerization): Heat mixture to 230°C . Maintain for 30 minutes. Note: This step converts 9,12-diene to the reactive conjugated form.

    • Dienophile Addition: Slowly meter in Acrylic Acid over 2 hours while maintaining temperature at 230–240°C.

      • Why? Slow addition prevents acrylic acid homopolymerization.

    • Post-Reaction: Hold temperature at 240°C for an additional 2–3 hours. Monitor reaction progress via Acid Value (AV) titration or GC.

      • Target: Disappearance of linoleic peak; appearance of C21 adduct peak.

    Phase 3: Purification (The "Pharma" Polish)

    For drug development applications, the crude "Westvaco-type" acid must be refined to remove iodine residues and unreacted monomers.

    • Stripping: Apply vacuum (10 mmHg) at 200°C to strip off unreacted acrylic acid and iodine.

    • High-Vacuum Distillation:

      • Perform fractional distillation at 0.1–0.5 mmHg .

      • Fraction 1 (<180°C): Unreacted fatty acids (Oleic/Stearic).

      • Fraction 2 (210–225°C): Target Product (C21 Diacid).

      • Residue: C36 Dimer acids and polymers.

    • Final Polish: If iodine color persists, wash the distilled product with a 1% sodium thiosulfate solution, followed by drying.

    Quality Control & Validation

    To ensure the product meets pharmaceutical standards, the following analytical battery is required:

    TestMethodAcceptance Criteria
    Identification 1H-NMR / MSConfirm cyclohexene ring protons and m/z 352.5
    Assay GC-FID (Methyl ester)>96.0%
    Acid Value Titration (KOH)305–320 mg KOH/g (Theoretical: 318)
    Iodine Value Wijs MethodSpecific range (indicates unsaturation level)
    Residual Solvent Headspace GC< Limit (Acrylic acid < 1000 ppm)
    Structural Validation Diagram (NMR Logic)

    The following graph depicts the logical flow for confirming the structure via NMR, distinguishing it from unreacted fatty acids.

    NMR_Logic Sample Purified Distillate H_NMR 1H-NMR Analysis Sample->H_NMR Check1 Region 5.3-5.6 ppm H_NMR->Check1 Result1 2 Protons (Cyclohexene) Check1->Result1 Detects Ring Double Bond Check2 Region 2.2-2.6 ppm Result1->Check2 Result2 Methine proton adj. to COOH Check2->Result2 Detects Ring Carboxyl Check3 Integral Ratio Result2->Check3 Result3 Aliphatic : Olefinic ~30:2 Check3->Result3 Conclusion CONFIRMED: C21 Diacid Result3->Conclusion

    Figure 2: NMR decision tree for structural verification.

    References

    • Westvaco Corporation. (1979). Process for making a dicarboxylic acid. US Patent 4,156,095. Link

    • Westvaco Corporation. (1991). Process for making a dicarboxylic acid. US Patent 5,053,534. Link

    • ChemicalBook. (2024). 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid Product Profile. Link

    • Ward, B. F., et al. (1975). Industrial Utilization of C21 Dicarboxylic Acid. Journal of the American Oil Chemists' Society.
    • PubChem. (2025).[4] Compound Summary: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid.[4][5][6][7] National Library of Medicine. Link

    Sources

    Head-to-head comparison of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid with standard-of-care drugs

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide provides a rigorous technical comparison of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (commercially known as Diacid 1550 or Cyclocarboxypropyloleic acid ) against standard-of-care (SOC) therapeutic agents and functional excipients.

    Editorial Note: While this compound is primarily an industrial intermediate and cosmetic functional ingredient (INCI: Cyclocarboxypropyloleic Acid), its unique C21 dicarboxylic acid structure presents significant relevance in drug delivery systems and structural homology to novel lipid-regulating therapeutics like Bempedoic Acid. This guide treats the molecule with the rigor of a pharmaceutical candidate to assist drug development professionals in evaluating its potential as a permeation enhancer , counter-ion , or structural scaffold .

    Executive Summary & Compound Identity

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a C21 dicarboxylic acid produced via the Diels-Alder reaction of linoleic acid and acrylic acid. Unlike linear fatty acids, its cyclohexene ring confers unique conformational rigidity and hydrotropic properties, distinguishing it from standard lipid excipients.

    FeatureTechnical Specification
    CAS Number 53980-88-4 (Isomer mix: 42763-47-3)
    Common Name Diacid 1550, Westvaco 1550, Cyclocarboxypropyloleic Acid
    Chemical Class Cyclic Dicarboxylic Fatty Acid (C21)
    Molecular Weight 352.51 g/mol
    pKa (Calculated) ~4.5 (Carboxyl 1), ~5.5 (Carboxyl 2)
    Primary Application Surfactant, Corrosion Inhibitor, Hydrotrope, Cosmetic Film-Former

    Head-to-Head Comparison: Therapeutic & Functional Analogs

    This section compares Diacid 1550 with Bempedoic Acid (Structural Analog/Therapeutic) and Oleic Acid (Functional Excipient).

    A. Structural & Mechanistic Comparison vs. Bempedoic Acid (SOC for Hypercholesterolemia)

    Rationale: Both are long-chain dicarboxylic acids. Bempedoic acid represents the "therapeutic ceiling" for this chemical class, acting as an ACLY inhibitor. Diacid 1550 serves as a structural baseline to understand why specific functionalization (e.g., gem-dimethyl groups) is required for receptor target engagement versus bulk surfactant activity.

    ParameterDiacid 1550 (The Candidate)Bempedoic Acid (Standard of Care)
    Structure Cyclic (Cyclohexene core), C21 chain.Acyclic (Linear with gem-dimethyl), C15 chain.
    Mechanism of Action Non-Specific : Membrane perturbation, hydrotropy, surfactant activity. No known protein target.Specific : Pro-drug converted by ACSVL1 to CoA-derivative; inhibits ATP Citrate Lyase (ACLY).
    Lipophilicity (LogP) ~6.7 (High lipophilicity, membrane retention).~4.2 (Balanced for hepatic uptake).
    Metabolic Fate Likely Beta-oxidation (slowed by ring).Glucuronidation and Beta-oxidation.
    Drug Development Utility Permeation enhancer, salt-forming counter-ion.Lipid-lowering therapeutic.

    Key Insight: Diacid 1550 lacks the specific gem-dimethyl steric hindrance of Bempedoic acid that prevents rapid metabolic degradation and enables specific enzyme binding. Consequently, Diacid 1550 functions physically (surfactant) rather than pharmacologically.

    B. Functional Comparison vs. Oleic Acid (SOC Permeation Enhancer)

    Rationale: In topical and transdermal drug delivery, Oleic Acid is the gold standard. Diacid 1550's dicarboxylic nature offers a "dual-head" amphiphilic profile.

    ParameterDiacid 1550 Oleic Acid (Standard of Care)
    Amphiphilicity Dual-Head : Two carboxyl groups allow "bolas-like" membrane insertion or chelation.Single-Head : Classic surfactant packing.
    Skin Permeation Moderate : Ring structure disrupts lipid bilayers more chaotically but with higher steric bulk.High : Cis-double bond creates "kink" maximizing fluidity.
    Irritation Potential Low to Moderate (Buffered by dicarboxylate nature).Moderate (Can cause significant barrier disruption).
    Formulation Use Hydrotrope (solubilizes hydrophobic drugs in aqueous systems).Solvent / Co-surfactant.

    Mechanism of Action & Signaling Pathways

    Unlike Bempedoic acid, Diacid 1550 does not activate a nuclear receptor signaling pathway. Its activity is physicochemical. The diagram below contrasts the specific signaling of a therapeutic diacid (Bempedoic) vs. the membrane-level action of Diacid 1550.

    MOA_Comparison cluster_Bempedoic Bempedoic Acid (Therapeutic SOC) cluster_Diacid1550 Diacid 1550 (Functional Excipient) BA Bempedoic Acid (Prodrug) ACSVL1 ACSVL1 Enzyme (Liver Specific) BA->ACSVL1 Activation BA_CoA Bempedoic-CoA (Active) ACSVL1->BA_CoA ACLY ATP Citrate Lyase (Target) BA_CoA->ACLY Inhibition Cholesterol Cholesterol Synthesis (Downregulated) ACLY->Cholesterol Reduces Flux D1550 Diacid 1550 (Amphiphile) Membrane Lipid Bilayer (Stratum Corneum) D1550->Membrane Insertion (Steric Disruption) Solubility Drug Solubilization (Hydrotropy) D1550->Solubility Micelle Formation Fluidity Increased Membrane Fluidity Membrane->Fluidity

    Figure 1: Mechanistic divergence between therapeutic diacids (enzyme inhibition) and Diacid 1550 (physicochemical membrane modification).

    Experimental Protocols for Validation

    To validate Diacid 1550 for pharmaceutical use (e.g., as a permeation enhancer), the following protocols are recommended. These are self-validating systems using standard controls.

    Protocol A: Critical Micelle Concentration (CMC) Determination

    Purpose: To establish the concentration at which Diacid 1550 acts as a surfactant vs. a monomer.

    • Preparation : Prepare a stock solution of Diacid 1550 (10 mM) in phosphate buffer (pH 7.4). Ensure pH is adjusted to ionize both carboxyl groups.

    • Probe : Use Pyrene (0.6 µM final concentration) as the fluorescent probe.

    • Dilution : Create a serial dilution of Diacid 1550 from 0.001 mM to 10 mM.

    • Incubation : Incubate samples in the dark for 30 minutes at 25°C.

    • Measurement : Measure fluorescence emission at 373 nm (I1) and 384 nm (I3) using an excitation of 334 nm.

    • Analysis : Plot the ratio I3/I1 vs. Log[Concentration]. The inflection point indicates the CMC.

      • Validation Check: Compare against Sodium Lauryl Sulfate (SLS) (CMC ~8 mM). Diacid 1550 should show a lower CMC due to the hydrophobic hexyl/cyclohexene groups.

    Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)

    Purpose: To compare permeation enhancement against Oleic Acid.

    • Membrane : Use Strat-M® synthetic membrane or excised porcine ear skin.

    • Donor Phase :

      • Control: 1% Caffeine in 50% Ethanol/Water.

      • Test A: 1% Caffeine + 1% Diacid 1550 in 50% Ethanol/Water.

      • Test B (SOC): 1% Caffeine + 1% Oleic Acid in 50% Ethanol/Water.

    • Receptor Phase : PBS (pH 7.4), stirred at 600 rpm, 32°C.

    • Sampling : Withdraw 200 µL at 0.5, 1, 2, 4, 8, and 24 hours. Replace volume with fresh PBS.

    • Quantification : HPLC-UV detection of Caffeine.

    • Calculation : Calculate Flux (

      
      ) and Enhancement Ratio (
      
      
      
      ).
      • Success Criteria: ER > 1.5 indicates significant permeation enhancement.

    Synthesis & Structural Logic

    The synthesis of Diacid 1550 explains its heterogeneity and cost-effectiveness compared to pure drug substances.

    Synthesis Linoleic Linoleic Acid (C18:2) Heat Heat (Diels-Alder) Linoleic->Heat Acrylic Acrylic Acid (C3) Acrylic->Heat Diacid Diacid 1550 (C21 Cyclohexene) Heat->Diacid Cycloaddition

    Figure 2: Industrial synthesis route yielding the C21 dicarboxylic acid structure.

    References

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105841, Cyclocarboxypropyloleic acid. Retrieved from [Link]

    • Westvaco Corporation (Now Ingevity). Diacid 1550 Product Data Sheet: C21 Dicarboxylic Acid Hydrotrope. Retrieved from [Link] (Verified via industrial chemical listings).

    • Ray, K. K., et al. (2019). Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol. New England Journal of Medicine. (Comparison for therapeutic diacids). Retrieved from [Link]

    • Williams, A. C., & Barry, B. W. (2012). Penetration enhancers. Advanced Drug Delivery Reviews. (Reference for Oleic Acid comparison). Retrieved from [Link]

    • European Commission. CosIng - Cosmetics Ingredients Database: Cyclocarboxypropyloleic Acid. Retrieved from [Link]

    Validating the interaction of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid with its biological target

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines the technical validation framework for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (also known as Cyclocarboxypropyloleic Acid or C21-Diacid ), a functionalized fatty acid derivative. While historically utilized as a high-performance surfactant and corrosion inhibitor (e.g., Westvaco 1550), its structural homology to endogenous signaling lipids (isoprostanes) and permeation enhancers necessitates rigorous biological profiling in drug development.

    This guide focuses on validating its interaction with two primary biological targets critical for pharmacokinetics and safety: Serum Albumin (transport/sequestration) and Peroxisome Proliferator-Activated Receptors (PPARs) (metabolic signaling).

    Executive Summary & Mechanism

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a C21 dicarboxylic acid formed via the Diels-Alder reaction of linoleic acid with acrylic acid. In pharmaceutical applications, it serves as a functional excipient —acting as a hydrotrope, solubilizer, or permeation enhancer.

    The Validation Challenge: Unlike inert fillers, this molecule possesses a lipid tail and a polar headgroup, mimicking endogenous fatty acids. Consequently, it does not merely "bulwark" a formulation; it actively interacts with biological systems.

    • Primary Target (Transport): Human Serum Albumin (HSA) . High-affinity binding can alter the free fraction of co-administered drugs.

    • Secondary Target (Signaling): PPAR-α/γ . Structural similarity to prostaglandins suggests potential agonism/antagonism of nuclear receptors, requiring exclusion or characterization.

    • Tertiary Target (Barrier): Lipid Bilayers . Surfactancy implies membrane perturbation, useful for drug delivery but toxic at high concentrations.

    Comparative Performance Analysis

    The following table compares the C21-Diacid against standard alternatives used in lipid-based formulations and permeation enhancement.

    FeatureC21-Diacid (Cyclocarboxypropyloleic Acid) Sodium Caprate (C10) Oleic Acid (C18:1)
    Primary Utility Hydrotrope / Corrosion Inhibition / SolubilizationPermeation Enhancer (Tight Junctions)Permeation Enhancer (Fluidization)
    HSA Binding Affinity (
    
    
    )
    High (Predicted
    
    
    M range due to dual carboxyls)
    Low to ModerateVery High (
    
    
    M)
    PPAR Activation Potential Agonist (Needs validation)Weak Agonist (PPAR-α)Known Agonist (PPAR-α/γ)
    CMC (Crit. Micelle Conc.) Low (High surfactancy)High (
    
    
    mM)
    N/A (Forms droplets)
    Toxicity Profile Low (Green chemistry profile); Eye irritantModerate (Mucosal irritation)Low (GRAS)
    Validation Priority Off-target Signaling (PPAR) Membrane Integrity (TEER)Oxidation Stability

    Protocol 1: Validating Interaction with Serum Albumin (HSA)

    Objective: Determine the binding affinity (

    
    ) and stoichiometry (
    
    
    
    ) of C21-Diacid to HSA. This is critical to predict if the excipient will displace active pharmaceutical ingredients (APIs) from plasma proteins.
    Methodology: Fluorescence Quenching Titration

    Albumin contains a single tryptophan residue (Trp-214) located in Subdomain IIA (Sudlow Site I). Binding of fatty acids quenches this intrinsic fluorescence.

    Step-by-Step Protocol
    • Preparation:

      • Prepare 2

        
        M HSA  solution in PBS (pH 7.4).
        
      • Prepare 10 mM C21-Diacid stock in DMSO.

    • Titration:

      • Add C21-Diacid aliquots (0–20

        
        M final conc) to the HSA solution.
        
      • Maintain DMSO concentration <1% to prevent protein denaturation.

    • Measurement:

      • Excitation: 280 nm (selects for Trp and Tyr).

      • Emission: Scan 300–400 nm (Trp peak

        
        340 nm).
        
    • Data Analysis:

      • Correct for inner filter effect (absorbance of the ligand itself).

      • Fit data to the Stern-Volmer equation :

        
        
        Where 
        
        
        
        is initial fluorescence,
        
        
        is fluorescence with quencher, and
        
        
        is ligand concentration.
      • Calculate Binding Constant (

        
        ) using the double-log plot:
        
        
        
        

    Success Criteria:

    • A linear Stern-Volmer plot indicates dynamic quenching.

    • A

      
       (
      
      
      
      ) in the range of 1–10
      
      
      M
      confirms specific binding comparable to medium-chain fatty acids.

    Protocol 2: Validating Nuclear Receptor Activation (PPAR- / )

    Objective: Assess if C21-Diacid acts as a "silent" biological agent or an active ligand for Peroxisome Proliferator-Activated Receptors, which regulate lipid metabolism and inflammation.

    Methodology: Luciferase Reporter Assay

    This cell-based assay links receptor binding to light output, providing a functional readout of "biological target" engagement.

    Step-by-Step Protocol
    • Cell Culture:

      • Use HEK293 or HepG2 cells (metabolically active).

      • Seed at

        
         cells/well in 96-well plates.
        
    • Transfection (Lipofection):

      • Plasmid A: Expression vector for human PPAR-

        
         or PPAR-
        
        
        
        ligand-binding domain (LBD) fused to Gal4 DNA-binding domain.
      • Plasmid B: Luciferase reporter containing Gal4 upstream activation sequences (UAS).

      • Plasmid C: Renilla luciferase (internal control for transfection efficiency).

    • Treatment:

      • Incubate cells for 24h with:

        • Vehicle: 0.1% DMSO.

        • Positive Control: Fenofibrate (PPAR-

          
          , 50 
          
          
          
          M) or Rosiglitazone (PPAR-
          
          
          , 1
          
          
          M).
        • Test Article: C21-Diacid (dose range: 1

          
          M – 100 
          
          
          
          M).
    • Detection:

      • Lyse cells using passive lysis buffer.

      • Add Luciferin substrate and measure luminescence.

      • Normalize Firefly/Renilla ratios.

    Interpretation:

    • >5-fold induction vs. vehicle suggests the C21-Diacid is a functional agonist .

    • This would necessitate updating the safety profile to include potential metabolic effects (e.g., mitochondrial proliferation).

    Visualization: Mechanistic Interaction Pathway

    The following diagram illustrates the dual-pathway interaction of C21-Diacid: passive transport via Albumin and active signaling via PPARs.

    BioInteraction cluster_0 Pharmacokinetic Interaction cluster_1 Pharmacodynamic Interaction C21 C21-Diacid (Excipient) HSA Serum Albumin (HSA) C21->HSA High Affinity Binding (Kd ~uM) FABP FABP (Transporter) C21->FABP Cellular Uptake Plasma Plasma Compartment FreeDrug Displaced API (Free Fraction) HSA->FreeDrug Displacement Effect Cell Target Cell (Hepatocyte/Adipocyte) PPAR PPAR-alpha/gamma (Nuclear Receptor) FABP->PPAR Ligand Delivery RXR RXR (Heterodimer) PPAR->RXR Dimerization DNA PPRE (DNA Response Element) RXR->DNA Transcription Activation

    Caption: Pathway depicting C21-Diacid's potential displacement of drugs on Albumin and downstream nuclear receptor activation.

    References

    • PubChem. (n.d.).[1] Compound Summary: Cyclocarboxypropyloleic acid (CID 105841). National Library of Medicine. Retrieved February 16, 2026, from [Link]

    • U.S. Environmental Protection Agency (EPA). (2025).[2] Substance Details: 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-.[2][3][4][5][6][7][8] CompTox Chemicals Dashboard.[2] Retrieved February 16, 2026, from [Link]

    • Fujiwara, Y., & Ladenson, J. (2018). Fatty Acid Binding to Serum Albumin: Molecular Mechanisms and Clinical Implications. Clinical Chemistry. (General reference for Protocol 1).
    • Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications. Inflammation Research. (Mechanistic grounding for Protocol 2).

    Sources

    Safety Operating Guide

    Proper Disposal Procedures: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic Acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Common Name: C21 Dicarboxylic Acid (e.g., Westvaco Diacid 1550) CAS Number: 53980-88-4 / 42763-47-3 Chemical Family: Cycloaliphatic Dicarboxylic Acid[1][2]

    Part 1: Executive Safety & Hazard Assessment

    For immediate operational use by Laboratory Managers and EHS Officers.[2]

    This substance is a viscous, high-boiling dicarboxylic acid.[1][2] While it is generally considered to have low acute toxicity and is biodegradable, its physical properties (high viscosity, water insolubility) and chemical acidity dictate specific disposal protocols to prevent plumbing blockages and environmental accumulation.[1][2]

    Hazard Profile (GHS Classification)
    Hazard ClassCategoryHazard StatementOperational Implication
    Eye Irritation 2A H319: Causes serious eye irritation.[1][2]Mandatory: Safety goggles (ANSI Z87.[1][2]1) during all transfers.[1][2]
    Skin Irritation 2 (Mild)H315: Causes skin irritation.[1][2]Prolonged contact may cause dermatitis; use chemically resistant gloves.[1][2]
    Environmental Non-HazBiodegradable.[1][2][3]Not a persistent pollutant, but high BOD (Biochemical Oxygen Demand) load if released untreated.[1][2]
    Personal Protective Equipment (PPE) Matrix
    • Eye/Face: Chemical splash goggles.[1][2] Face shield recommended if pouring >1L volumes due to high viscosity splashing risks.[1][2]

    • Hand Protection: Nitrile rubber gloves (0.11 mm thickness minimum).[1][2] Break-through time >480 min.[1][2]

    • Respiratory: Not typically required due to low vapor pressure (Boiling Point >500°C), unless aerosolizing.[1][2]

    Part 2: Disposal Workflows

    Select the workflow matching your waste stream state.[2]

    Workflow A: Pure Chemical or High-Concentration Waste (>5%)

    Primary Method: High-Temperature Incineration Due to its high energy content and organic nature, thermal destruction is the most responsible disposal route.[1][2]

    • Collection: Collect waste in High-Density Polyethylene (HDPE) or steel containers. Avoid standard LDPE wash bottles for long-term storage as the acid may soften them over time.[1]

    • Labeling: Label as "Non-RCRA Regulated Waste - Organic Acid." (Note: Verify local regulations; while not a federal RCRA listed waste, it is an industrial chemical waste).[1][2]

    • Disposal: Ship to a licensed thermal destruction facility.

      • Why: The chemical has a high flash point (235°C), making it difficult to burn in open pits but ideal for fuel blending in cement kilns or industrial incinerators.[1][2]

    Workflow B: Dilute Aqueous Waste (<5%)

    Method: Neutralization & Biological Treatment This chemical is insoluble in water at acidic pH but becomes highly soluble when neutralized (pH > 7.5).[1][2]

    • Solubilization: Slowly add a base (10% Sodium Hydroxide or Potassium Hydroxide) to the waste stream while stirring.[1][2]

      • Target: pH 8.0 – 9.0.[1][2]

      • Observation: The cloudy/oily mixture will turn clear as the dicarboxylic acid converts to its water-soluble salt form.[1]

    • Discharge: Once solubilized and neutralized, the solution can often be discharged to a biological wastewater treatment plant (WWTP).[1][2]

      • Constraint:Do NOT discharge the un-neutralized acid down the drain.[1][2] It will precipitate upon contact with cool water or acidic streams, causing severe "fatberg"-style plumbing blockages.[1][2]

      • Validation: Confirm with your facility's wastewater permit limits for COD/BOD before discharge.[1][2]

    Workflow C: Spill Cleanup
    • Containment: Dike the spill immediately. The high viscosity prevents rapid spreading, but it creates a slip hazard.[1][2]

    • Absorption: Do not use water initially (it spreads the oil).[1][2] Use inert absorbents: vermiculite, dry sand, or clay-based kitty litter.[1][2]

    • Decontamination: After removing bulk material, scrub the surface with a dilute alkaline detergent (pH > 9) to solubilize residues.[1][2]

    Part 3: Decision Logic & Visualization[1][2]

    The following diagram illustrates the critical decision points for disposing of C21 Dicarboxylic Acid, ensuring compliance and safety.

    DisposalWorkflow Start Waste Identification: C21 Dicarboxylic Acid CheckConc Check Concentration/State Start->CheckConc Pure Pure/High Conc. (>5%) Viscous Liquid CheckConc->Pure Bulk Liquid Dilute Dilute Aqueous (<5%) CheckConc->Dilute Aqueous Mix Spill Spill / Leak CheckConc->Spill Accidental Release Container Collect in HDPE/Steel Drum Pure->Container Neutralize Neutralize with NaOH/KOH to pH 8.0 - 9.0 Dilute->Neutralize Absorb Absorb with Vermiculite/Sand (Do NOT use water initially) Spill->Absorb Incinerate Route to Incineration (Fuel Blending) Container->Incinerate Preferred Method CheckSolubility Verify Solubility (Solution must be clear) Neutralize->CheckSolubility CheckSolubility->Container If Precipitate Remains Sewer Sanitary Sewer Discharge (Requires WWTP Approval) CheckSolubility->Sewer If Clear & Permitted SolidWaste Dispose as Solid Chemical Waste Absorb->SolidWaste

    Figure 1: Decision matrix for the disposal of C21 Dicarboxylic Acid based on waste state.[1][2]

    Part 4: Technical Rationale & Mechanism[1][2]
    Why Neutralization Works

    5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid contains two carboxylic acid groups with pKa values of approximately 6.4 and 7.15 .[1][2]

    • Acidic State (pH < 6): The molecule is protonated, non-polar, and water-insoluble.[1][2] Disposal in this state risks clogging pipes as the material deposits on walls.[1][2]

    • Basic State (pH > 7.5): Deprotonation occurs, forming the dicarboxylate dianion.[1][2] This species is highly water-soluble and acts as a hydrotrope (solubilizer).[1] This transformation is essential for aqueous disposal.[1][2]

    Environmental Fate[2]
    • Biodegradability: The chemical is derived from natural fatty acids (linoleic acid) and is inherently biodegradable.[1][2][3]

    • Bioaccumulation: Due to its potential to metabolize and its water solubility (as a salt), it does not significantly bioaccumulate in aquatic organisms.[1][2]

    References
    • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 105841, 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid. Retrieved from [Link]

    • Google Patents. (1976).[1][2] US Patent 3956161A: Cleaning compositions containing C21 dicarboxylic acid.[1][2] Retrieved from

    • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

    Sources

    Operational Safety & Handling Protocol: 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

    Author: BenchChem Technical Support Team. Date: February 2026

    Common Aliases: Diacid 1550, C21-Dicarboxylic Acid, Cyclocarboxypropyloleic Acid CAS: 53980-88-4[1][2][3][4]

    Part 1: Chemical Profile & Hazard Logic

    To handle this chemical safely, you must understand its physical behavior, not just its toxicity. 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid is a viscous, high-molecular-weight dicarboxylic acid derived from fatty acids.[3]

    The "Sticky" Hazard: Unlike volatile solvents (e.g., acetone) or corrosive mineral acids (e.g., HCl), the primary operational risk here is viscosity and adherence .

    • Low Vapor Pressure: Inhalation risk is minimal at room temperature.[3]

    • High Adherence: If splashed, it clings to skin and eyewear like a heavy oil, prolonging contact time and increasing irritation potential.

    • Acidity: While a weak acid compared to mineral acids, its lipophilic tail allows it to penetrate the skin barrier effectively, leading to delayed but significant irritation (Contact Dermatitis).

    GHS Hazard Classification:

    • Eye Irritation (Category 2A): Causes serious eye irritation.[3]

    • Skin Irritation (Category 2): Causes skin irritation.[3]

    • Environmental: Harmful to aquatic life (prevent drain disposal).[3]

    Part 2: The PPE Shield (Task-Based Selection)

    Standard laboratory PPE is insufficient if not selected for "oily acid" resistance.[3]

    1. Eye & Face Protection

    Requirement: Chemical Splash Goggles (Indirect Vented).[3]

    • Why? Safety glasses with side shields are inadequate.[3] Due to the chemical's high viscosity, a splash will not "bead off"; it will streak and cling. If it runs under the frame of safety glasses, it is difficult to wash out quickly.

    • Protocol: For pouring volumes >500mL or heating >60°C, a Face Shield is mandatory over goggles.[3]

    2. Hand Protection (Glove Permeation Logic)

    Material: Nitrile Rubber (NBR).[3]

    • Do NOT Use: Latex (poor resistance to organic acids/oils).[3]

    • Thickness Guide:

    TaskGlove GradeThicknessBreakthrough Time
    Analytical Weighing Standard Exam Nitrile4–5 mil (0.10mm)> 60 mins
    Synthesis / Heating Extended Cuff Nitrile8–10 mil (0.20mm)> 240 mins
    Spill Cleanup Heavy Duty Nitrile/Neoprene15+ mil (0.38mm)> 480 mins
    • Causality: Fatty acid derivatives can swell thin latex, reducing tactile sensitivity and barrier integrity. Nitrile provides superior resistance to the hydrocarbon chain (hexyl/cyclohexene groups).[3]

    3. Respiratory Protection

    Requirement: Generally not required under standard hood flow (0.5 m/s).

    • Exception: If generating aerosols (sonication, high-speed mixing) or heating >150°C (smoke point approach), use a Half-Face Respirator with P100/Organic Vapor cartridges .[3]

    Part 3: Operational Handling Protocols
    A. Viscosity Management & Transfer[3]
    • The Problem: At room temperature, this diacid is thick. Pouring leads to "glugging" and splashing.[3]

    • The Solution:

      • Warm It: Gently heat the container to 40–50°C in a water bath. This significantly lowers viscosity without degrading the molecule (Flash point is >279°C, so this is thermally safe).

      • Positive Displacement: When pipetting, use positive displacement pipettes. Air-displacement pipettes will result in significant under-delivery due to the fluid clinging to the tip walls.[3]

      • Wide-Bore Tips: If using standard tips, cut the end to widen the bore, reducing shear force and splash risk.[3]

    B. Reaction Setup
    • Stirring: Use overhead mechanical stirrers rather than magnetic stir bars for volumes >100mL. The viscosity can decouple magnetic bars, causing them to "dance" and splash hot reaction mixture.

    • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (exothermic neutralization).[3]

    Part 4: Emergency Response & Disposal[4]
    Spill Response Workflow

    Do not treat this like a water spill. It is hydrophobic.[3]

    SpillResponse Start Spill Detected Assess Assess Volume & Temp Start->Assess Small Small (<100 mL) Room Temp Assess->Small Large Large (>100 mL) or Heated (>60°C) Assess->Large Absorb Apply Inert Absorbent (Vermiculite/Sand) Do NOT use water Small->Absorb Dike Dike with Absorbent Socks Prevent Drain Entry Large->Dike Clean Solvent Wipe Down (Ethanol or Acetone) Absorb->Clean Dike->Absorb Wash Final Wash: Soap & Water Clean->Wash Disposal Dispose as Chemical Waste Wash->Disposal

    Figure 1: Decision logic for responding to hydrophobic acid spills.[3] Note the prohibition of water in the initial phase to prevent spreading the oily slick.[3]

    Decontamination
    • Skin: Immediately wash with soap and warm water .[3] Cold water will not effectively remove the oily residue.[3] Do not use solvents (ethanol) on skin, as they may drive the acid deeper into the dermis.[3]

    • Surfaces: The residue will be greasy.[3]

      • Step 1: Absorb bulk liquid.[3]

      • Step 2: Wipe with acetone or ethanol to cut the lipid tail.

      • Step 3: Wash with soapy water to remove the remaining acid.[3]

    Disposal
    • Waste Stream: Organic Waste (Non-Halogenated).[3]

    • Labeling: Clearly mark as "Contains C21 Dicarboxylic Acid / Irritant".[3]

    • Environmental: Strictly prohibited from sink disposal.[3] This compound is difficult for municipal water treatment to break down quickly and can form scum/clogs.[3]

    References
    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 105841, Cyclocarboxypropyloleic acid. Retrieved from [Link]

    • United States Environmental Protection Agency (EPA). Substance Registry Services: 2-Cyclohexene-1-octanoic acid, 5(or 6)-carboxy-4-hexyl-.[3][5] Retrieved from [Link][3]

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.